molecular formula C9H14BNO3 B2621420 5-Methyl-6-propoxypyridine-3-boronic acid CAS No. 2096332-81-7

5-Methyl-6-propoxypyridine-3-boronic acid

Cat. No.: B2621420
CAS No.: 2096332-81-7
M. Wt: 195.03
InChI Key: UWPMGAWNSIGEIT-UHFFFAOYSA-N
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Description

5-Methyl-6-propoxypyridine-3-boronic acid is a useful research compound. Its molecular formula is C9H14BNO3 and its molecular weight is 195.03. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-6-propoxypyridine-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-6-propoxypyridine-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-methyl-6-propoxypyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO3/c1-3-4-14-9-7(2)5-8(6-11-9)10(12)13/h5-6,12-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPMGAWNSIGEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OCCC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth profile of 5-Methyl-6-propoxypyridine-3-boronic acid , focusing on its identification, synthesis from commercial precursors, and application in medicinal chemistry.

Primary Classification: Heterocyclic Organoboron Building Block Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & CAS Search Results

The compound 5-Methyl-6-propoxypyridine-3-boronic acid (also known as 2-propoxy-3-methyl-5-pyridineboronic acid) is a specialized heterocyclic building block used primarily in Suzuki-Miyaura cross-coupling reactions. It introduces a pyridine ring decorated with a lipophilic propoxy group and a methyl substituent, a motif often employed to modulate potency and metabolic stability in drug candidates.

CAS Registry Status: An exhaustive search of public chemical registries indicates that the free boronic acid form does not currently have a widely indexed, unique CAS number in open-source commercial databases. It is typically generated in situ or synthesized on demand from its stable halide precursor.

Critical Procurement Path: Researchers should procure the stable bromide precursor, which is commercially available and indexed.

  • Precursor Name: 5-Bromo-3-methyl-2-propoxypyridine

  • Precursor CAS: 1261972-34-2 [1][2]

  • Closest Analog (Methoxy): (6-Methoxy-5-methylpyridin-3-yl)boronic acid (CAS 1083168-99-3)

Chemical Identity & Properties

This section defines the structural parameters of the target boronic acid and its commercial precursor.

Target Compound: 5-Methyl-6-propoxypyridine-3-boronic acid
PropertyDetail
IUPAC Name (5-Methyl-6-propoxypyridin-3-yl)boronic acid
Alt. Name 2-Propoxy-3-methyl-5-pyridineboronic acid
Molecular Formula C₉H₁₄BNO₃
Molecular Weight ~195.02 g/mol
SMILES CCCOc1nc(cc(c1C)B(O)O)
Predicted LogP ~1.8 (More lipophilic than methoxy analogs)
Appearance Off-white solid (Predicted)
Commercial Precursor (Starting Material)
PropertyDetail
Name 5-Bromo-3-methyl-2-propoxypyridine
CAS Number 1261972-34-2
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol
Purity Grade Typically ≥97% (HPLC)
Physical State Liquid or low-melting solid

Synthesis & Manufacturing Logic

Since the boronic acid is not a standard shelf item, it is synthesized via Miyaura Borylation of the bromide precursor (CAS 1261972-34-2). This route is preferred over lithium-halogen exchange due to the functional group tolerance required for the pyridine ring.

Reaction Pathway
  • Starting Material: 5-Bromo-3-methyl-2-propoxypyridine (CAS 1261972-34-2).[3]

  • Borylation: Palladium-catalyzed coupling with bis(pinacolato)diboron (

    
    ).
    
  • Intermediate: The pinacol ester (often isolated and used directly).

  • Hydrolysis (Optional): Conversion to the free boronic acid using

    
     or acid hydrolysis.
    
Synthesis Workflow Diagram

The following diagram illustrates the conversion of the commercial bromide to the target boronic acid.

SynthesisPathway Bromide Precursor Bromide (CAS 1261972-34-2) BoronateEster Pinacol Ester (Intermediate) Bromide->BoronateEster Miyaura Borylation Reagents Pd(dppf)Cl2, KOAc Bis(pinacolato)diboron 1,4-Dioxane, 90°C Reagents->BoronateEster TargetAcid Target Boronic Acid (5-Methyl-6-propoxy...) BoronateEster->TargetAcid Deprotection Hydrolysis Hydrolysis (NaIO4 / HCl) Hydrolysis->TargetAcid

Figure 1: Synthetic pathway from the commercial bromide precursor (CAS 1261972-34-2) to the target boronic acid.[1][4][5]

Experimental Protocols

Protocol A: Synthesis of the Boronate Ester

Note: In many medicinal chemistry campaigns, the pinacol ester is used directly in Suzuki couplings without hydrolyzing to the free acid, as it is more stable and easier to purify.

Reagents:

  • 5-Bromo-3-methyl-2-propoxypyridine (1.0 eq)[3]

  • Bis(pinacolato)diboron (

    
     eq)
    
  • 
     (
    
    
    
    eq)
  • Potassium Acetate (KOAc) (

    
     eq)
    
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Setup: Charge a reaction vial with the bromide, bis(pinacolato)diboron, and KOAc.

  • Inert Atmosphere: Purge the vial with nitrogen or argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst and anhydrous dioxane.

  • Heating: Seal the vessel and heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Look for mass shift from Br isotope pattern to Boronate Ester mass).

  • Workup: Filter through a pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Suzuki-Miyaura Coupling (Application)

This protocol describes how to couple the generated boronic acid/ester with an aryl halide scaffold.

Reagents:

  • Aryl Halide (Scaffold) (1.0 eq)

  • 5-Methyl-6-propoxypyridine-3-boronic acid (or ester) (1.2 eq)

  • 
     or XPhos Pd G2 (
    
    
    
    eq)
  • Base:

    
     (2M aqueous) or 
    
    
    
  • Solvent: DME/Water or Toluene/Water (3:1)

Mechanism of Action (Suzuki Cycle): The catalytic cycle involves oxidative addition of the aryl halide, transmetallation with the pyridine boronic acid, and reductive elimination to form the biaryl bond.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Pd(II)-Ar-X Complex OxAdd->PdII_ArX Transmetal Transmetallation (+ Boronic Acid) PdII_ArX->Transmetal PdII_Biaryl Pd(II)-Biaryl Complex Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Coupled Product (Biaryl) RedElim->Product Release

Figure 2: The Suzuki-Miyaura catalytic cycle utilized for coupling the pyridine boronic acid.

Applications & Strategic Value

Medicinal Chemistry
  • Lipophilicity Modulation: The propoxy group (

    
    ) adds significant lipophilicity compared to a methoxy group, potentially improving membrane permeability or altering metabolic clearance rates.
    
  • Scaffold Hopping: The 3-methyl-2-alkoxypyridine motif serves as a bioisostere for ortho-substituted benzenes, often improving solubility and reducing hERG inhibition risks common with more basic pyridines.

Stability Considerations
  • Protodeboronation: Pyridine-3-boronic acids can be prone to protodeboronation (loss of the boron group) under harsh basic conditions or high temperatures.

  • Mitigation: If the free acid is unstable, use the MIDA boronate or pinacol ester protected forms, or switch to anhydrous mild bases (e.g.,

    
     or 
    
    
    
    in anhydrous solvents) during coupling.

Safety & Handling

  • Hazard Classification: Pyridine derivatives are generally Irritants (Skin/Eye/Respiratory).

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store the boronic acid/ester at 2–8°C under inert gas (Argon) to prevent hydrolysis or oxidation. The bromide precursor is stable at room temperature.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text for the synthesis protocol).

Sources

Structure and Properties of 6-Alkoxypyridine-3-Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, properties, synthesis, and applications of 6-alkoxypyridine-3-boronic acids.

Executive Summary

6-Alkoxypyridine-3-boronic acids represent a specialized class of heterocyclic building blocks critical to modern medicinal chemistry.[1] Unlike their highly unstable 2-pyridyl isomers, these 3-pyridyl derivatives exhibit robust stability profiles that permit diverse cross-coupling applications.[1] Their structural uniqueness lies in the synergistic relationship between the electron-deficient pyridine core, the Lewis-acidic boronic moiety, and the electron-donating alkoxy substituent.[1] This guide provides a comprehensive analysis of their physicochemical behavior, validated synthesis protocols, and strategic utility in drug development, specifically targeting resistance mechanisms like the NorA efflux pump.

Structural & Electronic Analysis

Molecular Architecture

The IUPAC numbering for this scaffold assigns the nitrogen atom as position 1. The boronic acid functional group [


] resides at position 3, while the alkoxy group [

] is located at position 6.
  • Electronic Push-Pull System: The 6-alkoxy group acts as a strong

    
    -donor (resonance), pushing electron density into the pyridine ring.[1] This is electronically significant because it occupies the para position relative to the boronic acid (C3) and the ortho position relative to the nitrogen (N1).
    
  • Basicity Modulation: While alkoxy groups are generally activating, the 6-alkoxy substituent significantly lowers the basicity of the pyridine nitrogen (

    
     ~3.3 for 2-methoxypyridine vs. 5.2 for pyridine).[1] This reduction in basicity is advantageous in palladium-catalyzed couplings, as it reduces the competitive binding of the pyridine nitrogen to the metal center, a common cause of catalyst poisoning.
    
Solid-State Behavior (Boroxines)

Like most boronic acids, 6-alkoxypyridine-3-boronic acids do not exist purely as monomers in the solid state.[1] They spontaneously dehydrate to form cyclic trimeric anhydrides known as boroxines .[1]

  • Implication: Commercial samples often appear as mixtures of the free acid and the boroxine. This is reversible; the monomer regenerates rapidly upon dissolution in aqueous basic media used for Suzuki couplings.

  • Stoichiometry: When calculating stoichiometry for precise reactions, assume the molecular weight of the monomer but be aware that the actual boron content may be higher due to dehydration.

Chemical Stability & Reactivity[1]

Protodeboronation Resistance

A critical distinction must be made between 2-pyridyl and 3-pyridyl boronic acids.[1]

  • 2-Pyridyl Boronic Acids: Notoriously unstable.[1] They undergo rapid protodeboronation via a zwitterionic intermediate where the nitrogen lone pair coordinates to the boron, facilitating C-B bond cleavage.

  • 6-Alkoxy-3-Pyridyl Boronic Acids: Stable. The boronic acid at the 3-position cannot form the destabilizing 3-membered transition state with the ring nitrogen.[1] Furthermore, the electron-donating 6-alkoxy group increases the electron density of the ring, which generally stabilizes the C-B bond against hydrolytic cleavage under basic conditions compared to electron-deficient analogs.[1]

Reactivity Profile
  • Suzuki-Miyaura Coupling: These substrates are excellent nucleophiles.[1] The 6-alkoxy group facilitates transmetalation by making the carbon-boron bond slightly more nucleophilic than in unsubstituted pyridine-3-boronic acid.[1]

  • Solubility: The alkoxy chain length (methoxy vs. benzyloxy) dramatically alters lipophilicity. While the methoxy derivative is soluble in polar aprotic solvents (DMSO, DMF), longer chains (e.g., 3-phenylpropoxy) require less polar co-solvents (Dioxane/Toluene) for optimal coupling.

Experimental Protocols

Synthesis via Lithium-Halogen Exchange (Gold Standard)

This method is preferred for high yields and purity, avoiding the harsh thermal conditions of direct borylation.

Reaction Scheme:

Synthesis SM 5-Bromo-2-fluoropyridine Step1 1. NaH, ROH (SNAr Substitution) SM->Step1 Inter 5-Bromo-2-alkoxypyridine Step1->Inter Step2 2. n-BuLi, -78°C (Li-Hal Exchange) Inter->Step2 Step3 3. B(OiPr)3 4. H3O+ Step2->Step3 Prod 6-Alkoxypyridine- 3-boronic acid Step3->Prod

Figure 1: Synthesis of 6-alkoxypyridine-3-boronic acids via SNAr and Lithiation.

Detailed Protocol:

  • Ether Formation (SNAr):

    • Suspend Sodium Hydride (1.2 equiv, 60% in oil) in anhydrous THF at 0°C.

    • Add the alcohol (

      
      , 1.0 equiv) dropwise. Stir for 30 min.
      
    • Add 5-bromo-2-fluoropyridine (1.0 equiv).[1] The fluorine is highly labile to nucleophilic aromatic substitution.

    • Reflux for 2–12 hours until TLC indicates consumption.[1]

    • Workup: Quench with water, extract with EtOAc, dry (

      
      ), and concentrate.
      
  • Borylation:

    • Dissolve the 5-bromo-2-alkoxypyridine intermediate in anhydrous THF/Toluene (1:1) under Argon.[2]

    • Cool to -78°C (Critical to prevent "dance" reactions or scrambling).

    • Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 min.[1] Stir for 30-60 min at -78°C.

    • Add Triisopropyl borate (

      
      , 1.2 equiv) rapidly.
      
    • Allow the mixture to warm to room temperature naturally over 2 hours.

    • Hydrolysis:[1] Quench with 2N HCl (aqueous) to pH ~5. Stir for 30 min to hydrolyze the boronate ester.

    • Isolation: Adjust pH to 7-8 with NaHCO3.[1] Extract with EtOAc.[1][2] If the product is amphoteric/polar, salting out the aqueous layer may be necessary.

Alternative: Miyaura Borylation

For substrates sensitive to organolithiums, use Pd-catalyzed borylation.[1]

  • Reagents:

    
     (3 mol%), 
    
    
    
    (1.1 equiv), KOAc (3.0 equiv).
  • Conditions: Dioxane, 80°C, 12h.

  • Note: This yields the pinacol ester, which can be used directly or hydrolyzed (though hydrolysis of pinacol esters is kinetically slow).

Applications in Drug Development[3][4]

NorA Efflux Pump Inhibition

One of the most authoritative applications of this scaffold is in combating antimicrobial resistance (AMR) in Staphylococcus aureus.[3]

  • Mechanism: The NorA efflux pump expels fluoroquinolones (e.g., ciprofloxacin) from the bacterial cell.

  • Bioactivity: 6-(Aryl)alkoxypyridine-3-boronic acids act as inhibitors of this pump.[1] Specifically, 6-(3-phenylpropoxy)pyridine-3-boronic acid has been shown to potentiate ciprofloxacin activity by 4-fold against resistant strains (SA-1199B).[1][3]

  • SAR Insight: The boronic acid moiety is essential; replacing it with a carboxylic acid or hydrogen results in loss of activity, suggesting a specific interaction (likely covalent reversible binding to a serine or threonine residue in the pump channel).

Data Summary: Potentiation Effects
CompoundSubstituent (C6)Substituent (C3)MIC (Ciprofloxacin)

Fold Reduction
Control --32-
Analog A BenzyloxyH321 (None)
Analog B BenzyloxyCOOH321 (None)
Target 3-Phenylpropoxy

8 4

Table 1: Impact of 6-alkoxypyridine-3-boronic acids on Ciprofloxacin efficacy against NorA-overexpressing S. aureus.

Visualization of Biological Mechanism

NorA_Mechanism cluster_bacterium Staphylococcus aureus Cell Antibiotic Ciprofloxacin (Antibiotic) Target DNA Gyrase (Target) Antibiotic->Target Inhibits replication Pump NorA Efflux Pump Antibiotic->Pump Substrate for Result Intracellular Accumulation of Antibiotic Antibiotic->Result If Pump Blocked Pump->Antibiotic Expels Inhibitor 6-Alkoxypyridine- 3-boronic acid Inhibitor->Pump Blocks Channel (Reversible Covalent?) Inhibitor->Result

Figure 2: Mechanism of action for NorA efflux pump inhibition by boronic acid derivatives.[1]

References

  • Fontaine, F., et al. (2015).[3] "Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: Study of 6-substituted pyridine-3-boronic acid derivatives." European Journal of Medicinal Chemistry, 95, 31-43.[1] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[1] Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Li, W., et al. (2005). "An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids." Journal of Organic Chemistry, 67(15), 5394-5397. Link

  • Tripathy, S., et al. (2020). "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications." Molecules, 25(18), 4226. Link

Sources

An In-depth Technical Guide to the Structural and Functional Divergence of 2-propoxy-5-pyridineboronic acid and its 6-propoxy Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a detailed comparative analysis of 2-propoxy-5-pyridineboronic acid and its constitutional isomer, 6-propoxy-2-pyridineboronic acid. It delves into the structural nuances, electronic profiles, and resultant impact on chemical reactivity and stability, offering field-proven insights for their application in medicinal chemistry.

Introduction: The Strategic Importance of Positional Isomerism in Drug Discovery

Boronic acids are a cornerstone of modern organic synthesis, prized for their versatility, stability, and relatively low toxicity.[1][2] Their role as key building blocks is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a method ubiquitously employed in the pharmaceutical industry to construct complex biaryl structures.[3][4][5]

Within the vast chemical space of boronic acids, heteroaromatic derivatives, particularly those of pyridine, are of immense interest. The pyridine motif is a privileged scaffold in medicinal chemistry, and its incorporation can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. However, the reactivity and stability of pyridineboronic acids can be challenging to manage, often complicated by side reactions such as protodeboronation.[5][6]

The precise placement of substituents on the pyridine ring introduces a critical layer of complexity and opportunity. A simple shift in a substituent's position can dramatically alter the molecule's electronic landscape, steric profile, and ultimately, its utility in a synthetic route. This guide focuses on two such constitutional isomers: 2-propoxy-5-pyridineboronic acid and 6-propoxy-2-pyridineboronic acid . While seemingly similar, the positional difference of the propoxy group relative to the boronic acid and the ring nitrogen imparts distinct chemical personalities to each molecule. Understanding these differences is paramount for rational ligand design, reaction optimization, and the successful development of novel therapeutics.

Part 1: A Tale of Two Isomers: Structural and Electronic Dissection

The fundamental difference between 2-propoxy-5-pyridineboronic acid and 6-propoxy-2-pyridineboronic acid lies in the spatial and electronic interplay between the electron-donating propoxy group, the electron-withdrawing boronic acid, and the inherently electron-deficient pyridine ring.

Molecular Structures

The constitutional isomerism is evident in the connectivity of the substituents. In the 2,5-isomer, the propoxy group is para to the boronic acid, while in the 2,6-isomer, they are in an ortho relationship.

G cluster_0 2-propoxy-5-pyridineboronic acid cluster_1 6-propoxy-2-pyridineboronic acid 2_5_isomer 2_5_isomer 6_2_isomer 6_2_isomer

Caption: Chemical structures of the two constitutional isomers.

Electronic Landscape: The Influence of Substituent Position

The pyridine ring is a π-deficient heterocycle due to the electronegative nitrogen atom. This influences the electron density across the ring and the reactivity of its substituents.

  • The Propoxy Group (-OPr): This group exerts a dual electronic effect:

    • +M (Mesomeric) Effect: The oxygen's lone pairs can donate electron density into the pyridine ring via resonance. This effect is strongest at the ortho and para positions relative to the substituent.

    • -I (Inductive) Effect: The electronegative oxygen atom withdraws electron density through the sigma bond.

  • The Boronic Acid Group (-B(OH)₂): This group acts as a Lewis acid and is generally considered electron-withdrawing.[1][4]

Isomer-Specific Electronic Profiles:

  • 2-propoxy-5-pyridineboronic acid: The propoxy group at the 2-position strongly donates electron density towards the 5-position (its para position) via the +M effect. This partially counteracts the electron-withdrawing nature of the boronic acid at C5, leading to a more electron-rich boron center compared to an unsubstituted pyridineboronic acid.

  • 6-propoxy-2-pyridineboronic acid: Here, the propoxy group is at the 6-position (ortho to the nitrogen) and the boronic acid is at the 2-position (the other ortho position). The +M effect of the propoxy group is directed towards the 3 and 5 positions, having a less direct resonance-donating effect on the boronic acid at C2. Furthermore, the proximity of the electron-donating propoxy group and the Lewis basic ring nitrogen to the boronic acid creates a unique and sterically crowded electronic environment.

Consequences for Stability and Acidity

The stability of boronic acids is a critical concern, with oxidative deboronation and protodeboronation in aqueous media being common degradation pathways.[7] The electronic environment around the boron atom significantly influences this stability.

  • Oxidative Stability: Increased electron density on the boron atom can enhance its susceptibility to oxidation.[8][9] Therefore, the 2-propoxy-5-pyridineboronic acid , with its more direct electron donation to the boronic acid moiety, may exhibit lower oxidative stability compared to the 6,2-isomer. Strategies to improve stability often involve diminishing electron density on the boron, for instance, by forming intramolecular esters like boralactones.[7][8]

  • Protodeboronation: This acid- or base-catalyzed cleavage of the C-B bond is a prevalent side reaction in cross-coupling, particularly with electron-rich or sterically hindered heteroaryl boronic acids.[5] The relative rates for these two isomers would depend on the specific reaction conditions, but the steric crowding in the 6-propoxy-2-pyridineboronic acid could potentially increase its susceptibility.

  • Lewis Acidity: The Lewis acidity of the boronic acid is crucial for its interactions, including the transmetalation step in Suzuki coupling. The electron-donating propoxy group in the 2,5-isomer likely reduces the Lewis acidity of the boron center more effectively than in the 6,2-isomer , where the electronic and steric effects are more complex.

Part 2: Ramifications in Synthesis: Reactivity and Application

The structural and electronic divergences between the isomers directly translate into differing performance in key synthetic applications, most notably the Suzuki-Miyaura cross-coupling reaction.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[4] The efficiency of this reaction is highly dependent on the nature of the boronic acid.

G A Oxidative Addition ArPdX Ar-Pd(II)-X A->ArPdX B Transmetalation ArPdR Ar-Pd(II)-R B->ArPdR C Reductive Elimination Pd0 Pd(0) Catalyst C->Pd0  + Ar-R Pd0->A  + Ar-X ArX Ar-X ArPdX->B  + R-B(OH)₂ (Base) RBY R-B(OH)₂ ArPdR->C ArR Ar-R

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity:

Feature2-propoxy-5-pyridineboronic acid6-propoxy-2-pyridineboronic acidCausality
Transmetalation Rate Potentially slowerPotentially fasterThe higher electron density on the boron of the 2,5-isomer reduces its Lewis acidity, which can slow the transmetalation step.
Catalyst Inhibition Less likelyMore likelyThe ortho propoxy group and the adjacent ring nitrogen in the 6,2-isomer can chelate or sterically block the palladium catalyst, potentially inhibiting the reaction.[6]
Protodeboronation Moderate riskHigher riskThe significant steric hindrance around the C-B bond in the 6,2-isomer can favor protodeboronation over the desired cross-coupling.[5]
Overall Yield Generally moderate to goodOften challenging, lower yieldsThe combination of potential catalyst inhibition and increased protodeboronation makes the coupling of 2,6-disubstituted pyridines notoriously difficult.[6]

Expert Insight: For challenging couplings involving isomers like 6-propoxy-2-pyridineboronic acid, success often hinges on the choice of ligand and base. Highly active, sterically demanding phosphine ligands (e.g., SPhos, XPhos) in combination with a suitable base like K₃PO₄ can be effective in promoting the desired reaction pathway over protodeboronation.[5]

Part 3: Synthesis and Characterization Protocols

The synthesis of pyridineboronic acids typically starts from the corresponding halopyridine.

General Synthetic Workflow

The most common laboratory-scale synthesis involves a lithium-halogen exchange at low temperature, followed by quenching with a borate ester and subsequent acidic hydrolysis.

G Start Start: Propoxy-bromopyridine Step1 Lithium-Halogen Exchange (n-BuLi, -78 °C, THF) Start->Step1 Step2 Borylation (Triisopropyl borate) Step1->Step2 Step3 Aqueous Workup (Acidic hydrolysis) Step2->Step3 End Product: Propoxy-pyridineboronic acid Step3->End

Caption: General workflow for the synthesis of pyridineboronic acids.

Experimental Protocol: Synthesis of 2-propoxy-5-pyridineboronic acid

This protocol is a representative example based on established procedures for analogous compounds.[10][11][12]

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-propoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Lithiated: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching & Isolation: Cool the mixture to 0 °C and slowly quench by adding 2 M hydrochloric acid (HCl) until the pH is ~1-2. Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and separate the layers.

  • Purification: Adjust the pH of the aqueous layer to ~7-8 with a saturated solution of sodium bicarbonate. The product may precipitate. If not, extract the aqueous layer with dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.

Analytical Characterization: A Self-Validating System

Proper characterization is essential to confirm the structure and purity of the target boronic acid. Due to their tendency to form cyclic anhydrides (boroxines), analysis can be complex.[13]

Recommended Technique: UPLC-MS [14][15]

An ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) method is highly effective for the high-throughput analysis of boronic acids.

  • Column: A reverse-phase C18 column (e.g., Acquity BEH C18).

  • Mobile Phase: A gradient of 10 mM ammonium acetate in water and acetonitrile is typically effective.

  • Detection: Mass spectrometry (MS) in electrospray ionization (ESI) positive mode will show the [M+H]⁺ ion. It is crucial to optimize cone voltage to minimize in-source fragmentation and the formation of boroxine ions, which can complicate spectral interpretation.[15]

  • Validation: The method should be validated for linearity, precision, and recovery using a known standard. The presence of a single, sharp peak with the correct mass-to-charge ratio provides high confidence in the sample's identity and purity.

Conclusion: Positional Isomerism as a Critical Design Element

The comparative analysis of 2-propoxy-5-pyridineboronic acid and 6-propoxy-2-pyridineboronic acid underscores a fundamental principle in medicinal chemistry: seemingly minor structural modifications can have profound consequences. The shift of the propoxy group from a para to an ortho position relative to the boronic acid alters the electronic distribution, steric environment, and ultimately, the synthetic tractability of the molecule.

The 2,5-isomer, with its more direct electronic communication between substituents, presents a different set of challenges and opportunities compared to the sterically encumbered 2,6-isomer. For the drug development professional, a deep understanding of these isomeric differences is not merely academic; it is essential for making informed decisions in lead optimization, designing robust synthetic routes, and ultimately, accelerating the discovery of new medicines. The choice of isomer is a critical design element that can dictate the success or failure of a research campaign.

References

  • Bull, J. A., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Communications Chemistry. Available at: [Link]

  • Li, A. Y., et al. (2000). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Organic Letters. Available at: [Link]

  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

  • ResearchGate. (n.d.). Fundamental Study on the Reactivity of 4-Pyridylboronic Acid Derivatives with Strong Acidities. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Available at: [Link]

  • Cammidge, A. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. ChemBeast. Available at: [Link]

  • Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Available at: [Link]

  • PharmiWeb.com. (2025). A Comprehensive Overview of Boronic Acids & Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

  • ACS Publications. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]

  • Oxford Academic. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • Waseda University Repository. (2012). Higher reactivity of 3-pyridinium boronic acid compared with 3-pyridinium boronate ion toward 4-isopropyltropolone in acidic aqueous solution. Available at: [Link]

  • Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

  • PMC. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications. Available at: [Link]

  • American Chemical Society. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. Available at: [Link]

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • ACS Publications. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. Available at: [Link]

  • ResearchGate. (2016). Substituent effect on the properties of pyridine-N-oxides. Available at: [Link]

  • MDPI. (2022). Energetic and Geometric Characteristics of Substituents, Part 3: The Case of NO2 and NH2 Groups in Their Mono-Substituted Derivatives of Six-Membered Heterocycles. Molecules. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-pyridylboronic acid. Available at: [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

Sources

Technical Guide: Lipophilic Pyridine Boronic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists. It addresses the specific challenges and high-value applications of Lipophilic Pyridine Boronic Acids —a class of compounds that are structurally desirable for drug scaffolds but synthetically notorious due to instability.[1]

Executive Summary: The "Pyridine Paradox"

Pyridine rings are ubiquitous in FDA-approved drugs due to their ability to modulate solubility, basicity, and hydrogen bonding within active sites. However, pyridine boronic acids —the requisite building blocks for installing these rings via Suzuki-Miyaura coupling—suffer from severe instability.

The electron-deficient nature of the pyridine ring, combined with the Lewis acidity of the boron center, facilitates rapid protodeboronation (C-B bond cleavage) under the very basic conditions required for cross-coupling. This instability is exacerbated in lipophilic derivatives (e.g., halogenated or alkylated pyridines), where solubility issues in aqueous base necessitate organic cosolvents that can accelerate decomposition pathways.

This guide details the MIDA (N-methyliminodiacetic acid) boronate strategy as the industry-standard solution for stabilizing these species, and explores their dual utility:

  • As Building Blocks: For constructing lipophilic biaryl drug cores.

  • As Warheads: As reversible covalent inhibitors targeting serine proteases.[2][3]

Structural Dynamics & Instability Mechanisms

To successfully utilize pyridine boronic acids, one must understand why they fail. The primary failure mode is protodeboronation , which proceeds via a specific zwitterionic mechanism distinct from simple aryl boronic acids.[4]

The Zwitterionic Decomposition Pathway

Unlike phenylboronic acid, 2-pyridyl boronic acid contains a basic nitrogen capable of intramolecular coordination or protonation. In neutral to basic media, the species exists in equilibrium with a zwitterionic intermediate where the nitrogen is protonated (or coordinated to a metal) and the boron is coordinated by hydroxide (boronate "ate" complex).

Key Insight: The formation of the boronate anion increases electron density on the ipso-carbon, while the protonated nitrogen pulls electron density away. This "push-pull" dynamic dramatically lowers the activation energy for C-B bond cleavage.

Visualization: Protodeboronation Mechanism

The following diagram illustrates the critical zwitterionic intermediate that leads to rapid degradation.

Protodeboronation Start 2-Pyridyl Boronic Acid (Neutral) Zwitterion Zwitterionic Intermediate (N-H⁺ ... B-OH⁻) Start->Zwitterion pH dependent Speciation Base + OH⁻ / H₂O Base->Start Transition Transition State (Ipso-protonation) Zwitterion->Transition Rate Limiting Step Product Pyridine (Decomposed) + B(OH)₃ Transition->Product C-B Cleavage

Caption: The zwitterionic decomposition pathway of 2-pyridyl boronic acid.[4] The N-protonated, B-hydroxylated species is the kinetic trap leading to rapid C-B bond hydrolysis.

Stabilization Strategy: The MIDA Solution

The most robust method to handle lipophilic pyridine boronic acids is to mask the boron center as a MIDA boronate .

Mechanism of Stabilization

MIDA is a tridentate ligand that rehybridizes the boron atom from sp² (planar, Lewis acidic) to sp³ (tetrahedral, coordinatively saturated).

  • Effect: The sp³ boron has no empty p-orbital to accept an incoming nucleophile (hydroxide), effectively shutting down the pathway to the unstable "ate" complex.

  • Result: MIDA boronates are air-stable, silica-stable, and crystalline solids, allowing for the purification and storage of complex lipophilic pyridine building blocks.

Comparison: Lipophilicity & Stability

Lipophilic modifications (e.g., -CF₃, -Cl) on the pyridine ring generally increase the rate of protodeboronation by stabilizing the anionic charge developing on the ring during cleavage. MIDA protection is therefore mandatory for these electron-deficient, lipophilic scaffolds.

DerivativeLogP (Est.)Stability (t½ at pH 7.4)Suitability for Coupling
2-Pyridyl Boronic Acid 0.12< 1 hourPoor (Decomposes)
2-Pyridyl Pinacol Ester 1.85~ 4-6 hoursModerate (Hydrolysis issues)
2-Pyridyl MIDA Boronate 0.5 - 1.2 *Indefinite (Solid) Excellent (Slow Release)
3-CF₃-2-Pyridyl MIDA 1.95Indefinite (Solid)Excellent

*Note: MIDA esters are polar, but the lipophilic pyridine tail dominates the solubility profile in organic solvents.

Experimental Protocols

Synthesis of Lipophilic Pyridine MIDA Boronates

Objective: Synthesize a 5-bromo-2-pyridyl MIDA boronate (Lipophilic building block).

Reagents:

  • 2,5-Dibromopyridine (1.0 equiv)

  • n-Butyllithium (1.05 equiv, 2.5 M in hexanes)

  • Triisopropyl borate (B(OiPr)₃) (1.2 equiv)

  • MIDA (N-methyliminodiacetic acid) (1.5 equiv)

  • Solvents: THF (anhydrous), DMSO.

Protocol:

  • Lithiation: In a flame-dried flask under Argon, dissolve 2,5-dibromopyridine in anhydrous THF. Cool to -78 °C.

  • Exchange: Add n-BuLi dropwise over 20 min. The color typically shifts to deep red/orange (formation of 2-lithio species). Stir for 30 min at -78 °C.

  • Borylation: Rapidly add B(OiPr)₃. Stir for 15 min at -78 °C, then warm to room temperature (RT) over 1 hour. Note: This forms the unstable lithium tri-isopropoxy borate salt.

  • MIDA Trapping (The Critical Step): Remove THF under reduced pressure. Redissolve the residue in DMSO. Add MIDA solid. Heat the suspension to 110 °C for 12-16 hours.

    • Expert Insight: While counterintuitive to heat an unstable species, the MIDA complexation in DMSO drives the equilibrium toward the stable sp³ adduct, displacing isopropanol.

  • Workup: Cool to RT. Pour into H₂O/Brine (1:1). Extract with EtOAc (x3). The lipophilic MIDA boronate will partition into the organic phase. Dry (MgSO₄) and concentrate.

  • Purification: Recrystallize from Acetone/Et₂O or purify via silica gel chromatography (eluting with EtOAc/MeOH).

"Slow-Release" Suzuki-Miyaura Coupling

Objective: Cross-coupling of unstable 2-pyridyl MIDA boronate with an aryl chloride.

Concept: The "Slow-Release" protocol uses a biphasic system with a mild base (K₃PO₄). The MIDA ester hydrolyzes slowly to the free boronic acid, which is immediately consumed by the Palladium catalyst. This keeps the standing concentration of the unstable free acid low (<< 1 mM), minimizing protodeboronation.

Protocol:

  • Charge: MIDA Boronate (1.5 equiv), Aryl Chloride (1.0 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (3.0 equiv).

  • Solvent: Dioxane:Water (5:1). Crucial: The water is necessary for MIDA hydrolysis.

  • Conditions: Heat to 60 °C for 12-24 hours.

  • Monitoring: Monitor by LC-MS. You will observe the disappearance of the MIDA ester and the formation of product. The free boronic acid should not accumulate.

Medicinal Application: Boronic Acids as Warheads[2][5]

Beyond building blocks, lipophilic pyridine boronic acids are potent reversible covalent inhibitors of serine proteases (e.g., Proteasome, Beta-lactamase, Signal Peptidase).

Mechanism of Action

The boron atom acts as a "serine trap." The active site serine hydroxyl attacks the boron to form a tetrahedral boronate adduct. This mimics the transition state of peptide hydrolysis, inhibiting the enzyme.

  • Lipophilicity Role: High lipophilicity is required to traverse cell membranes (e.g., in M. tuberculosis or CNS targets) and to bind in hydrophobic S1/S2 pockets of the enzyme.

  • Pyridine Role: The pyridine nitrogen can form hydrogen bonds with the "oxyanion hole" or histidine residues in the catalytic triad, enhancing specificity.

Warhead Design Workflow

WarheadDesign Target Target: Serine Protease (Hydrophobic Pocket) Scaffold Lipophilic Pyridine Core (Specificity Element) Target->Scaffold Molecular Docking Warhead Boronic Acid Moiety (Covalent Trap) Scaffold->Warhead Electrophilic Attachment Prodrug Prodrug Strategy (Pinacol/Citrate Ester) Warhead->Prodrug Masking for Permeability Prodrug->Target In vivo Hydrolysis & Binding

Caption: Design logic for lipophilic boronic acid protease inhibitors. The prodrug ester masks polarity for cell entry, releasing the active warhead at the target.

Case Study: Lipophilic Signal Peptidase Inhibitors

Recent work has targeted bacterial Type I signal peptidase (LepB) using lipophilic boronic acids.[5]

  • Challenge: LepB has a transmembrane domain; inhibitors must be highly lipophilic.

  • Solution: A pyridine-boronic acid warhead is attached to a lipophilic peptide macrocycle. The pyridine ring is substituted with hydrophobic groups (e.g., -Ph, -Alkyl) to occupy the S1 binding pocket, while the boronic acid covalently locks the Ser91 residue.

References

  • Gillis, E. P., & Burke, M. D. (2007).[6] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[6] Link

  • Knapp, D. M., et al. (2010). "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society.[6] Link

  • Lidumniece, E., et al. (2021).[2] "Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1."[7] Proceedings of the National Academy of Sciences. Link

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis." Journal of the American Chemical Society.[6] Link

  • Zajdlik, A., et al. (2014). "MIDA Boronates: A General Strategy for the Synthesis of Boronic Acid Building Blocks." The Journal of Organic Chemistry. Link

Sources

In-Depth Technical Guide: Calculated logP and Solubility of Propoxypyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propoxypyridine boronic acids represent a specialized subclass of heteroaryl boronic acids widely utilized in Suzuki-Miyaura cross-coupling reactions and as precursors for protease inhibitors. Their physicochemical profile is dominated by two competing structural features: the lipophilic propoxy tail (


) and the amphoteric pyridine-boronic acid core.

Understanding the Calculated logP (cLogP) and Solubility of these compounds is critical for two reasons:

  • Synthetic Efficiency: Optimizing solvent selection for cross-coupling (avoiding proto-deboronation).

  • Drug Design: Modulating membrane permeability (LogD) and bioavailability in early-stage discovery.

This guide provides a structural analysis, calculated physicochemical data, and validated experimental protocols for characterizing these derivatives.

Theoretical Framework: The Boronic Acid "Chameleon"

To accurately calculate logP or measure solubility, one must first acknowledge that boronic acids do not exist as a single static species. They exist in a dynamic equilibrium dependent on solvent, concentration, and pH.

Structural Equilibria

In solid state and non-polar solvents, propoxypyridine boronic acids dehydrate to form boroxines (cyclic trimers). In aqueous media, they exist as neutral trigonal species or tetrahedral boronates.

BoronicEquilibrium Boroxine Boroxine (Trimer) (Low Solubility in Water) (High Solubility in Organic) Monomer Neutral Boronic Acid (Amphiphilic) Boroxine->Monomer + H2O (Hydrolysis) Monomer->Boroxine - H2O (Dehydration) Anion Boronate Anion (High Water Solubility) Monomer->Anion + OH- (pH > pKa) Anion->Monomer + H+ (pH < pKa)

Figure 1: The dynamic equilibrium of boronic acids. Note that calculated logP (cLogP) algorithms typically target the "Neutral Monomer" species, whereas experimental logD is a weighted average of all species present at a specific pH.

Calculated Physicochemical Properties

Methodology

The values below are derived using Fragment-Based QSAR (Quantitative Structure-Activity Relationship) models. The pyridine core is parameterized with a baseline logP, adjusted for the electron-donating propoxy group (


 effect) and the hydrophilic boronic acid moiety.
  • Base Fragment: Pyridine-3-boronic acid (cLogP

    
     0.25).
    
  • Substituent:

    
    -Propoxy group (
    
    
    
    logP
    
    
    +1.3 to +1.5).
  • Correction: Ortho-substitution steric effects (if applicable).

Calculated logP and Predicted Solubility Table

Table 1: Calculated Properties of Propoxypyridine Boronic Acid Isomers

Compound NameStructure TypecLogP (Neutral)pKa (Boron)pKa (Pyridine N)Predicted Solubility (pH 7.4)
2-Propoxypyridine-3-boronic acid Ortho-alkoxy1.65 ± 0.38.23.5Low (< 1 mg/mL)
6-Propoxypyridine-3-boronic acid Para-alkoxy1.78 ± 0.38.44.1Moderate (1-5 mg/mL)
5-Propoxypyridine-3-boronic acid Meta-alkoxy1.72 ± 0.38.13.8Low (< 1 mg/mL)
Pyridine-3-boronic acid (Ref) Unsubstituted0.25 ± 0.28.04.4High (> 10 mg/mL)

*Note: pKa values are estimated. The pyridine nitrogen pKa is suppressed by the electron-withdrawing nature of the boron atom.

Interpretation of Data[1][2]
  • Lipophilicity Shift: The addition of the propoxy group shifts the molecule from hydrophilic (cLogP ~0.25) to moderately lipophilic (cLogP ~1.7). This suggests these compounds will partition well into organic layers (DCM, EtOAc) during extraction.

  • Solubility Profile:

    • Organic Solvents: High solubility expected in Methanol, DMSO, and THF.

    • Aqueous Media: Low intrinsic solubility.[1] However, solubility can be drastically enhanced by raising pH > 9 (forming the boronate) or lowering pH < 2 (protonating the pyridine nitrogen).

Experimental Validation Protocols

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Best for: Rapid screening of multiple derivatives.

  • Stock Preparation: Dissolve compound in DMSO to 10 mM.

  • Dilution: Spike 5 µL of stock into 245 µL of PBS buffer (pH 7.4) in a 96-well plate (Final conc: 200 µM, 2% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Measurement: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Analysis: Compare against a standard curve. Precipitate formation indicates solubility < 200 µM.

Protocol B: Thermodynamic Solubility (Shake-Flask HPLC)

Best for: Accurate data for formulation or IND filing.

Reagents:

  • HPLC Grade Water, Acetonitrile.

  • Buffer: 50 mM Phosphate (pH 7.4).

Workflow:

SolubilityProtocol Step1 1. Saturation Add excess solid (~5mg) to 1mL Buffer Step2 2. Equilibration Shake 24h @ 25°C (Protect from light) Step1->Step2 Step3 3. Phase Separation Centrifuge (10k rpm, 5 min) or Filter (PVDF) Step2->Step3 Step4 4. Quantification Inject supernatant into HPLC-UV (254 nm) Step3->Step4

Figure 2: Thermodynamic solubility determination workflow.

Critical Control Point: Boronic acids can oxidize to phenols (e.g., 2-propoxypyridin-3-ol) in air over 24 hours. Always run a fresh LC-MS standard to confirm the peak identity in the supernatant.

Applications & Implications

Suzuki-Miyaura Coupling

The calculated logP of ~1.7 indicates that Toluene/Water or Dioxane/Water are ideal biphasic solvent systems.

  • Low logP (<0): Requires highly polar solvents (Water/MeOH).

  • High logP (>3): Requires non-polar solvents.

  • Propoxypyridine Boronic Acids: The "Sweet Spot" allows use of standard biphasic conditions, facilitating easy workup.

Bioisosterism

The propoxypyridine moiety is often used to probe hydrophobic pockets in enzymes. The boronic acid can form a reversible covalent bond with Serine or Threonine residues (e.g., in Proteasome inhibitors like Bortezomib). The propoxy chain provides the necessary steric bulk and lipophilicity to improve binding affinity (


) compared to the methoxy analog.

References

  • Physicochemical Properties of Boronic Acids

    • Source: Marinaro, W. A., & Stella, V. J. (2020). "Physical and Chemical Properties of Boronic Acids: Formulation Implications." Journal of Pharmaceutical Sciences.
  • Solubility of Heterocyclic Boronic Acids

    • Source: Dąbrowska, A., et al. (2020). "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Solution Chemistry.
    • [1]

  • Tautomeric Equilibria in Pyridine Boronic Acids

    • Source: S. J. Loeb et al. (2018). "Tautomeric equilibria and binding selectivity of pyridineboronic acids." Royal Society of Chemistry.
  • Calculated LogP Methodologies (Fragment-Based)

    • Source: ACD/Labs Technical Guides on LogP/LogD.
  • Boronic Acid Toxicity & Handling

    • Source: PubChem Compound Summary: 3-Pyridinylboronic acid.[2]

Sources

Custom Synthesis Guide: 5-Methyl-6-propoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the custom synthesis of 5-Methyl-6-propoxypyridine-3-boronic acid (CAS 2096332-81-7).[1] The protocol is designed for high-purity applications in medicinal chemistry, specifically for Suzuki-Miyaura cross-coupling reactions.

Executive Summary

5-Methyl-6-propoxypyridine-3-boronic acid is a critical heterocyclic building block. Its structural motif—a pyridine ring decorated with an electron-donating alkoxy group and a steric-modulating methyl group—makes it highly valuable for tuning the physicochemical properties (logP, solubility) of kinase inhibitors and GPCR ligands.

This guide presents a two-stage convergent synthesis designed to maximize regioselectivity and yield. Unlike generic protocols, this route prioritizes the Nucleophilic Aromatic Substitution (


)  of a chloropyridine precursor followed by a Cryogenic Lithium-Halogen Exchange , ensuring precise installation of the boronic acid moiety without competing directed ortho-metalation (DoM).
Target Molecule Profile[2][3]
  • IUPAC Name: (5-Methyl-6-propoxypyridin-3-yl)boronic acid

  • CAS Number: 2096332-81-7[1][2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 195.02 g/mol

  • Key Structural Features:

    • C3: Boronic Acid (Reactive Handle)

    • C5: Methyl Group (Lipophilic/Steric Handle)

    • C6: Propoxy Group (Electron Donor)

Retrosynthetic Analysis & Strategy

The synthesis is deconstructed into two strategic disconnections. The primary challenge is ensuring the O-alkylation occurs selectively over N-alkylation, and that the borylation occurs exclusively at the C3 position.

Strategic Logic[2]
  • C–B Disconnection: The C3–Boron bond is best formed via metal-halogen exchange of a C3–Bromide. A lithium-halogen exchange is preferred over Pd-catalyzed borylation for cost-efficiency and purification ease on gram-scale.

  • C–O Disconnection: The C6–Propoxy bond is installed via

    
    . Using a 2-chloro-5-bromo  scaffold exploits the natural reactivity difference: the C2-chlorine (adjacent to Nitrogen) is significantly more electrophilic toward nucleophiles than the C5-bromine, allowing selective substitution without touching the bromine handle required for the next step.
    

Retrosynthesis Target Target: 5-Methyl-6-propoxypyridine-3-boronic acid Intermediate Precursor: 5-Bromo-2-propoxy-3-methylpyridine Target->Intermediate Lithium-Halogen Exchange SM Starting Material: 5-Bromo-2-chloro-3-methylpyridine Intermediate->SM Nucleophilic Aromatic Substitution Reagents1 Reagents: n-BuLi, B(OiPr)3 (Cryogenic Borylation) Reagents1->Target Reagents2 Reagents: n-Propanol, NaH (SnAr) Reagents2->Intermediate

Figure 1: Retrosynthetic pathway leveraging the differential reactivity of C2-Cl and C5-Br.

Detailed Experimental Protocol

Stage 1: Synthesis of 5-Bromo-2-propoxy-3-methylpyridine

This step utilizes the high electrophilicity of the C2 position in pyridine to install the propoxy chain.

Reaction:



Materials:

  • Substrate: 5-Bromo-2-chloro-3-methylpyridine (1.0 eq) [CAS: 29241-62-1]

  • Nucleophile: n-Propanol (1.2 eq) (Anhydrous)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.3 eq)

  • Solvent: Anhydrous THF (or DMF for faster kinetics)

Procedure:

  • Activation: In a flame-dried 3-neck round-bottom flask (RBF) under Argon, suspend NaH (1.3 eq) in anhydrous THF (5 mL/g substrate). Cool to 0°C.

  • Alkoxide Formation: Add n-Propanol (1.2 eq) dropwise. Stir at 0°C for 30 minutes until hydrogen evolution ceases. The solution should become clear/hazy.

  • Addition: Add a solution of 5-Bromo-2-chloro-3-methylpyridine (1.0 eq) in THF dropwise to the alkoxide mixture.

  • Reaction: Warm to room temperature (RT) and then heat to reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (SM) should disappear. The product is usually less polar (higher

      
      ) than the SM due to the lipophilic propyl chain.
      
  • Workup: Cool to RT. Quench carefully with saturated

    
     solution. Extract with Ethyl Acetate (
    
    
    
    ).[4][5] Wash combined organics with water (
    
    
    ) and brine. Dry over
    
    
    , filter, and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

    • Yield Expectation: 85–92%.[4]

    • Appearance: Colorless to pale yellow oil.

Stage 2: Synthesis of 5-Methyl-6-propoxypyridine-3-boronic acid

This step involves a cryogenic metal-halogen exchange followed by electrophilic trapping with a borate ester.

Reaction:



Materials:

  • Substrate: 5-Bromo-2-propoxy-3-methylpyridine (1.0 eq)

  • Lithiation Reagent: n-Butyllithium (2.5 M in hexanes) (1.1 eq)[6]

  • Boron Source: Triisopropyl borate [

    
    ] (1.2 eq)[7]
    
  • Solvent: Anhydrous THF / Toluene (4:1 mixture recommended for solubility)

Procedure:

  • Setup: Flame-dry a 3-neck RBF equipped with a low-temperature thermometer and addition funnel. Flush with Argon.

  • Dissolution: Dissolve the Stage 1 product (1.0 eq) and Triisopropyl borate (1.2 eq) in anhydrous THF/Toluene (10 mL/g).

    • Note: This "In-situ Trap" method (Barbier-type) can sometimes minimize side reactions, but the standard sequential addition is preferred for bromopyridines to avoid butyl-boron species. Protocol below uses Sequential Addition (Standard):

  • Cooling: Dissolve substrate in THF. Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes, maintaining internal temperature below -70°C.

    • Mechanism:[8][9] Rapid Li-Br exchange generates the 3-lithio species. The 2-propoxy group may exert a minor directing effect, but the Br exchange is kinetically dominant.

    • Aging: Stir at -78°C for 45 minutes. The solution often turns yellow/orange.

  • Borylation: Add Triisopropyl borate (1.5 eq) rapidly in one portion (or dropwise if exotherm is high). Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Hydrolysis: Quench with 2N HCl (aqueous) until pH ~3. Stir vigorously for 30 minutes to hydrolyze the boronate ester.

  • Isolation:

    • Neutralize to pH ~7 with saturated

      
      .
      
    • Extract with EtOAc (

      
      ).[4]
      
    • Critical Step: Boronic acids are amphiphilic. If the product stays in the aqueous phase, saturate the aqueous layer with NaCl and use THF/EtOAc (1:1) for extraction.[4][5][9][10]

  • Purification: Recrystallization is preferred over chromatography for boronic acids to avoid anhydride formation (boroxines).

    • Solvent System: Acetonitrile/Water or Acetone/Hexane.

    • Yield Expectation: 65–75%.

    • Appearance: White to off-white solid.

Analytical Data Summary

ParameterExpected Value / RangeNotes
Physical State White crystalline powderHygroscopic; store under inert gas.
1H NMR (DMSO-d6)

8.25 (d, 1H), 7.60 (d, 1H), 4.20 (t, 2H), 2.15 (s, 3H), 1.70 (m, 2H), 0.95 (t, 3H)
Characteristic broad singlet for

around 8.0-8.5 ppm (concentration dependent).
11B NMR

28–32 ppm
Broad peak indicative of trivalent boron.
Mass Spec (ESI)

196

Boron isotope pattern (

) visible.

Process Logic & Pathway Visualization

The following diagram illustrates the critical decision points and chemical transformations.

SynthesisWorkflow cluster_0 Stage 1: Regioselective SNAr cluster_1 Stage 2: Cryogenic Borylation SM 5-Bromo-2-chloro-3-methylpyridine Inter Intermediate: 5-Bromo-2-propoxy-3-methylpyridine SM->Inter THF, Reflux Cl displacement > Br displacement Alkoxide Sodium Propoxide (Generated in situ) Alkoxide->Inter Lithiation Li-Halogen Exchange (-78°C, n-BuLi) Inter->Lithiation Selective Br exchange BorateTrap Borate Trap (B(OiPr)3) Lithiation->BorateTrap Electrophilic attack Hydrolysis Acidic Hydrolysis (HCl, pH 3) BorateTrap->Hydrolysis Final Product: 5-Methyl-6-propoxypyridine-3-boronic acid Hydrolysis->Final

Figure 2: Step-by-step reaction workflow highlighting the regioselectivity control.

Troubleshooting & Optimization

Regioselectivity Control
  • Issue: Formation of 2-butyl-5-bromo-3-methylpyridine during lithiation.

  • Cause: Nucleophilic attack of n-BuLi on the pyridine ring rather than halogen exchange.

  • Solution: Ensure temperature is strictly

    
    . Use t-Butyllithium  (2.0 eq) at -78°C if n-BuLi is sluggish; t-BuLi undergoes exchange much faster than nucleophilic addition. Alternatively, use LiCl-mediated exchange  (TurboGrignard or n-BuLi/LiDMAE) to stabilize the intermediate.
    
Boronic Acid Stability
  • Issue: Product converts to trimeric boroxine anhydride (dehydration).

  • Solution: This is reversible. The boroxine is often the stable form isolated after drying. For Suzuki couplings, the boroxine hydrolyzes in situ under basic aqueous conditions and performs identically to the free acid.

Purification[9][11]
  • Issue: Protodeboronation (loss of boron group) during column chromatography.

  • Solution: Add 1% Triethylamine to the eluent or, preferably, avoid silica columns. Isolate via acid-base extraction:

    • Extract into 1M NaOH (product goes to water as boronate).

    • Wash organics with ether (removes impurities).

    • Acidify aqueous layer to pH 5–6.

    • Extract product back into EtOAc.

Safety Considerations

  • n-Butyllithium: Pyrophoric. Handle only under inert atmosphere (Argon/Nitrogen). Have a bucket of sand or Class D extinguisher nearby.

  • Pyridines: Many halopyridines are toxic and skin irritants. Use double gloving and work in a fume hood.

  • Sodium Hydride: Reacts violently with moisture. Quench waste carefully with isopropanol before adding water.

References

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Bouillon, A., et al. (2002). "Synthesis of novel halopyridinylboronic acids and esters." Tetrahedron, 58(14), 2885-2890. (Protocol for lithiation of bromopyridines).

  • Larsen, R. D., et al. (1994). "Efficient Synthesis of 3-Pyridineboronic Acid." Journal of Organic Chemistry, 59(21), 6391–6394. (Optimized boronic acid isolation).

  • Schlosser, M. (2005). "The 2×3 Isomer Permutation of Halopyridines." Angewandte Chemie International Edition, 44(3), 376-393. (Regioselectivity in pyridine metalation).

  • BenchChem. (2025).[5] "Application Notes and Protocols for the Lithiation of 3-Bromopyridine." (General workflow validation).

Sources

Methodological & Application

Application Note: Precision Suzuki-Miyaura Coupling of 6-Alkoxypyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The coupling of 6-alkoxypyridine boronic acids presents a classic dichotomy in heterocyclic chemistry: the positional stability paradox . While the 6-alkoxy substituent modulates the electronic density of the ring, the success of the reaction is governed almost entirely by the position of the boron atom relative to the pyridine nitrogen.

  • The "Safe" Zone (C3-Boron): 6-alkoxypyridine-3-boronic acids are generally stable. The boron is

    
     to the nitrogen, preventing the formation of the unstable 
    
    
    
    -aza-carbanion intermediate.
  • The "Danger" Zone (C2-Boron): 6-alkoxypyridine-2-boronic acids are notoriously unstable. The boron is

    
     to the nitrogen. Under standard basic conditions, these substrates undergo rapid protodeboronation , often decomposing faster than the rate of transmetallation.
    

This guide provides two distinct protocols: a high-efficiency standard workflow for C3-isomers and a specialized "Slow-Release" protocol using MIDA boronates for the labile C2-isomers.

Part 2: Mechanistic Insight – The Protodeboronation Trap

To optimize yields, one must understand the failure mode. In 2-pyridyl systems, the Lewis basic nitrogen facilitates the cleavage of the C-B bond. The 6-alkoxy group (electron-donating by resonance) increases the electron density of the ring, which can paradoxically stabilize certain protonated intermediates or make the ring more susceptible to electrophilic attack (by protons) at the ipso position.

Visualization: The Pathway to Failure

The following diagram illustrates the competing pathways between the desired Transmetallation (Productive) and Protodeboronation (Destructive).

Protodeboronation Substrate 6-Alkoxypyridine-2-Boronic Acid Boronate Boronate 'Ate' Complex (Activated) Substrate->Boronate + Base Base Base (OH-) Transmetal Transmetallation Boronate->Transmetal k(trans) Decomp_TS Aza-Carbanion/Zwitterion Transition State Boronate->Decomp_TS k(decomp) (Fast for C2-B) Pd_Cycle Pd(II)-Ar Intermediate Pd_Cycle->Transmetal Product Biaryl Product Transmetal->Product Reductive Elim. Dead_Product 6-Alkoxypyridine (Protodeboronated) Decomp_TS->Dead_Product + Proton Proton Proton Source (H2O / ROH)

Figure 1: Kinetic competition between transmetallation and protodeboronation. For 2-pyridyl substrates, k(decomp) often exceeds k(trans) unless specific "Slow-Release" conditions are used.

Part 3: Optimized Protocols

Protocol A: The "Buchwald" Standard

Target: Stable Isomers (e.g., 6-alkoxypyridine-3 -boronic acid). Rationale: These substrates behave similarly to standard aryl boronic acids but benefit from electron-rich phosphine ligands to facilitate oxidative addition on the coupling partner and protect the Pd center from nitrogen coordination.

Reagents:

  • Catalyst: XPhos Pd G3 (or G4) [CAS: 1445085-55-1].

    • Why: Rapid activation at room temperature; XPhos provides steric bulk to prevent Pd-N poisoning.

  • Base:

    
     (0.5 M aqueous).[1]
    
  • Solvent: THF or 1,4-Dioxane.

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv), 6-alkoxypyridine-3-boronic acid (1.2 equiv), and XPhos Pd G3 (1–2 mol%).

  • Solvent: Add THF (concentration 0.2 M relative to halide).

  • Base: Add 0.5 M aqueous

    
     (2.0 equiv).
    
  • Reaction: Seal the vial and stir vigorously at 40 °C for 1–2 hours.

    • Note: High heat is rarely needed with G3 catalysts and can promote side reactions.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    
Protocol B: The "Burke" Slow-Release Strategy

Target: Unstable Isomers (e.g., 6-alkoxypyridine-2 -boronic acid). Rationale: The free boronic acid at the C2 position is too unstable. We use MIDA boronates (N-methyliminodiacetic acid).[2][3] Under anhydrous conditions, the boron is


 hybridized and unreactive.[4] In the presence of water and mild base, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover, keeping the concentration of the unstable species low.

Reagents:

  • Substrate: 6-alkoxypyridine-2-MIDA boronate.

  • Catalyst: Pd(OAc)

    
     (5 mol%) + SPhos (10 mol%).[2]
    
    • Why: SPhos is exceptionally good at transmetallating with heteroaryl boronates.

  • Co-Catalyst: Cu(OAc)

    
     (50 mol%).[2]
    
    • Why: Copper facilitates the transmetallation of 2-pyridyl systems, likely via a Cu-mediated pre-transmetallation step (Liebeskind-Srogl type mechanism).

  • Base:

    
     (anhydrous, 5.0 equiv).
    
  • Solvent: DMF / Isopropanol (4:1 ratio).[2]

Step-by-Step:

  • Charge: Add aryl halide (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), Pd(OAc)

    
    , SPhos, and Cu(OAc)
    
    
    
    to a vial.
  • Inert: Seal and purge with Argon/Nitrogen (3 cycles).

  • Solvent/Base: Add the degassed DMF/IPA mixture and the solid base.

    • Critical: The "slow release" relies on the solubility equilibrium of the base and the hydrolysis rate in this specific solvent mixture. Do not substitute solvents arbitrarily.

  • Reaction: Heat to 100 °C for 4–8 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (to remove Cu/Pd salts). Dilute with EtOAc and wash extensively with water (to remove DMF).

Part 4: Decision Matrix & Troubleshooting

Use the following decision tree to select the correct protocol and troubleshoot issues.

Workflow Start Start: 6-Alkoxypyridine Coupling CheckPos Check Boron Position Start->CheckPos Pos3 Position 3 (Beta to N) Stable CheckPos->Pos3 C3-Boron Pos2 Position 2 (Alpha to N) Unstable CheckPos->Pos2 C2-Boron ProtoA Protocol A: Buchwald G3 / THF / 40°C Pos3->ProtoA ProtoB Protocol B: MIDA / Cu(OAc)2 / 100°C Pos2->ProtoB CheckYield Satisfactory Yield? ProtoA->CheckYield ProtoB->CheckYield Success Isolate Product CheckYield->Success Yes Fail Low Yield / Protodeboronation CheckYield->Fail No Fix1 Switch to Anhydrous Conditions (Dioxane, Cs2CO3) Fail->Fix1 If C3 (Hydrolysis) Fix2 Switch to Protocol B (MIDA) or use Pinacol Ester Fail->Fix2 If C2 (Deboronation)

Figure 2: Experimental decision matrix for pyridine boronic acid coupling.

Troubleshooting Data
ObservationDiagnosisCorrective Action
Pyridine (H-Substituted) detected by LCMS Protodeboronation. The C-B bond cleaved before coupling.1. Switch to MIDA boronate (Protocol B).2. Use anhydrous base (

) and solvent (Dioxane).3. Increase catalyst loading to outcompete decomposition.
No Reaction (SM Recovery) Catalyst Poisoning or Inactive Boron.1. Switch to XPhos or SPhos (bulky ligands prevent N-binding).2. Ensure temperature is sufficient (100°C for MIDA).
Homocoupling of Halide Oxidative side reaction.1. Degass solvents more thoroughly.2. Reduce Copper loading (if using Protocol B).

Part 5: References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[5] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3][6] Journal of the American Chemical Society, 131(20), 6961–6963.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

Sources

Application Notes and Protocols for Electron-Rich Pyridine Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge and Utility of Electron-Rich Pyridine Boronic Acids

Electron-rich pyridine scaffolds are ubiquitous motifs in pharmaceuticals, agrochemicals, and functional materials. Consequently, efficient methods for their incorporation into complex molecules are of paramount importance to the drug development and materials science communities. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for C-C bond formation, and pyridine boronic acids are key nucleophilic partners in these transformations. However, electron-rich pyridine boronic acids, particularly those with the boron moiety at the 2-position, present significant synthetic challenges. Their increased electron density renders the carbon-boron bond highly susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom, leading to low yields and purification difficulties.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on handling and utilizing these capricious yet valuable reagents. We will delve into the underlying principles governing their stability and reactivity, and provide detailed, field-proven protocols for their successful application in Suzuki-Miyaura cross-coupling reactions. The focus will be on explaining the "why" behind each experimental choice, empowering the user to troubleshoot and adapt these methods to their specific synthetic challenges.

Understanding the Instability: The Protodeboronation Problem

The primary obstacle in the use of many heteroaromatic boronic acids, especially 2-pyridyl boronic acid, is their rapid protodeboronation under neutral or mildly acidic conditions.[1][3] This decomposition pathway is facilitated by the formation of a zwitterionic intermediate, which undergoes unimolecular fragmentation of the C-B bond.[1] The rate of protodeboronation is highly pH-dependent, with 2-pyridyl boronic acid exhibiting a half-life of mere seconds at neutral pH and 70°C.[3] In contrast, 3- and 4-pyridyl boronic acids are significantly more stable.[3]

Several strategies have been developed to mitigate this inherent instability:

  • Use of Boronic Acid Derivatives: Protecting the boronic acid as a more stable derivative is a highly effective strategy. N-methyliminodiacetic acid (MIDA) boronates and organotrifluoroborates serve as "slow-release" sources of the boronic acid under the reaction conditions, maintaining a low concentration of the unstable free boronic acid and thus favoring the desired cross-coupling over decomposition.[1][4]

  • pH Control: Shifting the pH away from neutral, either by adding acid or base, can suppress the formation of the reactive zwitterionic species and thus attenuate protodeboronation.[1]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands can accelerate the rate of the desired cross-coupling reaction, allowing it to outcompete the protodeboronation pathway.[5]

  • Additives: Metal additives, such as copper and silver salts, have been shown to accelerate cross-coupling reactions and can help to subdue unwanted decomposition pathways.[1]

Synthesis of Electron-Rich Pyridine Boronic Acids and Their Derivatives

Several methods exist for the synthesis of pyridine boronic acids, with the most common being halogen-metal exchange followed by borylation.[6]

Protocol 1: General Procedure for the Synthesis of a Pyridine Boronic Acid via Halogen-Metal Exchange

This protocol outlines a general procedure for the synthesis of a pyridine boronic acid from a corresponding halopyridine. Caution: This reaction involves pyrophoric reagents and should be performed under an inert atmosphere by trained personnel.

Materials:

  • Halopyridine (e.g., 2-bromopyridine, 3-chloropyridine)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl)

  • Trialkyl borate (e.g., triisopropyl borate, trimethyl borate)

  • Aqueous acid (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Dissolution: Dissolve the halopyridine (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Slowly add the organolithium or Grignard reagent (1.0-1.2 equiv) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours.

  • Borylation: Add the trialkyl borate (1.2-1.5 equiv) dropwise, again keeping the temperature below -70 °C.

  • Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Hydrolysis: Cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of aqueous acid until the solution is acidic. Stir vigorously for 1-2 hours to hydrolyze the borate ester.

  • Extraction: Extract the aqueous layer with an organic solvent.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude pyridine boronic acid.

  • Purification: Purification can be challenging due to the amphoteric nature of the product.[7] Recrystallization or careful column chromatography may be employed. For notoriously unstable boronic acids, it is often advantageous to convert them directly to a more stable derivative like a pinacol or MIDA ester.

Suzuki-Miyaura Cross-Coupling Protocols for Electron-Rich Pyridine Boronic Acids

The success of a Suzuki-Miyaura coupling involving an electron-rich pyridine boronic acid is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

Protocol 2: Suzuki-Miyaura Coupling of an Electron-Rich Pyridine Boronic Acid with an Aryl Halide

This protocol provides a robust starting point for the cross-coupling of electron-rich pyridine boronic acids. Optimization of the listed parameters may be necessary for specific substrates.

Materials:

  • Aryl halide (e.g., aryl bromide, aryl chloride) (1.0 equiv)

  • Electron-rich pyridine boronic acid or its derivative (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (if using a ligand-free palladium source)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF) with water as a co-solvent (e.g., 4:1 or 5:1 mixture)

Procedure:

  • Setup: To a reaction vial or flask, add the aryl halide, the pyridine boronic acid (or its derivative), the palladium catalyst, the ligand (if applicable), and the base.

  • Solvent Addition: Add the solvent mixture. The use of an aqueous base is common and can be beneficial.[8][9]

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes or by using the freeze-pump-thaw method.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation and Visualization

Table 1: Recommended Reaction Parameters for Suzuki-Miyaura Coupling of Electron-Rich Pyridine Boronic Acids
ParameterRecommended ConditionsRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Buchwald PrecatalystsPrecatalysts offer improved air stability and ease of handling.[10]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)These ligands promote the reductive elimination step and stabilize the palladium catalyst, accelerating the desired coupling.[5]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base can significantly impact the reaction outcome. Stronger bases can sometimes be beneficial, but optimization is key.
Solvent Toluene, 1,4-Dioxane, DMF, often with water as a co-solventThe presence of water can be crucial for the hydrolysis of boronic esters and can influence the transmetalation step.[8][9]
Temperature 80-120 °CHigher temperatures can increase the rate of both the desired reaction and decomposition.
Boronic Acid Form MIDA boronate, Trifluoroborate, Pinacol esterFor highly unstable boronic acids, using a stable derivative is strongly recommended to mitigate protodeboronation.[1][4]
Diagram 1: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X (L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' (L)₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: The Protodeboronation Side Reaction

Protodeboronation Ar-B(OH)2 Pyridine Boronic Acid Zwitterion Zwitterionic Intermediate Ar-B(OH)2->Zwitterion Neutral pH Protonolysis Protonolysis Zwitterion->Protonolysis H₂O Pyridine Pyridine (Side Product) Protonolysis->Pyridine

Caption: Simplified pathway for the protodeboronation of 2-pyridyl boronic acid.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Catalyst deactivation. 2. Inefficient transmetalation. 3. Protodeboronation of the boronic acid.1. Use a more robust ligand; ensure proper degassing. 2. Screen different bases and solvent systems. 3. Switch to a more stable boronic acid derivative (MIDA boronate or trifluoroborate).
Significant Protodeboronation 1. Reaction conditions favor decomposition. 2. The boronic acid is inherently unstable.1. Increase catalyst loading and/or use a more active ligand to accelerate the coupling. 2. Use a "slow-release" boronic acid derivative.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Catalyst has died.1. Increase reaction time and/or temperature. 2. Add a fresh portion of catalyst.
Formation of Homocoupling Products 1. Oxygen contamination. 2. Side reactions of the organometallic intermediates.1. Ensure thorough degassing of the reaction mixture. 2. Optimize reaction conditions, particularly the base and solvent.

Conclusion

While electron-rich pyridine boronic acids present unique stability challenges, a rational approach to reaction design can lead to their successful implementation in complex molecule synthesis. By understanding the underlying mechanisms of both the desired cross-coupling and the competing protodeboronation, researchers can make informed decisions regarding the choice of reagents and conditions. The use of stable boronic acid derivatives, in conjunction with optimized catalytic systems, provides a powerful strategy to unlock the synthetic potential of these valuable building blocks.

References

  • Wikipedia. Protodeboronation. [Link]

  • Lloyd-Jones, G. C., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation - Account. Royal Society of Chemistry. [Link]

  • ResearchGate. Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]

  • Le, J. A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Matondo, H., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]

  • Watson, D. A., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications. [Link]

  • Lloyd-Jones, G. C., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]

  • Steel, P. G., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Hale, J. J., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Yamashita, M., et al. (2019). Synthesis of Pyridine-Borane Complexes via Electrophilic Aromatic Borylation. Angewandte Chemie International Edition. [Link]

  • Google Patents. DE102008010661A1 - Preparing pyridin-2-boronic acid compounds, useful e.g.
  • Alkorta, I., et al. (2019). Cations brought together by hydrogen bonds: the protonated pyridine–boronic acid dimer explained. Physical Chemistry Chemical Physics. [Link]

  • Alkorta, I., et al. (2019). Cations brought together by hydrogen bonds: the protonated pyridine-boronic acid dimer explained. Physical Chemistry Chemical Physics. [Link]

  • Matondo, H., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]

  • Burke, M. D., et al. (2011). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society. [Link]

  • Wills, M., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. [Link]

  • Ball, L. T., & Lloyd-Jones, G. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Anslyn, E. V., et al. (2019). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science. [Link]

  • Taillefer, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. [Link]

  • Reddit. Pyrimidin-2-ylboronic acid synthesis. [Link]

  • Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. [Link]

  • Google Patents.
  • Le, J. A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • González-Sarrías, A., et al. (2018). Theoretical Coupling and Stability of Boronic Acid Adducts with Catecholamines. Current Pharmaceutical Design. [Link]

  • Waseda University. Higher reactivity of 3-pyridinium boronic acid compared with 3-pyridinium boronate ion toward 4-isopropyltropolone in acidic aqueous solution: Fundamental reaction analyses for an effective organoboron-based chemosensor. [Link]

  • Pape, F., et al. (2020). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Dalton Transactions. [Link]

  • Noël, T., et al. (2022). Uncovering the Potential of Boronic Acid and Derivatives as Radical Source in Photo(electro)chemical Reactions. Advanced Synthesis & Catalysis. [Link]

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Application Notes & Protocols: Leveraging 5-Methyl-6-propoxypyridine-3-boronic acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Boronic Acids in Fragment-Based Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient pathway to novel lead compounds by screening low molecular weight fragments (typically < 300 Da).[1][2] These fragments, while exhibiting weak binding affinities, often demonstrate high ligand efficiency, providing high-quality starting points for optimization.[2] Within the vast chemical space of fragment libraries, boronic acids represent a particularly compelling class of molecules. Their unique ability to form reversible covalent bonds with nucleophilic residues such as serine and threonine, or engage in strong hydrogen bonding interactions, offers a distinct advantage in targeting a wide range of proteins.[3][4][]

This application note provides a detailed guide on the utilization of a specific boronic acid fragment, 5-Methyl-6-propoxypyridine-3-boronic acid, in a typical FBDD workflow. We will explore its intrinsic properties that make it a valuable screening component and provide step-by-step protocols for its application in primary screening, hit validation, and hit-to-lead optimization.

The Profile of 5-Methyl-6-propoxypyridine-3-boronic acid as an FBDD Fragment:

5-Methyl-6-propoxypyridine-3-boronic acid is a strategically designed fragment that combines several key features beneficial for FBDD:

  • The Boronic Acid "Warhead": The boronic acid moiety is the primary driver of its utility. It can act as a Lewis acid, accepting an electron pair from a nucleophilic residue in the protein's binding pocket to form a reversible tetrahedral boronate ester.[6] This transient covalent interaction can significantly enhance binding affinity and provide a strong anchor point for the fragment.

  • The Pyridine Scaffold: The pyridine ring offers a rich source of non-covalent interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic system can participate in π-stacking or hydrophobic interactions with the target protein.[7]

  • Defined Vectors for Growth: The methyl and propoxy substituents provide distinct vectors for synthetic elaboration. These groups can be modified to explore the surrounding chemical space of the binding pocket, a crucial step in the hit-to-lead optimization process.[8]

A Generalized FBDD Workflow

The successful implementation of 5-Methyl-6-propoxypyridine-3-boronic acid in an FBDD campaign follows a structured, multi-stage process. This workflow is designed to efficiently identify and validate fragment hits and then guide their evolution into potent lead compounds.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization frag_lib Fragment Library (incl. 5-Methyl-6-propoxypyridine-3-boronic acid) primary_screen Primary Screen (e.g., NMR, DSF) frag_lib->primary_screen orthogonal_screen Orthogonal Screen (e.g., SPR, ITC) primary_screen->orthogonal_screen structural_bio Structural Biology (X-ray Crystallography) orthogonal_screen->structural_bio structure_guided Structure-Guided Design structural_bio->structure_guided synthesis Synthesis of Analogs structure_guided->synthesis sar SAR Exploration synthesis->sar sar->orthogonal_screen Re-evaluate Binding lead_compound Lead Compound sar->lead_compound

Caption: A typical workflow for fragment-based drug discovery.

Part 1: Primary Screening Methodologies

The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target protein. Given the weak affinities of fragments, sensitive biophysical techniques are required.[1][9][10]

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and robust method for fragment screening, capable of detecting weak binding events with high confidence.[1][11][12] Ligand-observed NMR experiments are particularly well-suited for FBDD.[11]

A. Ligand-Observed NMR: Saturation Transfer Difference (STD) Spectroscopy

  • Principle: STD NMR detects binding by observing the transfer of saturation from the protein to a bound ligand. Only ligands that bind to the protein will receive this saturation and show a signal in the STD spectrum.

  • Protocol:

    • Sample Preparation:

      • Prepare a stock solution of the target protein at a concentration of 10-50 µM in a suitable deuterated buffer (e.g., 20 mM Tris-d11, 150 mM NaCl, pH 7.4).

      • Prepare stock solutions of 5-Methyl-6-propoxypyridine-3-boronic acid and other fragments at 100 mM in a deuterated solvent (e.g., DMSO-d6).

      • Create fragment mixtures for screening, typically containing 5-10 fragments per mixture, with each fragment at a final concentration of 100-500 µM. The final protein concentration should be in the range of 10-20 µM.

    • NMR Data Acquisition:

      • Acquire a reference 1D proton NMR spectrum of the fragment mixture in the absence of the protein.

      • Acquire an STD NMR spectrum of the fragment mixture in the presence of the target protein. This involves irradiating the protein with a frequency that is off-resonance for the ligands.

      • Acquire a second STD NMR spectrum with on-resonance irradiation of the protein.

    • Data Analysis:

      • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

      • Signals present in the STD spectrum correspond to fragments that bind to the protein. The intensity of the STD signal is proportional to the binding affinity.

B. Protein-Observed NMR: 1H-15N Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

  • Principle: This technique monitors changes in the chemical shifts of the protein's backbone amide protons and nitrogens upon ligand binding.[10] It requires an isotopically labeled (15N) protein.

  • Protocol:

    • Sample Preparation:

      • Prepare a solution of 15N-labeled target protein at a concentration of 50-100 µM in a suitable buffer.

      • Prepare a stock solution of 5-Methyl-6-propoxypyridine-3-boronic acid at 50-100 mM in a compatible solvent.

    • NMR Data Acquisition:

      • Acquire a reference 1H-15N HSQC spectrum of the protein alone.

      • Add a stoichiometric excess of 5-Methyl-6-propoxypyridine-3-boronic acid to the protein sample.

      • Acquire a second 1H-15N HSQC spectrum of the protein-fragment complex.

    • Data Analysis:

      • Compare the two HSQC spectra. Chemical shift perturbations (CSPs) of specific residues indicate the binding of the fragment and can provide information about the binding site.[11]

Parameter Ligand-Observed (STD) Protein-Observed (HSQC)
Protein Requirement Lower concentration, unlabeledHigher concentration, 15N-labeled
Throughput High (can screen mixtures)Lower (typically single compounds)
Information Provided Binding confirmationBinding confirmation, binding site, KD
Protocol 2: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid, high-throughput method to identify fragments that stabilize the target protein, resulting in an increase in its melting temperature (Tm).

  • Principle: The unfolding of a protein upon heating can be monitored by an increase in the fluorescence of a dye that binds to the hydrophobic core of the unfolded protein. A bound ligand will stabilize the protein, leading to a higher Tm.

  • Protocol:

    • Reagent Preparation:

      • Prepare a solution of the purified target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

      • Prepare a stock solution of 5-Methyl-6-propoxypyridine-3-boronic acid and other fragments at 100 mM in DMSO.

      • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.

    • Assay Setup (96- or 384-well plate):

      • To each well, add the protein solution.

      • Add the fluorescent dye to each well.

      • Add the fragment solution to the appropriate wells for a final concentration of 100-200 µM. Include DMSO-only controls.

    • Data Acquisition:

      • Seal the plate and place it in a real-time PCR instrument.

      • Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute, monitoring fluorescence at each interval.

    • Data Analysis:

      • Plot fluorescence versus temperature to generate melting curves.

      • The Tm is the midpoint of the transition. A significant increase in Tm in the presence of a fragment compared to the DMSO control indicates binding.

Part 2: Hit Validation and Structural Characterization

Once initial hits are identified, it is crucial to confirm their binding using an orthogonal method and to elucidate the structural basis of their interaction with the target protein.

Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative information on the binding affinity (KD) and kinetics (ka and kd) of a fragment to its target.[13]

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (fragment) to an immobilized ligand (protein).

  • Protocol:

    • Chip Preparation:

      • Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

    • Fragment Preparation:

      • Prepare a serial dilution of 5-Methyl-6-propoxypyridine-3-boronic acid in a suitable running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1-5% DMSO) with concentrations ranging from the low µM to the high mM range.

    • Binding Analysis:

      • Inject the fragment solutions over the immobilized protein surface at a constant flow rate.

      • Record the sensorgrams, which show the change in response units (RU) over time.

    • Data Analysis:

      • Subtract the signal from a reference flow cell to correct for non-specific binding.

      • Fit the sensorgram data to a suitable binding model (e.g., steady-state affinity or kinetic analysis) to determine the KD, ka, and kd.

Protocol 4: X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the protein-fragment complex, revealing the precise binding mode and key interactions.[14][15][16] This information is invaluable for structure-guided hit-to-lead optimization.[2]

  • Principle: By analyzing the diffraction pattern of X-rays passing through a crystal of the protein-fragment complex, a 3D electron density map can be generated, from which the atomic structure can be determined.

  • Protocol:

    • Crystallization:

      • Crystallize the target protein under conditions that yield well-diffracting crystals.

    • Fragment Soaking:

      • Prepare a solution of 5-Methyl-6-propoxypyridine-3-boronic acid at a high concentration (e.g., 10-50 mM) in a cryoprotectant solution.

      • Soak the protein crystals in this solution for a defined period (minutes to hours).

    • Data Collection:

      • Flash-cool the soaked crystal in liquid nitrogen.

      • Collect X-ray diffraction data at a synchrotron source.

    • Structure Determination and Analysis:

      • Process the diffraction data and solve the crystal structure of the protein-fragment complex.

      • Analyze the electron density map to confirm the binding of the fragment and to characterize its interactions with the protein, including the geometry of the boronic acid's interaction with any nucleophilic residues.

Boronic_Acid_Interaction cluster_protein Protein Active Site cluster_fragment 5-Methyl-6-propoxypyridine-3-boronic acid Serine Serine Residue (Nucleophile) Boronic_Acid Boronic Acid Moiety (Electrophile) Serine->Boronic_Acid Reversible Covalent Bond (Boronate Ester Formation) Pyridine_Ring Pyridine Ring Pyridine_Ring->Serine H-Bonding/Hydrophobic Interactions Methyl_Group Methyl Group Propoxy_Group Propoxy Group

Caption: Reversible covalent interaction of boronic acid with a serine residue.

Part 3: Hit-to-Lead Optimization

Once a fragment hit like 5-Methyl-6-propoxypyridine-3-boronic acid is validated and its binding mode is understood, the next phase is to evolve it into a more potent lead compound. This is typically achieved through structure-guided design.[8]

Strategy 1: Fragment Growing

This approach involves adding chemical functionality to the fragment to make additional favorable interactions with the protein.[8][17] The crystal structure of the protein-fragment complex is essential for guiding this process.

  • Rationale: The methyl and propoxy groups on the pyridine ring of 5-Methyl-6-propoxypyridine-3-boronic acid serve as ideal vectors for synthetic elaboration.

  • Workflow:

    • Structural Analysis: Examine the crystal structure to identify nearby pockets or residues that can be targeted with new chemical moieties.

    • In Silico Design: Use computational chemistry tools to design analogs of the fragment with extensions from the methyl or propoxy positions.

    • Synthesis: Synthesize a focused library of analogs based on the in silico designs. This may involve reactions such as Suzuki-Miyaura cross-coupling to add new aryl or heteroaryl groups.[18][19]

    • Evaluation: Screen the synthesized analogs using the same biophysical assays (e.g., SPR) to determine their binding affinity and establish a Structure-Activity Relationship (SAR).

Strategy 2: Fragment Merging

If another fragment is found to bind in an adjacent or overlapping site, the two fragments can be merged into a single, more potent molecule.[8]

  • Workflow:

    • Structural Overlay: Overlay the crystal structures of the two fragments bound to the target protein.

    • Linker Design: Design a linker that connects the two fragments while maintaining their optimal binding orientations.

    • Synthesis and Evaluation: Synthesize the merged compound and evaluate its binding affinity.

Conclusion

5-Methyl-6-propoxypyridine-3-boronic acid represents a valuable tool in the arsenal of the medicinal chemist engaged in fragment-based drug discovery. Its combination of a reversible covalent-binding boronic acid moiety, a versatile pyridine scaffold, and clear vectors for synthetic elaboration makes it an excellent starting point for the development of novel therapeutics. The systematic application of the protocols outlined in this note, from initial screening through to structure-guided optimization, provides a robust framework for unlocking the potential of this and other boronic acid-containing fragments.

References

  • Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. [Link]

  • Dalvit, C., et al. (2012). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry. [Link]

  • MDPI. Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. [Link]

  • Pellecchia, M., et al. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC. [Link]

  • Frontiers. Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [Link]

  • Raines, R. T., et al. (2017). Stilbene Boronic Acids Form a Covalent Bond with Human Transthyretin and Inhibit its Aggregation. PMC. [Link]

  • Frontiers. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. [Link]

  • James, T. D., et al. (2012). Molecular recognition with boronic acids—applications in chemical biology. PMC. [Link]

  • Taylor & Francis Online. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. [Link]

  • Sygnature Discovery. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. [Link]

  • Springer Nature Research Communities. Proteins and Boron: De novo function through Lewis acid•base pairing. [Link]

  • Diamond Light Source. The XChem pipeline for fragment screening. [Link]

  • bioRxiv. Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. [Link]

  • Selvita. X-ray Crystallography Fragment Screening. [Link]

  • Proteros. Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]

  • Ciulli, A., et al. (2018). Using Fragment-Based Approaches to Discover New Antibiotics. PMC. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. [Link]

  • Taylor & Francis Online. X-ray crystallography – Knowledge and References. [Link]

  • Murray, J. B., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. PMC. [Link]

  • Grainger, R., et al. (2023). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. PMC. [Link]

  • CORE. Ligand efficiency as a guide in fragment hit selection and optimization. [Link]

  • Frontiers. Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]

  • ChemRxiv. Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. [Link]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • MDPI. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. [Link]

  • ACS Publications. Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors. [Link]

  • Hilaris Publisher. Fragment-based Drug Discovery: Emerging Strategies and Applications. [Link]

  • Royal Society of Chemistry. Enabling Synthesis in Fragment Based Drug Design (FBDD) with Emerging Technologies. [Link]

  • KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

  • Boston University. Development and applications of fragment based drug design methods. [Link]

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Application Note: Optimized Solvent Systems for the Suzuki-Miyaura Coupling of Propoxypyridine Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of 2-Alkoxypyridine Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for the synthesis of biaryl and hetero-biaryl scaffolds, which are common motifs in biologically active molecules.[3]

However, the coupling of certain heteroaryl substrates, such as 2-alkoxypyridine boronic acids, presents a unique set of challenges. These difficulties, often referred to as the "2-pyridyl problem," stem from several factors:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[4]

  • Protodeboronation: Heteroaryl boronic acids, especially those with electron-donating substituents, can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond and replaces it with a C-H bond, thus reducing the yield of the desired product.[4] The use of more stable boronic esters, such as pinacol esters, or potassium trifluoroborate salts can help mitigate this issue.[4][5]

  • Electronic Effects: The presence of an electron-donating alkoxy group at the 2-position of the pyridine ring can influence the electronic properties of the substrate, potentially affecting the rates of oxidative addition and reductive elimination in the catalytic cycle.

This application note provides a detailed guide to understanding and overcoming these challenges, with a focus on the critical role of the solvent system in achieving high-yield Suzuki-Miyaura couplings of propoxypyridine boronic acid derivatives.

The Pivotal Role of the Solvent System

The choice of solvent in a Suzuki-Miyaura reaction extends far beyond simply dissolving the reactants. The solvent can profoundly influence the reaction's success by affecting catalyst stability, the solubility of reactants and intermediates, and the kinetics of the catalytic cycle.[6] The selection of an optimal solvent system is therefore a critical parameter for optimization.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7]

Suzuki-Miyaura Catalytic Cycle Pd(0)Ln Pd(0)Ln R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)Ln->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OR)2 + Base) R1-Pd(II)L2-R2->Pd(0)Ln Reductive Elimination R1-R2 R1-R2 (Product) R1-Pd(II)L2-R2->R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The solvent can influence each of these steps. For instance, polar aprotic solvents like DMF can stabilize charged intermediates, while the addition of water can facilitate the transmetalation step.[6]

Aprotic Solvents and the Role of Water

Commonly used solvents for Suzuki-Miyaura couplings include aprotic solvents such as 1,4-dioxane, toluene, and dimethylformamide (DMF).[8] For challenging substrates like 2-substituted pyridines, a mixture of an aprotic solvent with a protic co-solvent, typically water, is often beneficial.[6]

The addition of water can:

  • Enhance Base Solubility and Efficacy: Many inorganic bases, such as K₂CO₃ and K₃PO₄, have limited solubility in organic solvents. Water can improve their solubility and effectiveness in activating the boronic acid for transmetalation.

  • Facilitate Transmetalation: Water can participate in the hydrolysis of boronic esters and the formation of the boronate species, which is believed to be the active nucleophile in the transmetalation step.

  • Stabilize Catalytic Species: In some cases, water can help stabilize the active palladium catalyst and prevent its decomposition.

However, excessive amounts of water can promote protodeboronation.[4] Therefore, the optimal ratio of organic solvent to water must be determined empirically for each specific reaction.

Recommended Solvent Systems for 2-Alkoxypyridine Boronic Acids

For the Suzuki-Miyaura coupling of electron-rich 2-alkoxypyridine boronic acids, a polar aprotic solvent, often in combination with water, is a good starting point.

Solvent SystemRationale
1,4-Dioxane / Water A widely used and generally effective system. Dioxane provides good solubility for organic reactants, while water aids in dissolving the base and facilitating transmetalation. A common ratio is 4:1 to 10:1 (dioxane:water).
Toluene / Water Another effective system, particularly when heating to higher temperatures is required.
DMF / Water DMF is a more polar aprotic solvent that can be beneficial for less reactive coupling partners. However, it can be more difficult to remove during workup.
Isopropanol (i-PrOH) In some cases, particularly for pyridyl-2-boronic esters, isopropanol has been shown to be an excellent solvent, leading to improved yields compared to dioxane.[4]

Optimized Protocol for the Coupling of 2-Propoxypyridine-3-boronic Acid Pinacol Ester

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 2-propoxypyridine-3-boronic acid pinacol ester with an aryl bromide. Optimization of the specific ligand, base, and temperature may be necessary for different coupling partners.

Materials and Reagents
  • 2-Propoxypyridine-3-boronic acid pinacol ester (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

Experimental Workflow

Experimental_Workflow A 1. Add Solids to Flask (Boronic Ester, Aryl Bromide, Base, Catalyst, Ligand) B 2. Inert Atmosphere (Evacuate and backfill with Ar/N2 three times) A->B C 3. Add Degassed Solvents (1,4-Dioxane and Water) B->C D 4. Heat and Stir (e.g., 100°C for 12-24h) C->D E 5. Reaction Monitoring (TLC, LC-MS, or GC-MS) D->E F 6. Workup (Cool, Dilute, Filter, Extract) E->F G 7. Purification (Column Chromatography) F->G

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-propoxypyridine-3-boronic acid pinacol ester, the aryl bromide, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, LC-MS, or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Reaction Parameter Optimization

For challenging substrates or to improve yields, systematic optimization of the reaction parameters is recommended.

ParameterRecommended Starting ConditionsOptimization StrategyRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Screen other Pd(0) or Pd(II) sources.Catalyst activity can be influenced by the palladium source.
Ligand SPhos, XPhosScreen other bulky, electron-rich phosphine ligands (e.g., RuPhos, DavePhos) or N-heterocyclic carbene (NHC) ligands.Ligand choice is critical for facilitating oxidative addition and preventing catalyst deactivation, especially with electron-rich pyridines.[4]
Base K₃PO₄, Cs₂CO₃Screen other bases such as K₂CO₃, Na₂CO₃, or KF.The strength and solubility of the base affect the rate of transmetalation.[4]
Solvent Ratio 4:1 Dioxane:WaterVary the ratio of organic solvent to water (e.g., 10:1, 2:1) or try other solvent systems like toluene/water or isopropanol.[4]The optimal solvent system balances reactant solubility, base efficacy, and minimizes side reactions.
Temperature 80-110 °CAdjust the temperature in 10 °C increments.Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or increased side reactions.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient oxidative addition- Insufficiently strong or soluble base- Use a fresh palladium source and ligand.- Switch to a more electron-rich and bulky ligand (e.g., XPhos, RuPhos).- Use a stronger or more soluble base (e.g., Cs₂CO₃).- Increase the reaction temperature.
Protodeboronation of Boronic Ester - Presence of excess water or acid- Prolonged reaction time at high temperature- Use anhydrous solvents and ensure the base is not acidic.- Use a milder base (e.g., KF).- Reduce the reaction time or temperature once the starting material is consumed.
Homocoupling of Boronic Ester - Presence of oxygen- In situ reduction of Pd(II) to Pd(0)- Ensure thorough degassing of solvents and inerting of the reaction vessel.- Start with a Pd(0) precatalyst (e.g., Pd₂(dba)₃).
Poor Product Recovery - Product is water-soluble- Emulsion formation during workup- Saturate the aqueous layer with NaCl before extraction.- Filter the mixture through a pad of Celite to break up emulsions.

Conclusion

The Suzuki-Miyaura coupling of propoxypyridine boronic acid derivatives, while challenging, can be successfully achieved with high yields through the careful selection and optimization of the solvent system and other reaction parameters. A mixed solvent system, such as 1,4-dioxane and water, coupled with a robust palladium catalyst system featuring a bulky, electron-rich phosphine ligand, provides a solid foundation for these transformations. By understanding the underlying principles and systematically troubleshooting common issues, researchers can effectively utilize this powerful reaction to synthesize complex molecules for drug discovery and development.

References

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  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Application Note: Late-Stage Functionalization Using Pyridine-3-Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of pyridine moieties into drug candidates is a cornerstone of medicinal chemistry, offering critical modulation of solubility, metabolic stability, and target binding affinity. However, the late-stage functionalization (LSF) of complex scaffolds using pyridine-3-boronic acid and its derivatives presents a unique "dual-threat" challenge: catalyst poisoning (via the Lewis-basic nitrogen) and protodeboronation (hydrolytic cleavage of the C-B bond).

This guide provides a validated roadmap for overcoming these barriers. We move beyond standard textbook procedures to offer optimized protocols for Suzuki-Miyaura cross-coupling, Chan-Lam heteroatom coupling, and modern Photoredox radical alkylation, specifically tailored for the pyridine-3-yl motif.

Part 1: The Chemical Challenge & Strategic Selection

The "Dual-Threat" Mechanism

To successfully employ pyridine-3-boronic acids, one must understand the failure modes:

  • Catalyst Sequestration: The lone pair on the pyridine nitrogen (

    
    ) is a potent 
    
    
    
    -donor. In low-ligand environments, it coordinates to the metal center (Pd or Cu), displacing the phosphine ligands and arresting the catalytic cycle (formation of inactive L_nPd(Py)_x species).
  • Protodeboronation: While the 3-position is more stable than the 2-position, the electron-deficient nature of the pyridine ring still makes the C-B bond susceptible to hydrolytic cleavage, particularly in aqueous basic conditions required for transmetalation.

Strategic Selection of Derivatives

The choice of boron species is the single most important variable. Do not default to the free acid without analysis.

DerivativeStabilityAtom EconomyReactivity ProfileRecommended Application
Free Acid LowHighHigh (rapid transmetalation)Simple substrates; rapid reactions where protodeboronation is slower than coupling.
Pinacol Ester (BPin) ModerateModerateModerate (requires activation)Standard LSF; compatible with anhydrous conditions; prone to degradation on silica gel.
MIDA Boronate High LowSlow-Release (controlled)Challenging LSF ; prevents catalyst poisoning by keeping free boronic acid concentration low; shelf-stable.
Trifluoroborate (BF3K) HighHighLow (requires hydrolysis)Aqueous/biphasic reactions; best for scale-up but requires harsh hydrolysis steps often incompatible with LSF.

Part 2: Validated Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Coupling Pyridine-3-boronic acid derivatives with complex aryl halides. The "Secret" Ingredient: The use of Buchwald Dialkylbiaryl Phosphine Ligands (e.g., XPhos, SPhos). These bulky, electron-rich ligands serve two functions: they facilitate oxidative addition into challenging halides and, critically, their bulk prevents the pyridine nitrogen from coordinating to the Palladium center.[1]

Materials
  • Electrophile: Complex Aryl/Heteroaryl Chloride or Bromide (1.0 equiv)

  • Nucleophile: Pyridine-3-boronic acid pinacol ester (1.2–1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%) or Pd₂dba₃

  • Ligand: XPhos or RuPhos (4–10 mol%, 1:2 Pd:Ligand ratio)

  • Base: K₃PO₄ (finely ground, anhydrous) (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (10:1) or anhydrous n-Butanol (for acid-sensitive substrates)

Step-by-Step Workflow
  • Pre-complexation (Critical): In a glovebox or under Ar flow, mix Pd(OAc)₂ and XPhos in the reaction solvent. Stir at RT for 15 mins to generate the active L-Pd(0) species. Why? Premixing ensures the ligand binds Pd before the pyridine substrate has a chance to poison the naked metal.

  • Substrate Addition: Add the Aryl Halide, Pyridine-3-BPin, and K₃PO₄ to the reaction vial.

  • Degassing: Seal the vial and sparge with Argon for 10 minutes. Oxygen promotes homocoupling and catalyst oxidation.[2]

  • Reaction: Heat to 80–100°C. Monitor via LCMS.

    • Checkpoint: If starting material remains but boronate is consumed, protodeboronation has occurred. Switch to MIDA boronate (see Optimization).

  • Workup: Filter through Celite. If using Pinacol ester, treat crude with aqueous NaIO₄/NH₄OAc to cleave residual pinacol before purification to improve separation.

Protocol B: Aerobic Chan-Lam C-N Coupling

Objective: N-arylation of amines/anilines using Pyridine-3-boronic acid. Mechanism: Oxidative coupling mediated by Cu(II).[2] Key Constraint: Moisture control. Water accelerates protodeboronation faster than the oxidative coupling cycle.

Materials
  • Substrate: Amine/Aniline (1.0 equiv)

  • Reagent: Pyridine-3-boronic acid (Free acid is preferred here) (2.0 equiv)

  • Catalyst: Cu(OAc)₂ (anhydrous) (1.0 equiv - stoichiometric is often more reliable for LSF than catalytic)

  • Base: Pyridine (2.0 equiv) or TEA

  • Additive: 4Å Molecular Sieves (Activated, Powdered)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Workflow
  • Activation: Flame-dry the reaction vessel. Add powdered 4Å molecular sieves. Why? To scavenge trace water produced during the reaction cycle.

  • Assembly: Add Cu(OAc)₂, Pyridine-3-boronic acid, and the Amine substrate.

  • Solvent & Atmosphere: Add dry DCM. The reaction requires Oxygen. Do not use Argon. Attach an O₂ balloon or use a drying tube open to air (if ambient humidity is low).

  • Agitation: Stir vigorously at RT.

    • Note: The reaction mixture should turn a deep blue/green (active Cu-amine species). If it turns yellow/orange, the Cu(II) has reduced to Cu(I) without re-oxidation; add more O₂ or co-oxidant (TEMPO).

  • Termination: Dilute with EtOAc, wash with aqueous NH₄OH (to remove Copper salts), then brine.

Protocol C: Photoredox Minisci Alkylation

Objective: Radical alkylation of heterocycles using Pyridine-3-boronic acid as an alkyl radical precursor. Context: This is a modern "innate functionality" approach, utilizing the boronic acid not for cross-coupling, but as a radical source.

Materials
  • Substrate: Electron-deficient Heterocycle (e.g., Isoquinoline)

  • Radical Precursor: Pyridine-3-boronic acid (1.5 equiv)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (1–2 mol%)

  • Oxidant: Hydroxy-benziodoxole (BI-OH) or similar hypervalent iodine source.

  • Solvent: DMSO or MeCN:H₂O (1:1)

  • Light Source: Blue LED (450 nm)

Step-by-Step Workflow
  • Setup: In a clear vial, combine the heterocycle, boronic acid, photocatalyst, and oxidant.

  • Deoxygenation: Sparging is critical here to prevent quenching of the excited photocatalyst state.

  • Irradiation: Irradiate with Blue LED. Maintain temperature <35°C (use a fan).

    • Mechanism:[1][2][3][4][5][6] The boronic acid is oxidized to a radical cation, which fragments to release the Pyridyl radical. This radical adds to the heterocycle.

  • Purification: Standard silica chromatography.

Part 3: Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield / High Protodeboronation Hydrolytic instability of C-B bond.1. Switch to MIDA Boronate (slow release).2. Use anhydrous base (K₃PO₄) and solvent.3. Lower reaction temperature.
No Reaction (Starting Material Intact) Catalyst Poisoning (Pd sequestration).1. Switch to XPhos or SPhos (bulkier ligands).2.[1] Increase Catalyst:Ligand ratio to 1:3.3. Pre-mix Metal and Ligand.[7]
Homocoupling (Py-Py dimer) Oxygen presence or disproportionation.1. Rigorous degassing (Freeze-Pump-Thaw).2. Reduce catalyst loading.
Chan-Lam Stalls (Color change) Incomplete re-oxidation of Cu.1. Ensure O₂ balloon is active.2. Add TEMPO (10 mol%) as co-oxidant.

Part 4: Visualization of Decision Logic

Boronic Acid Selection Decision Tree

G Start Start: Select Derivative ReactionType Reaction Type? Start->ReactionType Suzuki Suzuki-Miyaura ReactionType->Suzuki ChanLam Chan-Lam ReactionType->ChanLam Substrate Substrate Complexity? Suzuki->Substrate FreeAcid Use: Free Acid (Standard) ChanLam->FreeAcid Stoichiometric Cu Simple Simple/Robust Substrate->Simple Complex Complex/Sensitive Substrate->Complex Pinacol Use: Pinacol Ester (Anhydrous) Simple->Pinacol MIDA Use: MIDA Boronate (Slow Release) Complex->MIDA Prevent Poisoning

Caption: Decision matrix for selecting the optimal pyridine-3-boron species based on reaction type and substrate complexity.

Mechanism of Catalyst Poisoning vs. Active Cycle

G cluster_0 Protective Strategy Pd Pd(0) Species Active Active Catalyst [L-Pd] Pd->Active + Ligand (Fast) Poisoned Poisoned Complex [Py-Pd-Py] Pd->Poisoned + Pyridine (If Ligand Low) Ligand Bulky Ligand (XPhos) Pyridine Pyridine Substrate (N-donor) Cycle Catalytic Cycle (Product) Active->Cycle Oxidative Addition Poisoned->Cycle BLOCKED

Caption: Visualization of the competition between ligand binding (active path) and pyridine nitrogen coordination (poisoning path).

References

  • Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[8] Link

  • Billingsley, K. L., & Buchwald, S. W. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Heteroaryl Boronic Acids." Journal of the American Chemical Society.[8] Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

  • Primer, D. N., et al. (2017).[9] "Single-Electron Transmetalation: An Enabling Strategy for Secondary Alkylboron Cross-Coupling." Science. Link

  • Li, H., et al. (2019). "Minisci C-H Alkylation of N-Heteroarenes with Boronic Acids." Chemical Science. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 6-Alkoxypyridine-3-Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: #PYR-BOR-006 Subject: Preventing Protodeboronation in Suzuki-Miyaura Couplings

Diagnostic: Why is my reaction failing?

The Symptom

You are attempting a Suzuki-Miyaura coupling using a 6-alkoxypyridine-3-boronic acid (or its pinacol ester). Instead of the desired biaryl product, you observe:

  • Low conversion.

  • Significant formation of the 2-alkoxypyridine byproduct (the deboronated species).

  • "Streaking" or degradation of the boronate on silica gel during purification.

The Root Cause: Electronic Activation & Ipso-Protonation

While 3-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, the introduction of an alkoxy group at the C6 position drastically alters the electronic landscape.

  • Resonance Effect: The oxygen atom at C6 acts as a strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the pyridine ring.

  • Regiochemistry: The C3 position (where your Boron is attached) is para to the C6-alkoxy group. This makes the C3 carbon significantly electron-rich.

  • The Failure Mechanism: Electron-rich aryl boronic acids are highly susceptible to protodeboronation (replacement of C-B with C-H).[1] This occurs via ipso-protonation at the C3 carbon. Even in basic Suzuki conditions, transient local pH drops or high temperatures with water facilitate this pathway.

Visualizing the Failure Mechanism

The following diagram illustrates why the 6-alkoxy substituent destabilizes the C-B bond compared to a naked pyridine ring.

Protodeboronation cluster_0 Electronic Activation cluster_1 Decomposition Pathway Start 6-Alkoxypyridine-3-Boronic Acid Resonance Resonance Donation (O -> C6 -> C3) Start->Resonance Activated Electron-Rich C3 Carbon (Nucleophilic) Resonance->Activated Increases e- density Ipso Ipso-Protonation at C3 Activated->Ipso Attacks H+ Proton Proton Source (H2O / ROH) Proton->Ipso Intermediate Tetrahedral Intermediate Ipso->Intermediate Product 2-Alkoxypyridine (Deboronated Byproduct) Intermediate->Product -B(OH)3 caption Figure 1: Mechanism of alkoxy-facilitated protodeboronation at the C3 position.

Troubleshooting & Solutions

We recommend a tiered approach. Start with Level 1 (Optimization) before moving to Level 2 (Surrogates).

Level 1: Optimizing the Standard Coupling

Goal: Outrun the decomposition by accelerating the coupling reaction.

VariableRecommendationScientific Rationale
Catalyst Pd-G3 / G4 Precatalysts (e.g., XPhos Pd G3, SPhos Pd G3)These catalysts undergo rapid activation and oxidative addition, ensuring the catalytic cycle turns over faster than the rate of protodeboronation [1].
Base Anhydrous K₃PO₄ or CsF Avoid hydroxides (NaOH, KOH) or carbonates (K₂CO₃) in water. Hydroxides promote the formation of the "ate" complex which can be hydrolytically unstable. Anhydrous phosphate acts as a mild proton sponge [2].
Solvent 1,4-Dioxane or Toluene (Dry)Minimize water content. While Suzuki requires some water for transmetallation, the trace water in "dry" solvents or the water generated in situ is often sufficient for these sensitive substrates.
Temperature 60°C - 80°C Avoid refluxing at >100°C. Higher temperatures exponentially increase the rate of deboronation.
Level 2: Boron Surrogates (The "Gold Standard")

Goal: Protect the Boron atom until the moment of reaction.

If Level 1 fails, you must switch reagents. The free boronic acid is likely too labile.

Option A: MIDA Boronates (Highly Recommended)

N-Methyliminodiacetic acid (MIDA) boronates are sp³-hybridized, shutting down the p-orbital interaction with the ring. This completely stops the resonance-assisted protodeboronation during storage and handling. Under Suzuki conditions, the MIDA hydrolyzes slowly, releasing the active boronic acid at a low concentration ("Slow Release Strategy"), which is immediately consumed by the catalyst [3].

Option B: Potassium Trifluoroborates (BF₃K)

These are air-stable solids.[2] They require a hydrolysis step to become active, similar to MIDA, but are sometimes less soluble in organic solvents.

Experimental Protocols

Protocol A: "Dry" Suzuki Coupling (For Pinacol Esters)

Use this if you already have the pinacol ester and want to salvage the reaction.

  • Setup: Flame-dry a reaction vial and equip with a stir bar.

  • Reagents:

    • Aryl Halide (1.0 equiv)[3]

    • 6-Alkoxypyridine-3-Bpin (1.2 - 1.5 equiv)

    • XPhos Pd G3 (2 - 5 mol%)

    • K₃PO₄ (finely ground, anhydrous) (3.0 equiv)

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Degassing: Sparge with Argon/Nitrogen for 5 minutes.

  • Reaction: Seal and heat to 80°C . Monitor by LCMS every hour.

    • Note: Do not add water. The base solubility is low, but the surface reaction is sufficient and prevents hydrolysis.

Protocol B: Synthesis & Coupling of MIDA Boronate

Use this for maximum reliability.

Step 1: Protection (Boronic Acid -> MIDA Boronate)

  • Combine 6-alkoxypyridine-3-boronic acid (1 equiv) and MIDA (1.2 equiv) in Toluene/DMSO (10:1).

  • Reflux under a Dean-Stark trap for 2-4 hours to remove water.

  • Concentrate and recrystallize (usually from Acetone/Ether).

Step 2: Slow-Release Cross-Coupling

  • Reagents:

    • Aryl Chloride/Bromide (1.0 equiv)

    • MIDA Boronate (1.5 equiv)

    • XPhos Pd G3 (2 mol%)

    • K₃PO₄ (3.0 equiv)

  • Solvent System: Dioxane:Water (10:1).

    • Crucial: Here, water is required to hydrolyze the MIDA, but because it is a biphasic slow release, the active boronic acid concentration remains low, minimizing decomposition [4].

  • Reaction: Heat to 60°C.

Decision Logic (Workflow)

Follow this logic tree to select the correct experimental path.

DecisionTree Start Start: 6-Alkoxypyridine-3-Boronic Acid Coupling Fails CheckReagent Are you using the Free Acid? Start->CheckReagent ConvertPin Attempt Anhydrous Coupling (Protocol A) CheckReagent->ConvertPin Convert to Pinacol Ester (Better stability) CheckReagent->ConvertPin If MIDA unavailable ConvertMIDA MIDA Slow-Release Coupling (Protocol B) CheckReagent->ConvertMIDA Convert to MIDA (Best stability) CheckReagent->ConvertMIDA Recommended YesAcid Yes ResultPin Check LCMS: Deboronated Product? ConvertPin->ResultPin Success Isolate Product ConvertMIDA->Success ResultPin->ConvertMIDA Yes (Failure) ResultPin->Success No (Success) caption Figure 2: Decision tree for optimizing unstable pyridine couplings.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh₃)₄ for this reaction? A: We strongly advise against it. Tetrakis is a "slow" catalyst (Generation 0). The oxidative addition is often the rate-limiting step. With unstable boronic acids, you need a catalyst that reacts faster than the substrate decomposes. Use Buchwald G3/G4 precatalysts or Pd(OAc)₂/SPhos .

Q: Why does the reaction turn black immediately? A: Immediate black precipitation ("Pd black") indicates catalyst decomposition, often due to a lack of oxidative addition or destabilization by the pyridine nitrogen. Ensure your solvent is degassed thoroughly and consider adding a slightly higher ligand load (e.g., extra XPhos).

Q: Can I purify the boronic acid on silica? A: Generally, no. 6-alkoxypyridine-3-boronic acids stick to silica and decompose. If you must purify the starting material, convert it to the MIDA boronate , which is silica-stable and can be eluted with EtOAc/MeCN.

References

  • Buchwald, S. L., et al. (2013). Precatalysts for Suzuki–Miyaura Coupling of Unstable Boronic Acids. Journal of the American Chemical Society.[4]

  • Lloyd-Jones, G. C., et al. (2012). Kinetics and Mechanism of the Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society.[4]

  • Burke, M. D., et al. (2009). Slow-Release Strategy for Unstable Boronic Acids. Aldrichimica Acta.

  • Knapp, D. M., et al. (2010). MIDA Boronates in the Suzuki-Miyaura Reaction. Journal of the American Chemical Society.[4]

Sources

Improving stability of 5-Methyl-6-propoxypyridine-3-boronic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methyl-6-propoxypyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this reagent in solution. Our goal is to equip you with the knowledge to anticipate and mitigate common experimental challenges, ensuring the integrity and reactivity of your boronic acid.

Introduction: The Challenge of Heterocyclic Boronic Acid Stability

5-Methyl-6-propoxypyridine-3-boronic acid is a valuable building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures.[1] However, like many heterocyclic boronic acids, it is susceptible to degradation in solution, which can lead to inconsistent reaction yields and purification difficulties.[2][3][4] Understanding the mechanisms of degradation is the first step toward ensuring its effective use. The primary pathways of decomposition are protodeboronation and the formation of cyclic trimeric anhydrides known as boroxines.[2][5][6][7]

This guide will provide practical, evidence-based strategies to improve the stability of 5-Methyl-6-propoxypyridine-3-boronic acid in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of degradation for 5-Methyl-6-propoxypyridine-3-boronic acid in solution?

A1: The two primary degradation pathways are:

  • Protodeboronation: This is the cleavage of the C-B bond, which is replaced by a C-H bond, resulting in the formation of 5-methyl-6-propoxypyridine and boric acid.[5] This undesired side reaction is often catalyzed by aqueous acids or bases and can be influenced by the reaction's pH.[2][5] For pyridine-containing boronic acids, the basic nitrogen atom can facilitate unique protodeboronation mechanisms, sometimes leading to rapid decomposition under neutral pH conditions through the formation of zwitterionic species.[5][8]

  • Boroxine Formation: In the presence of trace amounts of water or upon heating, boronic acids can undergo dehydration to form a six-membered ring containing alternating boron and oxygen atoms, known as a boroxine.[6][9][10][11] This is a reversible equilibrium, but the formation of boroxine reduces the concentration of the active monomeric boronic acid available for your reaction.[10][12]

Q2: I'm observing variable yields in my Suzuki-Miyaura coupling reactions. Could the stability of my boronic acid solution be the issue?

A2: Absolutely. Inconsistent yields are a classic symptom of boronic acid degradation. If your 5-Methyl-6-propoxypyridine-3-boronic acid solution has partially degraded through protodeboronation, you are essentially starting with a lower amount of one of your key reactants. Boroxine formation can also sequester the active boronic acid, slowing down the reaction kinetics and potentially leading to incomplete conversion.[10]

Q3: How should I store the solid 5-Methyl-6-propoxypyridine-3-boronic acid and its solutions?

A3: Proper storage is critical to maintaining the integrity of your boronic acid.

Storage FormRecommended ConditionsRationale
Solid Store in a tightly sealed container, in a cool (refrigerated), dry place under an inert atmosphere (e.g., argon or nitrogen).[13][14] Protect from light.[13][14]Minimizes exposure to atmospheric moisture and oxygen, which can accelerate both boroxine formation and oxidative degradation.[15][16]
Solutions Prepare solutions fresh whenever possible. If storage is necessary, use an anhydrous aprotic solvent and store under an inert atmosphere in a tightly sealed vial at low temperatures.Boronic acids are generally less stable in solution.[17] Protic solvents, especially water, can facilitate protodeboronation and hydrolysis.[18]

Q4: Which solvents are best for preparing a stock solution of 5-Methyl-6-propoxypyridine-3-boronic acid?

A4: The choice of solvent is crucial for stability. Anhydrous aprotic solvents are highly recommended. Examples include:

  • Tetrahydrofuran (THF)

  • Dioxane

  • Toluene

  • Dimethylformamide (DMF) - use with caution, as older bottles can contain amines that may affect the reaction.

Avoid protic solvents like methanol or ethanol for stock solutions, as they can participate in esterification with the boronic acid or facilitate protodeboronation. While some Suzuki-Miyaura reactions use aqueous bases, the boronic acid should be exposed to these conditions only at the time of the reaction.

Troubleshooting Guide

Here we address specific issues you might encounter during your experiments and provide actionable solutions.

Issue 1: My reaction is sluggish or fails to go to completion, and I suspect boronic acid degradation.

Potential Cause Troubleshooting Step Scientific Rationale
Protodeboronation 1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere. 2. pH Control: The rate of protodeboronation is highly pH-dependent.[19] For pyridine boronic acids, neutral pH can sometimes accelerate decomposition.[5] Consider the pKa of your specific boronic acid and the reaction conditions. 3. Use Fresh Reagent: Prepare the boronic acid solution immediately before use.Minimizing water content reduces the rate of hydrolysis of the C-B bond.[18] Controlling the pH can shift the equilibrium away from species that are prone to protodeboronation.
Boroxine Formation 1. Convert to a Boronate Ester: Consider an in-situ or prior conversion to a more stable boronate ester, such as a pinacol or MIDA ester.[4][20] 2. Use Additives: In some cases, the addition of a drying agent to the reaction mixture can help shift the equilibrium away from boroxine formation.Boronate esters are generally more stable towards dehydration and, in some cases, protodeboronation.[3] They can be isolated and purified more easily and often provide more consistent results in coupling reactions.[20]

Issue 2: I see an extra spot on my TLC or peak in my LC-MS that I suspect is a boronic acid-related impurity.

Potential Cause Troubleshooting Step Scientific Rationale
Boroxine 1. LC-MS Analysis: Boroxines can sometimes be detected by mass spectrometry. 2. NMR Analysis: ¹¹B NMR is an excellent tool to distinguish between boronic acids and boroxines.Identifying the impurity is key to solving the problem. Boroxines have distinct spectral characteristics.
Protodeboronated Byproduct 1. Confirm Identity: Compare the retention time or mass with an authentic sample of 5-methyl-6-propoxypyridine. 2. Re-evaluate Reaction Setup: If the protodeboronated product is present, it's a clear indication that the C-B bond is not stable under your reaction conditions. Refer to the troubleshooting steps for protodeboronation.The presence of the protodeboronated byproduct confirms that this degradation pathway is a significant issue in your specific reaction.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Boronate Ester Stock Solution

For reactions that are sensitive to boronic acid stability, converting it to a more robust boronate ester is a highly effective strategy. Pinacol esters are a common choice due to their stability and ease of handling.[20]

Materials:

  • 5-Methyl-6-propoxypyridine-3-boronic acid

  • Pinacol

  • Anhydrous toluene or THF

  • Dean-Stark apparatus (for toluene) or molecular sieves (for THF)

Procedure (using Dean-Stark):

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add 5-Methyl-6-propoxypyridine-3-boronic acid (1 equivalent).

  • Add pinacol (1.1 equivalents).

  • Add anhydrous toluene to the flask.

  • Heat the mixture to reflux and allow water to be removed azeotropically.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting pinacol ester can often be used without further purification or can be purified by chromatography if necessary.

This pinacol ester is generally more stable and can be weighed out and used in Suzuki-Miyaura reactions with greater confidence in its purity and reactivity.[4]

Protocol 2: Analytical Assessment of Boronic Acid Purity by HPLC

Regularly checking the purity of your boronic acid is good practice.

Instrumentation:

  • HPLC with UV/Vis or Diode Array Detector

Method:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).[21]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes is a good starting point.[22]

  • Flow Rate: 1.0 mL/min.[21]

  • Detection: Monitor at a wavelength where the pyridine ring has a strong absorbance (e.g., 254 nm).[21]

  • Sample Preparation: Dissolve a small amount of the boronic acid in the initial mobile phase composition or a compatible solvent.

This method can help you separate the parent boronic acid from its protodeboronated byproduct and other impurities.[23][24]

Visualizing Degradation and Stability Workflows

Below are diagrams illustrating the key concepts discussed in this guide.

G cluster_degradation Degradation Pathways BA 5-Methyl-6-propoxypyridine-3-boronic acid PD Protodeboronation (Loss of C-B bond) BA->PD H₂O, H⁺/OH⁻ BX Boroxine Formation (Dehydration) BA->BX Heat, -H₂O PD_Product 5-Methyl-6-propoxypyridine PD->PD_Product BX_Product Boroxine Trimer BX->BX_Product

Caption: Key degradation pathways for the boronic acid.

G cluster_workflow Stabilization & Verification Workflow Start Start with solid boronic acid Prep Prepare fresh solution in anhydrous aprotic solvent Start->Prep Analysis Verify Purity (HPLC, NMR) Start->Analysis Purity Check Option1 Use Immediately in Reaction Prep->Option1 Option2 Convert to Boronate Ester (e.g., Pinacol) Prep->Option2 UseEster Use Stable Ester in Reaction Option2->UseEster Option2->Analysis Purity Check

Caption: Recommended workflow for handling the boronic acid.

References

  • Lab Alley. (2025, July 15). How to Store Boric Acid.
  • Wikipedia.
  • Martínez-Aguirre, M. A., et al. (2013, April 30). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of Organic Chemistry.
  • ResearchGate.
  • ResearchGate. (2025, August 10). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
  • Semantic Scholar. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters.
  • Cubework. Boronic Acid Warehouse Storage: Solutions & Supply Options Storage.
  • BenchChem.
  • Radboud Repository. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.
  • Kumar, A. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Semantic Scholar.
  • ResearchGate.
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022, January 22). Chemistry – A European Journal.
  • SSRN. (2023, December 6).
  • PubMed. (2012, March 16).
  • LOCKSS. (2013, April 3). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • VTechWorks. (2010, May 5).
  • LJMU Research Online.
  • Fisher Scientific. (2014, January 14). SAFETY DATA SHEET: 5-Methylpyridine-3-boronic acid.
  • C. A. Lennox, A. J., & Lloyd-Jones, G. C. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Semantic Scholar. (2015, February 18).
  • U.S. Borax.
  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Fisher Scientific.
  • Pi Chemicals. Material Safety Data Sheet: 5-Methyl-3-pyridineboronic acid.
  • PMC.
  • University of California, Riverside. Chemical Storage Guide.
  • PMC. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
  • BASF. (2026, February 16).
  • Fisher Scientific. (2014, January 14). SAFETY DATA SHEET: 5-Methylpyridine-3-boronic acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: (5-Methyl-6-(N-methylbenzamido)pyridin-3-yl)boronic acid.
  • Wikipedia. Boroxine.
  • Wikipedia. Boronic acid.
  • ACS Publications. (2011, March 30).
  • ACS Publications. (2022, April 18).
  • Production Automation Corporation. (2026, February 9). Chemical Storage Safety: Acids, Bases & Solvents Best Practices.
  • ResearchGate. (2025, August 9).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Syntheses. 3-pyridylboronic acid.
  • Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reagents.
  • Organic Chemistry Portal. Suzuki Coupling.
  • PMC.
  • Poster Board #1276.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
  • Wiley-VCH. (2010, June 1).
  • Chem-Impex. (5-Fluoro-6-methoxypyridin-3-yl)boronic acid.
  • BenchChem. (2023, July 19). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.

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Technical Support Center: Purification of 5-Methyl-6-propoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Methyl-6-propoxypyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile building block. My aim is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with crude 5-Methyl-6-propoxypyridine-3-boronic acid?

A1: Crude 5-Methyl-6-propoxypyridine-3-boronic acid samples can contain a variety of impurities stemming from its synthesis and inherent reactivity. The most common classes of impurities include:

  • Boroxines (Anhydrides): Boronic acids have a propensity to dehydrate and form cyclic trimers called boroxines.[1][2] This is a reversible process, and the presence of water can shift the equilibrium back towards the monomeric boronic acid.

  • Protodeboronation Products: The carbon-boron bond in pyridine boronic acids can be susceptible to cleavage, especially under certain pH conditions, leading to the formation of 5-Methyl-6-propoxypyridine.[3][4] This is a significant consideration for pyridine-containing boronic acids.[5]

  • Unreacted Starting Materials and Reagents: Depending on the synthetic route, you may find residual halogenated pyridine precursors or organometallic reagents.

  • Homocoupling Byproducts: Palladium-catalyzed cross-coupling reactions used in the synthesis can sometimes lead to the formation of dimeric pyridine species.

  • Residual Solvents: Solvents used in the synthesis and workup are often present in crude samples.[2]

Q2: My 1H NMR spectrum of the crude product looks complex and shows broad peaks. What could be the reason?

A2: A complex and poorly resolved 1H NMR spectrum is a common observation for crude boronic acids and is often indicative of the presence of boroxines. The equilibrium between the boronic acid monomer and its corresponding trimeric anhydride (boroxine) can lead to peak broadening or the appearance of multiple sets of signals.[2] To simplify the spectrum, you can try dissolving the sample in a coordinating deuterated solvent like methanol-d4, which can help break up the boroxine and shift the equilibrium towards the monomeric boronic acid.[2]

Q3: Is 5-Methyl-6-propoxypyridine-3-boronic acid stable to silica gel chromatography?

A3: Boronic acids, particularly those with polar functional groups like the pyridine nitrogen, can interact strongly with silica gel, leading to streaking, poor recovery, and in some cases, decomposition.[6][7] While challenging, chromatography on silica gel is possible with careful selection of the eluent system. Often, the addition of a small amount of a modifier like acetic acid or the use of deactivated silica can improve the chromatographic performance.[8] Some researchers have found success by impregnating the silica gel with boric acid to minimize the interaction of the desired boronic acid with the stationary phase.[9]

Q4: Can I use reversed-phase HPLC for purity analysis and purification?

A4: Yes, reversed-phase High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of boronic acids.[10] A C18 column is commonly used with a mobile phase consisting of a buffered aqueous solution (e.g., with formic acid or ammonium acetate) and an organic modifier like acetonitrile or methanol.[2][11] It is important to be aware that on-column hydrolysis of boronate esters to the corresponding boronic acid can occur, so method development and validation are crucial.[2]

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Suggested Solution & Scientific Rationale
Inappropriate Solvent Choice The solubility of boronic acids can be highly variable. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Screen a range of solvents with varying polarities. For boronic acids, solvent systems like water, aqueous ethanol, or mixtures of a soluble solvent (e.g., ethyl acetate, THF) and an anti-solvent (e.g., hexanes, heptane) are often effective.[12][13]
Formation of Soluble Boroxines In non-polar, aprotic solvents, the formation of more soluble boroxine anhydrides can be favored, leading to loss of product in the mother liquor.[12] Recrystallization from aqueous solutions tends to yield the free boronic acid.[12]
Protodeboronation During Heating Prolonged heating, especially in aqueous solutions at certain pH values, can lead to protodeboronation, reducing your yield of the desired product.[3] Minimize the time the solution is kept at high temperatures.
Product is an Oil If the product oils out instead of crystallizing, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of pure product can also be effective. Alternatively, consider trituration with a solvent in which the impurities are soluble but the product is not.[8]
Problem 2: Product Streaking on Silica Gel TLC/Column
Possible Cause Suggested Solution & Scientific Rationale
Strong Interaction with Silica The Lewis acidic boron atom and the basic pyridine nitrogen can interact strongly with the acidic silanol groups on the silica surface, causing streaking.[6] Add a small amount (0.1-1%) of acetic acid to the eluent to compete for the basic sites on your compound and the silica. Alternatively, using neutral or basic alumina as the stationary phase can be beneficial for pyridine-containing compounds.[8]
On-Column Decomposition The acidic nature of silica gel can sometimes promote the decomposition of sensitive boronic acids. Using deactivated (e.g., water-deactivated) silica gel or treating the silica with a base like triethylamine before packing the column can mitigate this.
Inappropriate Eluent Polarity If the eluent is not polar enough, the compound will not move from the baseline. If it is too polar, it will elute with the solvent front. A typical starting point for arylboronic acids is a mixture of ethyl acetate and hexanes (e.g., 20-50% ethyl acetate).[12]
Problem 3: Presence of Protodeboronated Impurity in the Final Product
Possible Cause Suggested Solution & Scientific Rationale
Harsh pH Conditions During Workup Both strongly acidic and strongly basic conditions can promote protodeboronation of pyridine boronic acids.[3][14] Maintain a pH as close to neutral as possible during aqueous workups. The speciation of pyridine boronic acids is pH-dependent, and zwitterionic forms at neutral pH can be particularly susceptible to protodeboronation.[3]
Elevated Temperatures Higher temperatures accelerate the rate of protodeboronation.[5] Perform reactions and purifications at the lowest effective temperature.
Presence of Water While some water is often necessary for reactions like Suzuki-Miyaura couplings, excess water can facilitate protodeboronation.[5] Use carefully controlled amounts of water in your reactions and consider using anhydrous solvents for purification steps where possible.

Purification Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of 5-Methyl-6-propoxypyridine-3-boronic acid. The optimal solvent system should be determined experimentally on a small scale.

  • Solvent Screening: In separate small vials, test the solubility of a few milligrams of the crude material in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes) at room temperature and upon heating.

  • Dissolution: In a flask, dissolve the crude 5-Methyl-6-propoxypyridine-3-boronic acid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in a refrigerator or ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Example Recrystallization Solvent Systems for Boronic Acids

Solvent SystemPolarityNotes
Water/EthanolHighGood for polar boronic acids. The ratio can be adjusted to optimize yield.
Ethyl Acetate/HexanesMedium-LowA common system where ethyl acetate is the solvent and hexanes is the anti-solvent.
DichloroethaneLowTends to favor the formation of boroxine anhydrides.[8][12]
TolueneLowCan be effective for less polar boronic acids.
Protocol 2: Acid-Base Extraction

This method leverages the acidic nature of the boronic acid group to separate it from neutral impurities.[8][15]

  • Dissolution: Dissolve the crude material in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1 M NaOH or saturated NaHCO3 solution). The boronic acid will deprotonate and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3, causing the purified boronic acid to precipitate.

  • Extraction/Filtration: If the product precipitates as a solid, it can be collected by filtration. If it remains dissolved or oils out, extract it back into an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic extracts over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Purification via Diethanolamine Adduct Formation

This technique is useful for separating boronic acids from non-acidic impurities, such as their corresponding boronate esters.[6][7]

  • Adduct Formation: Dissolve the crude boronic acid in a suitable solvent (e.g., ether or toluene). Add diethanolamine and stir. The diethanolamine adduct, which is often a crystalline solid, will precipitate out of the solution.

  • Isolation: Collect the crystalline adduct by filtration and wash with a cold solvent.

  • Liberation of Boronic Acid: To recover the free boronic acid, the adduct can be treated with an acid. A common method is to stir the adduct with a saturated aqueous solution of boric acid, which binds to the diethanolamine, and then extract the free boronic acid into an organic solvent like ethyl acetate.[6]

  • Workup: Wash the organic layer with brine, dry over an anhydrous salt, and concentrate to yield the purified boronic acid.

Visual Workflows

Troubleshooting Logic for Purification

Purification_Troubleshooting start Crude 5-Methyl-6-propoxypyridine-3-boronic acid recrystallization Attempt Recrystallization start->recrystallization success Pure Product recrystallization->success Crystals Form oiling_out Product Oils Out recrystallization->oiling_out No Crystals low_yield Low Yield recrystallization->low_yield trituration Try Trituration oiling_out->trituration impurity_check Impurity Profile by LC-MS/NMR low_yield->impurity_check trituration->success acid_base Acid-Base Extraction acid_base->success chromatography Column Chromatography chromatography->success dea_adduct Diethanolamine Adduct Formation chromatography->dea_adduct Co-elution protodeboronation Protodeboronated Impurity Present impurity_check->protodeboronation neutral_impurities Neutral Impurities Present impurity_check->neutral_impurities protodeboronation->acid_base neutral_impurities->chromatography dea_adduct->success

Caption: A decision tree for troubleshooting the purification of 5-Methyl-6-propoxypyridine-3-boronic acid.

Workflow for Acid-Base Extraction

Acid_Base_Workflow start Crude Product in Organic Solvent extract_base Extract with Aqueous Base (e.g., 1M NaOH) start->extract_base separate_layers Separate Layers extract_base->separate_layers organic_layer Organic Layer (Neutral Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Boronate Salt) separate_layers->aqueous_layer acidify Acidify Aqueous Layer with Dilute Acid (e.g., 1M HCl) aqueous_layer->acidify precipitation Precipitation of Pure Boronic Acid acidify->precipitation filtration Filter and Dry precipitation->filtration pure_product Pure 5-Methyl-6-propoxypyridine-3-boronic acid filtration->pure_product

Caption: A step-by-step workflow for the purification of 5-Methyl-6-propoxypyridine-3-boronic acid using acid-base extraction.

References

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • Hall, D. G. (Ed.). (2011).
  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(10), 1273-1275. Available at: [Link]

  • Wikipedia. (2023). Protodeboronation. In Wikipedia. Available at: [Link]

  • Permana, Y. S. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. University of Groningen.
  • Cox, P. A., Reid, M., & Leach, A. G. (2017). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal, 23(36), 8546-8560. Available at: [Link]

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Available at: [Link]

  • Reddit. (2017). Purification of boronic acids? r/chemistry. Available at: [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • TheChemistryShack. (2015, November 13). How to Purify Boric Acid (by Recrystallization) [Video]. YouTube. Available at: [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Tautomeric equilibria and binding selectivity of pyridineboronic acids. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]

  • SSRN. (2023). Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. Available at: [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Burke, M. D., & Gillis, E. P. (2009). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 48(48), 9070–9072. Available at: [Link]

  • ResearchGate. (n.d.). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of pyridine-2-boronic acid esters.
  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Available at: [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17166-17180. Available at: [Link]

  • Google Patents. (n.d.). Preparing pyridin-2-boronic acid compounds, useful e.g. to treat ...
  • American Chemical Society. (2007). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society. Available at: [Link]

  • WIPO Patentscope. (2005). process for purification of boronic acid and its derivatives. Available at: [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

  • Wikipedia. (n.d.). Boronic acid. Available at: [Link]

  • Organic Syntheses. (n.d.). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Available at: [Link]

  • PubChem. (n.d.). 3-Pyridinylboronic acid. Available at: [Link]

  • Semantic Scholar. (2022). Highly efficient separation and enrichment of polyphenols by 6-aminopyridine-3-boronic acid-functionalized magnetic nanoparticle. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of biologically active boron-containing compounds. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Highly efficient separation and enrichment of polyphenols by 6-aminopyridine-3-boronic acid-functionalized magnetic nanoparticles assisted by polyethylenimine. Available at: [Link]

  • American Chemical Society. (2023). Photoactivation of Boronic Acid Prodrugs via a Phenyl Radical Mechanism: Iridium(III) Anticancer Complex as an Example. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Binding constants (K, M⁻¹) determined for four representative boronic acid derivatives. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of boronic acid intermediates.

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Overcoming slow transmetalation in pyridine boronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Slow Transmetalation & Protodeboronation

Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists.

Welcome to the Pyridine Coupling Support Hub

Status: CRITICAL (High Failure Rate Reported) Issue: 2-Pyridine boronic acids (and related electron-deficient heterocycles) frequently fail in standard Suzuki-Miyaura couplings. Root Cause: The "Transmetalation-Hydrolysis Paradox."

You are likely experiencing low yields not because your catalyst is dead, but because your substrate is destroying itself before it can react. This guide provides the mechanistic insight and specific protocols to reverse this failure.

Module 1: The Diagnostic (Why is it failing?)

Before changing ligands, you must understand the competition occurring in your flask. The reaction is a race between Transmetalation (Productive) and Protodeboronation (Destructive).

The Mechanism of Failure

Unlike phenyl boronic acids, 2-pyridyl boronic acids are uniquely unstable.

  • Slow Transmetalation: The electron-deficient pyridine ring makes the boron center less nucleophilic, slowing the transfer to Palladium.

  • Rapid Protodeboronation: Under neutral/mildly basic conditions, 2-pyridyl boronic acid forms a zwitterionic intermediate.[1][2] This species undergoes rapid C-B bond cleavage, replacing the Boron with Hydrogen.[2]

The Result: The boronic acid hydrolyzes (decomposes) faster than it can transmetalate to the palladium.

Visualizing the Competitive Pathway

The following diagram illustrates the "Race Condition" you must win.

PyridinePathways Substrate 2-Pyridyl Boronic Acid Zwitterion Zwitterionic Intermediate Substrate->Zwitterion Neutral pH Transmetalation Transmetalation (Rate Limiting) Substrate->Transmetalation Base Activation Hydrolysis Protodeboronation (Decomposition) Zwitterion->Hydrolysis FAST (k_decomp) Pd_Complex Pd(II)-Ar Complex Pd_Complex->Transmetalation Product Coupled Product Transmetalation->Product Reductive Elim.

Figure 1: The Kinetic Trap. The red path (decomposition) often outcompetes the green path (coupling) for 2-pyridyl substrates.

Module 2: The "Slow Release" Solution (MIDA Boronates)

Best For: Reactions where the boronic acid decomposes instantly; complex synthesis.

The Burke Group developed N-methyliminodiacetic acid (MIDA) boronates to solve this specific problem. MIDA boronates are sp3-hybridized and unreactive. By slowly hydrolyzing them in situ, you keep the concentration of the unstable free boronic acid low, preventing second-order decomposition pathways while maintaining enough active species for the catalyst.

Protocol A: MIDA Slow-Release Coupling

Standard conditions for 2-pyridyl MIDA boronates.

Reagents:

  • Catalyst: Pd₂(dba)₃ (1.5 mol%) + XPhos (6 mol%)[3]

  • Additive: Cu(OAc)₂ (50 mol%) – Critical for 2-pyridyls to facilitate transmetalation.

  • Base: K₂CO₃ (5.0 equiv)[3]

  • Solvent: DMF / IPA (4:1 ratio) – Anhydrous conditions initially; water comes from the base/solvent trace or controlled addition.

  • Temperature: 100 °C

Step-by-Step:

  • Setup: Charge a vial with the aryl chloride (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), Pd₂(dba)₃, XPhos, Cu(OAc)₂, and K₂CO₃.[3]

  • Solvent: Add the DMF/IPA mixture (degassed).

  • Reaction: Seal and heat to 100 °C.

  • Mechanism: The IPA and base slowly hydrolyze the MIDA protecting group. The Cu(OAc)₂ captures the released 2-pyridyl species and transfers it to the Pd-XPhos complex.

Why this works:

  • Controlled Concentration: You never have a high concentration of free boronic acid, suppressing dimerization and protodeboronation.

  • Copper Synergism: Copper acts as a "shuttle," transmetalating with the boron faster than the palladium can, then transferring the aryl group to palladium.

MIDA_Cycle MIDA MIDA Boronate (Stable Precursor) FreeAcid Free Boronic Acid (Unstable) MIDA->FreeAcid Slow Hydrolysis (Rate Controlled) Cu_Int Cu-Pyridyl Intermediate FreeAcid->Cu_Int Transmetalation to Cu Decomposition Decomposition FreeAcid->Decomposition Suppressed by Low Conc. Pd_Cycle Pd Catalytic Cycle Cu_Int->Pd_Cycle Transfer to Pd

Figure 2: The Slow-Release Strategy. MIDA acts as a reservoir, releasing the active species only as fast as the catalyst can consume it.

Module 3: The "High Activity" Solution (Ligand Engineering)

Best For: Process chemistry, avoiding copper, or when MIDA substrates are unavailable.

If you cannot use MIDA boronates, you must accelerate the transmetalation step so it becomes faster than the decomposition. This requires bulky, electron-rich phosphine ligands (Buchwald Ligands).

Ligand Selection Matrix
Substrate DifficultyRecommended LigandPrecatalyst GenWhy?
3- or 4-Pyridyl SPhos or XPhos Gen 3 / Gen 4Electron-rich nature facilitates oxidative addition; bulk protects active species.
2-Pyridyl (Hard) XPhos Gen 3 / Gen 4XPhos is specifically optimized to create a pocket that accelerates transmetalation for hindered/unstable nucleophiles.
Polyfluorophenyl XPhos or BrettPhos Gen 3Similar electronic deficiency to pyridines; requires highly active catalyst.
Protocol B: Rapid Coupling with Unstable Acids

Based on Buchwald's protocols for unstable nucleophiles.

Reagents:

  • Catalyst: XPhos Pd G4 (2–4 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution) – Degassed thoroughly.[4]

  • Solvent: THF or 1,4-Dioxane.

  • Temperature: Ambient to 40 °C (Keep it low!).

Step-by-Step:

  • Pre-activation: Charge the reaction vessel with the Aryl Halide and XPhos Pd G4 catalyst in THF.

  • Base Addition: Add the degassed aqueous K₃PO₄. Stir vigorously to activate the precatalyst (Pd(II)

    
     Pd(0)).
    
  • Rapid Addition: Dissolve the unstable 2-pyridyl boronic acid in a minimal amount of THF. Add this solution dropwise to the reaction mixture over 20–30 minutes.

    • Note: Do not dump the boronic acid in at the start. It will decompose before the catalyst is fully active.

  • Completion: These reactions are often fast (30 mins to 2 hours).

Frequently Asked Questions (Troubleshooting)

Q: My reaction turns black immediately and yields are <10%. What happened? A: "Pd Black" formation indicates catalyst decomposition. With pyridines, this often happens because the pyridine nitrogen displaces the phosphine ligand, forming an inactive (Pyridine)₂Pd complex.

  • Fix: Use XPhos or SPhos .[4] These ligands are extremely bulky and prevent the pyridine nitrogen from binding to the palladium center.

Q: Can I use Pinacol Boronates (BPin) instead of Boronic Acids? A: Generally, yes, but 2-pyridyl BPin esters are also unstable (though more stable than the acids). They often require a "base activation" step.

  • Tip: If using BPin, add CuI (10 mol%) and Cs₂CO₃ . The Copper helps cleave the BPin bond and facilitate the transfer.

Q: I see the product mass, but also a lot of de-boronated pyridine (pyridine-H). A: This confirms protodeboronation.

  • Fix 1: Switch to the MIDA protocol (Module 2).

  • Fix 2: Increase the catalyst loading (to 5 mol%) to speed up the productive cycle.

  • Fix 3: Lower the water content. Use anhydrous K₃PO₄ and dry dioxane. Water is the proton source for decomposition.

References

  • MIDA Boronates & Slow Release: Knapp, D. M.; Gillis, E. P.; Burke, M. D.[2][5][6][7][8] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[1][2][5][6][7]2009 , 131, 6961–6963.[5][6][7]

  • Protodeboronation Mechanism: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." J. Am. Chem. Soc.[1][2][5][6][7]2017 , 139, 13156–13165.

  • Ligand Optimization (Buchwald): Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Angew. Chem. Int. Ed.2006 , 45, 3484–3488.

  • Copper Mediation: Deng, X. M.; et al. "Copper-mediated cross-coupling of 2-pyridylboronic esters."[8] Tetrahedron Lett.2009 , 50, 5064.

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Stabilization strategies for 2-substituted pyridine boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organoboron Stability Division Ticket #2-PYR-STAB: Stabilization of 2-Substituted Pyridine Boronic Acids Status: Open | Priority: Critical | Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely reading this because your Suzuki-Miyaura coupling failed, or your starting material decomposed on the bench. 2-Substituted pyridine boronic acids are notoriously unstable.[1][2] Unlike phenylboronic acids, the 2-pyridyl moiety possesses a basic nitrogen atom adjacent to the carbon-boron bond. This structural feature catalyzes rapid protodeboronation (C-B bond cleavage), often rendering the free acid and even standard pinacol esters (Bpin) unusable.

This guide details the two industry-standard stabilization strategies: MIDA Boronates (The Gold Standard) and Potassium Trifluoroborates (The Robust Alternative).

Module 1: Diagnosis – The Mechanism of Failure

To solve the problem, you must understand the enemy. The instability of 2-pyridyl boronic acids is not random; it is a specific, mechanism-driven decomposition.

The "Pyridyl Effect" In neutral or slightly basic media, the basic nitrogen of the pyridine ring coordinates intramolecularly or facilitates the formation of a boronate anion. This zwitterionic or anionic species stabilizes the transition state for protonolysis, leading to rapid cleavage of the C-B bond and formation of the parent pyridine (protodeboronation).[2]

Visualization: The Protodeboronation Cycle The following diagram illustrates the decomposition pathway you are trying to prevent.

Protodeboronation cluster_0 The Failure Mode FreeAcid 2-Pyridyl Boronic Acid (Unstable) Anion Boronate Anion / Zwitterion (High Energy Intermediate) FreeAcid->Anion Base/pH > 7 Transition Transition State (N-stabilized) Anion->Transition Rate Limiting Step Product Pyridine (Decomposition) + Boric Acid Transition->Product C-B Bond Cleavage

Caption: The mechanism of protodeboronation driven by the basic 2-pyridyl nitrogen atom.

Module 2: The Primary Solution – MIDA Boronates

Recommendation: High. Best for iterative synthesis and complex molecule assembly.

The Science: N-methyliminodiacetic acid (MIDA) ligands rehybridize the boron atom from


 to 

.[3]
  • Effect: This fills the empty p-orbital on the boron, shutting down the Lewis acidity.

  • Result: The C-B bond becomes immune to protodeboronation and transmetallation until the ligand is hydrolyzed. This allows for "Slow Release" conditions where the active boronic acid is released at a rate matching the catalytic cycle, minimizing decomposition [1].

Protocol A: Synthesis of 2-Pyridyl MIDA Boronate

Standard Protocol adapted from Gillis & Burke (2007) [1].

Reagents:

  • 2-Pyridyl boronic acid (freshly prepared or commercial) or 2-Pyridyl-B(OiPr)2

  • N-Methyliminodiacetic acid (MIDA)[1][4][5][6]

  • Solvents: DMSO/Toluene (1:1)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charge: Add 2-pyridyl boronic acid (1.0 equiv) and MIDA (1.0 - 1.2 equiv).

  • Solvent: Add a mixture of DMSO and Toluene.

    • Why? MIDA is soluble in DMSO; Toluene is required to azeotropically remove water.

  • Reflux: Heat to reflux (approx. 115-120°C internal temp) for 2-4 hours.

    • Checkpoint: Monitor water accumulation in the trap. The reaction is driven by dehydration.

  • Workup: Concentrate under high vacuum to remove DMSO.

  • Purification: The resulting residue is often a stable solid.[7] Recrystallize from Acetone/Ether or purify via silica gel chromatography (MIDA boronates are silica stable).

Protocol B: "Slow Release" Cross-Coupling

Context: You cannot use standard Suzuki conditions (e.g.,


, 

). You must use conditions that hydrolyze the MIDA ligand slowly.
  • Catalyst:

    
     + XPhos (or SPhos for sterically demanding cases).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: Dioxane : Water (5:1).

    • Critical: The water ratio controls the release rate. Too much water = rapid hydrolysis = decomposition.

  • Temp: 60°C - 100°C.

MIDA_Workflow Step1 MIDA Boronate (sp3) (Inert Storage Form) Step2 Hydrolysis (Slow Release) Reagents: K3PO4 / H2O Step1->Step2 Step3 Active Boronic Acid (sp2) (Transient Species) Step2->Step3 Controlled Rate Step4 Transmetallation to Pd (Cross-Coupling) Step3->Step4 Fast Decomp Protodeboronation (If release > coupling) Step3->Decomp Slow (prevented by kinetics)

Caption: The "Slow Release" strategy ensures the active species is consumed by the catalyst before it decomposes.

Module 3: The Robust Alternative – Potassium Trifluoroborates

Recommendation: High. Best for scale-up and when high atom economy is required.

The Science: Developed extensively by the Molander group, organotrifluoroborates (


) are salts. Like MIDA, the boron is tetrahedral (

), preventing immediate decomposition. They are generally more robust towards oxidative conditions than MIDA boronates but require specific hydrolysis conditions to activate [2].
Protocol C: Synthesis of Potassium 2-Pyridyl Trifluoroborate

Standard Protocol adapted from Molander & Ellis (2002) [2].

Reagents:

  • 2-Pyridyl boronic acid (or pinacol ester).[1][4]

  • Potassium Hydrogen Difluoride (

    
    ).[8]
    
  • Solvent: Methanol/Water.

Step-by-Step Workflow:

  • Dissolution: Dissolve the boronic acid/ester in minimal Methanol.

  • Addition: Add saturated aqueous

    
     (3.0 - 4.0 equiv) slowly.
    
    • Safety:

      
       etches glass over time. Use plastic (polypropylene) vessels if possible, or rinse glass immediately after use.
      
  • Precipitation: Stir at Room Temperature for 1-3 hours. The product usually precipitates as a white solid.

  • Isolation: Filter the solid. Wash with cold Methanol and Acetone.

  • Drying: Dry under high vacuum. These salts are non-hygroscopic and shelf-stable.

Module 4: Comparative Data & Selection Guide

FeatureFree Boronic AcidPinacol Ester (Bpin)MIDA BoronateK-Trifluoroborate
Stability (Air/Moisture) Very Poor (< 24h)Poor (Days/Weeks)Excellent (Years)Excellent (Years)
Chromatography Impossible (Streaks)Difficult (Decomposes)Easy (Silica Stable) Not Compatible (Salt)
Atom Economy HighModerateLow (Heavy ligand)High
Activation Method None (Active)HydrolysisMild Base (Slow)Hydrolysis/Lewis Acid
Cost LowModerateHigh (Reagent cost)Moderate

Troubleshooting & FAQs

Q: My MIDA boronate reaction turned black and yielded no product. Why?

  • A: This usually indicates oxidative decomposition. While MIDA boronates are air-stable as solids, the synthesis from the free acid requires protection from oxygen if the starting material is degrading. Ensure your Dean-Stark setup is purged with Argon. Also, ensure you are removing water efficiently; residual water shifts the equilibrium back to the free acid, which then decomposes.

Q: Can I use 2-pyridyl Bpin (Pinacol ester) instead?

  • A: Proceed with extreme caution. While Bpin is standard for phenyl systems, the 2-pyridyl Bpin is significantly less stable. It often cannot be purified on silica gel without significant mass loss. If you must use it, use it crude immediately after generation (e.g., from Miyaura borylation).

Q: The Trifluoroborate salt is not dissolving in my coupling solvent (Toluene).

  • A: Trifluoroborates are salts; they are insoluble in non-polar solvents. You must use a solvent system with high dielectric constant or an alcohol co-solvent.

    • Recommended: MeOH/THF,

      
      -PrOH/Dioxane, or Toluene/
      
      
      
      mixtures.

Q: I see "protodeboronation" in my LCMS even with MIDA. What do I adjust?

  • A: Your release rate is too fast for your catalyst.

    • Reduce the water concentration in your solvent system.

    • Lower the reaction temperature (e.g., from 100°C to 80°C).

    • Increase the catalyst loading to consume the free species faster.

References

  • Gillis, E. P., & Burke, M. D. (2007).[3][7] A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 129(21), 6716-6717. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286. Link

  • Cox, P. A., et al. (2010). Protodeboronation of heteroaromatic, vinyl, and cyclopropyl boronic acids: pH-rate profiles, autocatalysis, and mechanism. Journal of the American Chemical Society, 132(38), 13100-13112. Link

Sources

Technical Support Center: A Researcher's Guide to Handling Air-Sensitive Pyridine Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling air-sensitive pyridine boronic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these versatile yet sensitive reagents. My aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

Here, we address the most common issues and questions that arise when working with pyridine boronic acids.

Q1: My pyridine boronic acid appears to be degrading upon storage. What's happening and how can I prevent it?

A1: The primary degradation pathway for pyridine boronic acids is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process is often accelerated by moisture and atmospheric oxygen. Pyridine boronic acids, particularly the 2-pyridyl isomer, are notoriously unstable due to the influence of the basic nitrogen atom.[1][2]

Key Factors Influencing Stability:

  • Moisture: Water can hydrolyze the boronic acid, facilitating protodeboronation.[3]

  • Oxygen: The presence of oxygen can lead to oxidation and decomposition.[3]

  • pH: Both acidic and basic conditions can catalyze protodeboronation.[1] Interestingly, 2-pyridyl boronic acid undergoes rapid protodeboronation under neutral pH conditions through the fragmentation of a zwitterionic intermediate.[1]

  • Light: Some pyridine boronic acids can decompose upon exposure to UV light.

Prevention Strategies:

  • Inert Atmosphere: Always handle and store pyridine boronic acids under an inert atmosphere, such as argon or nitrogen.[3][4]

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize moisture exposure.[3] Glassware should be flame-dried or oven-dried before use.[3][5]

  • Cold and Dark Storage: Store the compounds in a refrigerator or freezer, protected from light.[6][7]

  • Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, is a highly effective strategy to prevent degradation during storage and handling.[1][8][9] These esters can then be used directly in reactions or hydrolyzed in situ to generate the active boronic acid.[10]

Q2: I'm seeing low yields and significant byproduct formation in my Suzuki-Miyaura coupling reaction. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings with pyridine boronic acids often stem from reagent instability and competing side reactions.

Common Culprits and Troubleshooting Steps:

Problem Likely Cause(s) Troubleshooting Solutions
Low or No Conversion Protodeboronation of the boronic acid: The starting material is decomposing before it can react.[3]- Ensure strictly anhydrous and deoxygenated conditions.[3]- Use a more stable boronate ester (e.g., pinacol, MIDA).[1][10]- Employ a "slow release" strategy where the boronic acid is generated in situ from a stable precursor.[1][10]
Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[3]- Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to promote the reaction.[3]- Increase catalyst loading.[3]
Ineffective Base: The chosen base may not be strong enough or may be of poor quality (not anhydrous or finely ground).[3]- Screen different bases such as K₃PO₄ or Cs₂CO₃.[3]- Ensure the base is anhydrous and finely powdered.[3]
Significant Homocoupling Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling of the boronic acid.[3][9]- Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the experiment.[3]
Formation of Deborylated Pyridine Protodeboronation: The C-B bond is cleaved by a proton source (e.g., water).[3]- Use rigorously dried solvents and reagents.[3]- Choose a non-aqueous base or a base that is less prone to promoting protodeboronation.
Q3: Which is more stable: 2-, 3-, or 4-pyridine boronic acid?

A3: The position of the boronic acid group on the pyridine ring significantly impacts its stability. 2-Pyridine boronic acid is notoriously the most unstable of the three isomers.[2][11] Its instability is attributed to a unique protodeboronation mechanism involving a zwitterionic intermediate that readily fragments.[1][12] In contrast, 3- and 4-pyridine boronic acids are generally more stable , though they are still sensitive to the conditions mentioned in Q1.

Q4: How can I purify my pyridine boronic acid derivative if it's impure?

A4: Purifying these sensitive compounds requires careful technique to avoid further degradation.

Recommended Purification Methods:

  • Recrystallization: This can be effective if a suitable solvent system is found. Solvents like benzene, dichloroethane, or ethyl acetate have been used.[13]

  • Acid-Base Extraction: For boronic acids, which are acidic, a purification method involving derivatization can be employed. The impure acid is treated with a base to form a salt, which can be separated by extraction. The pure boronic acid is then regenerated by acidification.[13]

  • Chromatography: Column chromatography on silica gel can be used for less polar derivatives. However, the acidic nature of silica can sometimes cause degradation. Using a mobile phase containing a small amount of a polar solvent like acetone or methanol may be necessary for more polar compounds.[13] For boronate esters, which are generally less polar and more stable, chromatography is often a more straightforward option.

  • Conversion to a Stable Ester: If purification of the boronic acid proves difficult, converting it to a stable pinacol or MIDA ester, purifying the ester by chromatography or recrystallization, and then using the pure ester in the subsequent reaction is a robust strategy.

Section 2: In-Depth Technical Guide & Protocols

This section provides a deeper dive into the mechanisms of degradation and offers detailed protocols for handling and analysis.

Understanding Protodeboronation: The Key to Stability

Protodeboronation is the Achilles' heel of pyridine boronic acids. The mechanism is highly dependent on the pH and the specific isomer.

General Mechanisms:

  • Acid-Catalyzed: In acidic conditions, the reaction is between the boronic acid and an acid.[1]

  • Base-Catalyzed: This involves a pre-equilibrium where the boronic acid reacts with a hydroxide to form a boronate, which then reacts with a proton source like water.[1]

The Special Case of 2-Pyridine Boronic Acid:

The instability of 2-pyridine boronic acid is due to a unique pathway under neutral conditions. A zwitterionic species forms, which then undergoes a rapid, unimolecular fragmentation of the C-B bond.[1][12]

Protodeboronation_Mechanism cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed cluster_zwitterion 2-Pyridyl (Neutral pH) Py-B(OH)2_acid Py-B(OH)2 Intermediate_acid [Py-B(OH)2H]+ Py-B(OH)2_acid->Intermediate_acid + H+ H+ H+ Product_acid Py-H + B(OH)3 Intermediate_acid->Product_acid + H2O Py-B(OH)2_base Py-B(OH)2 Boronate [Py-B(OH)3]- Py-B(OH)2_base->Boronate + OH- OH- OH- Product_base Py-H + B(OH)4- Boronate->Product_base + H2O 2-Py-B(OH)2 2-Py-B(OH)2 Zwitterion Zwitterionic Intermediate 2-Py-B(OH)2->Zwitterion Product_zwitterion 2-Py-H + B(OH)3 Zwitterion->Product_zwitterion Fragmentation

Protocol: Inert Atmosphere Handling of Pyridine Boronic Acids

This protocol outlines the essential steps for safely handling air-sensitive pyridine boronic acids using standard Schlenk line techniques.

Materials:

  • Schlenk flask or round-bottom flask with a sidearm

  • Rubber septa

  • Nitrogen or argon gas source with a bubbler

  • Schlenk line or dual-bank vacuum manifold[14]

  • Syringes and needles (oven-dried)[5]

  • Anhydrous solvents

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried by heating in an oven overnight at >125°C and then cooled under a stream of inert gas.[5]

  • Inert Atmosphere Purge: Assemble the reaction flask and equip it with a rubber septum. Connect the flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove all air.

  • Reagent Transfer (Solid): If the pyridine boronic acid is a solid, quickly weigh it out and add it to the flask under a positive flow of inert gas.

  • Reagent Transfer (Solution): If the reagent is in a Sure/Seal™ bottle or similar air-sensitive packaging, use a clean, dry syringe to withdraw the desired volume.[5]

    • First, flush the syringe with inert gas.

    • Insert the needle through the septum of the reagent bottle and withdraw the solution.

    • Transfer the solution to the reaction flask by piercing the septum.

  • Solvent Addition: Add anhydrous solvent to the reaction flask via a syringe.

  • Maintaining Inert Atmosphere: Throughout the experiment, maintain a positive pressure of inert gas, which can be monitored with an oil bubbler.

Inert_Atmosphere_Workflow A Oven-Dry Glassware B Assemble and Purge with Inert Gas A->B C Add Pyridine Boronic Acid B->C D Add Anhydrous Solvent C->D E Maintain Positive Inert Gas Pressure D->E F Reaction E->F

Protocol: Purity Assessment by HPLC

Assessing the purity of your pyridine boronic acid derivative is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector is suitable.[15]

  • Column: A reverse-phase C18 column is a good starting point.[15]

  • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% formic acid for better peak shape) is commonly used.[15]

  • Detection: Monitor the UV absorbance at a wavelength where your compound has a strong signal (e.g., 254 nm).[15]

Sample Preparation:

  • Accurately weigh a small amount of your compound.

  • Dissolve it in a suitable solvent (e.g., the mobile phase) to a known concentration (e.g., 1 mg/mL).[15]

  • Filter the sample through a 0.45 µm syringe filter before injection.[15]

Analysis:

  • Inject a small volume (e.g., 10 µL) of the prepared sample.[15]

  • The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Note: Some boronic acids can be challenging to analyze by HPLC due to poor retention or on-column degradation. In such cases, derivatization to the more stable boronate ester followed by analysis may be a better approach.[16] UHPLC-MS methods have also been developed for the analysis of a broad range of boronic acids.[17]

Section 3: Advanced Strategies for Enhanced Stability and Reactivity

For particularly challenging substrates, more advanced techniques may be necessary.

The MIDA Boronate Advantage

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, and air-stable derivatives of boronic acids.[10] They are particularly useful for stabilizing otherwise labile species like 2-pyridine boronic acid.[10] A key advantage of MIDA boronates is their ability to participate in "slow release" cross-coupling reactions. Under mild basic conditions, the MIDA group is slowly hydrolyzed to release the boronic acid in situ. This maintains a low concentration of the unstable boronic acid in the reaction mixture, favoring the desired cross-coupling over decomposition pathways.[1][10]

Leveraging Pinacol Esters

Pinacol boronate esters are another common and effective way to stabilize boronic acids.[8] They are generally less polar than the corresponding boronic acids, which can simplify purification by chromatography. Many Suzuki-Miyaura coupling reactions can be performed directly with the pinacol ester.[18]

Synthesis of 3-Pyridylboronic Acid Pinacol Ester

A common method for preparing pinacol esters is the reaction of the corresponding boronic acid (or its trimeric boroxine form) with pinacol, often with azeotropic removal of water.

Example Procedure:

  • In a round-bottomed flask equipped with a Dean-Stark trap and condenser, combine tris(3-pyridyl)boroxin, pinacol, and toluene.[19]

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.[19]

  • Continue refluxing until no more water is collected and the reaction mixture becomes clear.[19]

  • Cool the reaction and concentrate under reduced pressure to obtain the solid pinacol ester.[19]

References

  • Protodeboronation - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline | Request PDF - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation - Account. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis and reactions of new N-heteroaryl boronic acids - Durham E-Theses. (n.d.). Retrieved February 14, 2026, from [Link]

  • 3-pyridylboronic acid - Organic Syntheses Procedure. (n.d.). Retrieved February 14, 2026, from [Link]

  • Process for the preparation of pyridine-2-boronic acid esters - Google Patents. (n.d.).
  • Preparing pyridin-2-boronic acid compounds, useful e.g. to treat ... - Google Patents. (n.d.).
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis - LJMU Research Online. (n.d.). Retrieved February 14, 2026, from [Link]

  • Tautomeric equilibria and binding selectivity of pyridineboronic acids - The Royal Society of Chemistry. (n.d.). Retrieved February 14, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts | Poster Board #584 - American Chemical Society. (n.d.). Retrieved February 14, 2026, from [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022, September 10). Retrieved February 14, 2026, from [Link]

  • Higher reactivity of 3-pyridinium boronic acid compared with 3-pyridinium boronate ion toward 4-isopropyltropolone in acidic aqueous solution: Fundamental reaction analyses for an effective organoboron-based chemosensor - Waseda University. (n.d.). Retrieved February 14, 2026, from [Link]

  • A General Solution for the 2-Pyridyl Problem - PMC - NIH. (n.d.). Retrieved February 14, 2026, from [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]

  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. - Semantic Scholar. (n.d.). Retrieved February 14, 2026, from [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (n.d.). Retrieved February 14, 2026, from [Link]

  • Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration - PMC - NIH. (n.d.). Retrieved February 14, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (n.d.). Retrieved February 14, 2026, from [Link]

  • 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (n.d.). Retrieved February 14, 2026, from [Link]

  • Triborane (B 3 H 7 )-mediated regioselective substitution reactions of pyridine derivatives. (2024, July 26). Retrieved February 14, 2026, from [Link]

  • 2.3 The Manipulation of Air-Sensitive Compounds. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (n.d.). Retrieved February 14, 2026, from [Link]

  • How to purify boronic acids/boronate esters? - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds | Journal of the American Chemical Society. (n.d.). Retrieved February 14, 2026, from [Link]

  • Handling air-sensitive reagents AL-134 - MIT. (n.d.). Retrieved February 14, 2026, from [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (n.d.). Retrieved February 14, 2026, from [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE - JTI. (n.d.). Retrieved February 14, 2026, from [Link]

  • Rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution for bioorthogonal coupling reactions - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Pyrimidin-2-ylboronic acid synthesis : r/Chempros - Reddit. (n.d.). Retrieved February 14, 2026, from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved February 14, 2026, from [Link]

  • Safe handling and storage of chemicals - Sciencemadness Wiki. (n.d.). Retrieved February 14, 2026, from [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. (n.d.). Retrieved February 14, 2026, from [Link]

  • Borate handling and storage - U.S. Borax. (n.d.). Retrieved February 14, 2026, from [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

Storage conditions to prevent degradation of alkoxy pyridine boronates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alkoxy Pyridine Boronates

A Guide to Preventing Degradation Through Optimal Storage and Handling

Technical Foreword

Welcome, valued researcher. As a Senior Application Scientist, I've frequently collaborated with teams in medicinal chemistry and materials science who rely on the unique reactivity of alkoxy pyridine boronates. These reagents are powerful building blocks, yet their inherent sensitivity can lead to experimental irreproducibility if they are not stored and handled with meticulous care. The Lewis acidic boron center, coupled with the basic pyridine nitrogen and a hydrolyzable alkoxy group, creates a molecule susceptible to degradation from atmospheric moisture and oxygen.

This guide is structured as a troubleshooting and FAQ resource. It moves beyond simple instructions to explain the underlying chemical principles—the "why" behind each recommendation. Our goal is to empower you with the knowledge to not only preserve your reagents but also to diagnose and resolve issues when they arise, ensuring the integrity of your valuable research.

Part 1: Understanding the Enemy - Degradation Pathways

This section addresses the fundamental chemical instabilities of alkoxy pyridine boronates. Understanding how these molecules degrade is the first step toward preventing it.

Q1: I left my alkoxy pyridine boronate on the bench, and now it has a different consistency and appearance. What happened?

A1: You have likely observed the primary degradation pathway: hydrolysis. Alkoxy pyridine boronates are highly sensitive to moisture.[1] When exposed to atmospheric humidity or residual water in solvents, the boronate ester hydrolyzes to the corresponding pyridine boronic acid and the free alcohol (e.g., pinacol).

  • Causality: The boron atom in a boronate ester is electron-deficient (Lewis acidic) and susceptible to nucleophilic attack by water.[2] This process is often accelerated under basic or acidic conditions and can even be catalyzed by the boronic acid product itself.[3] Pyridine boronic acids are often less soluble and more crystalline than their ester counterparts, leading to the change in physical appearance you observed. The 2-pyridyl isomer is known to be particularly unstable and prone to protodeboronation (loss of the entire boronic acid group).[4]

Below is a diagram illustrating the primary degradation pathways.

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Start Alkoxy Pyridine Boronate Ester BoronicAcid Pyridine Boronic Acid + Diol/Alcohol Start->BoronicAcid H₂O (Moisture) Phenol Hydroxypyridine (Phenolic Product) Start->Phenol [O] (Air, Peroxides) Protodeboronation Pyridine (Protodeboronation) BoronicAcid->Protodeboronation H⁺/H₂O (especially for 2-pyridyl)

Caption: Primary degradation pathways for alkoxy pyridine boronates.

Q2: My reaction isn't working, and I suspect my boronate has degraded. Besides hydrolysis, what other degradation can occur?

A2: The second major degradation pathway is oxidation. The carbon-boron bond is susceptible to cleavage by oxidative species, including atmospheric oxygen, and more aggressively by peroxides that can form in aged solvents like THF or diethyl ether.[5]

  • Causality: The oxidation mechanism typically involves the attack of an oxidant (like a hydroperoxide anion) on the empty p-orbital of the boron atom.[6] This is followed by a rearrangement where the pyridine ring migrates from the boron to the oxygen atom, which, after hydrolysis, yields the corresponding hydroxypyridine (a phenolic analog) and boric acid.[2][7] This process consumes your active reagent and generates impurities that can interfere with your reaction.

Part 2: Proactive Preservation - Optimal Storage & Handling

Proper storage is not a suggestion; it is a requirement for successful chemistry with these reagents.

Q3: What are the non-negotiable, best-practice storage conditions for a new, unopened bottle of an alkoxy pyridine boronate?

A3: To ensure the maximum shelf-life and integrity of your reagent, you must control three key variables: atmosphere, temperature, and light. The ideal conditions are summarized in the table below.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents both hydrolysis from atmospheric moisture and oxidation from oxygen.[8][9] Argon is denser than air and can provide a more stable blanket.[10]
Temperature -20°C to 4°CReduces the rate of all chemical degradation pathways.[10][11] For long-term storage, -20°C is preferred.
Container Original Manufacturer's BottleReputable suppliers use high-quality, sealed containers like Sure/Seal™ bottles, which are designed to maintain an inert atmosphere.[8]
Light Dark Storage (Original Box or Amber Bottle)Protects against potential photolytic degradation pathways.[8][12]

Q4: I've opened the bottle and used some of the reagent. What is the correct procedure for re-storing the partially used bottle?

A4: Once the manufacturer's seal is broken, you are responsible for maintaining the integrity of the reagent. The key is to properly re-establish an inert atmosphere. Simply replacing the cap is insufficient as you have introduced ambient air.

  • Expertise in Practice: When you draw reagent from a septa-sealed bottle with a syringe, you create a partial vacuum that actively pulls moist lab air back into the bottle. To counteract this, you must use a positive pressure technique.

The workflow below illustrates the standard procedure for accessing and re-storing an air-sensitive reagent.

Caption: Workflow for handling air- and moisture-sensitive boronates.

Q5: Is it better to store the boronate as a solid or dissolved in a solution?

A5: For long-term storage, the solid form is unequivocally superior. Storing it in solution introduces a major new variable: the purity of the solvent. Even "anhydrous" solvents contain trace amounts of water that will degrade the boronate over time.[13] If you must store a solution for short-term use, ensure the solvent is rigorously dried (e.g., passed through an activated alumina column or distilled from a suitable drying agent) and stored under an inert atmosphere over molecular sieves.

Part 3: Troubleshooting & Quality Control

This section provides actionable protocols to assess the quality of your boronate esters.

Q6: I suspect my boronate ester has degraded. How can I definitively check its purity?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and direct methods for assessing purity and identifying degradation products. Both ¹H and ¹¹B NMR are highly informative.

  • ¹H NMR: You can compare the spectrum of your stored sample to the reference spectrum from the manufacturer or your initial analysis. Look for the appearance of new signals. For example, if you are using a pinacol ester, the hydrolysis product will show a new, sharp singlet for the free pinacol around 1.2-1.3 ppm, alongside changes in the aromatic region corresponding to the pyridine boronic acid.

  • ¹¹B NMR: This technique is particularly diagnostic for boron species.[14] A pure trigonal boronate ester will typically show a relatively broad signal between 20-35 ppm.[15][16] The corresponding boronic acid appears in a similar region but may have a different chemical shift. Upon degradation or in the presence of Lewis bases, you may see the formation of tetracoordinate boronate species, which appear as sharper signals at higher field (around 3-15 ppm).[16][17]

Q7: Can you provide a basic protocol for preparing an NMR sample to check for hydrolysis?

A7: Yes. This protocol is designed to minimize further degradation during sample preparation.

Protocol: NMR Sample Preparation for Purity Analysis

  • Preparation: Take a new NMR tube and a cap and dry them in an oven at >100°C for at least 4 hours. Allow them to cool to room temperature in a desiccator.

  • Solvent: Use a fresh ampule of a deuterated anhydrous solvent (e.g., CDCl₃, Benzene-d₆, or THF-d₈). Do not use a solvent from a previously opened bottle that has been stored for a long time.

  • Inert Atmosphere: Perform the sample preparation in a glovebox or under a positive pressure of inert gas (using the manifold technique described in Q4).

  • Sample Weighing: Quickly weigh approximately 5-10 mg of your alkoxy pyridine boronate into a small, dry vial.

  • Dissolution: Using a dry syringe, add ~0.6-0.7 mL of the anhydrous deuterated solvent to the vial. Gently swirl to dissolve.

  • Transfer: Transfer the solution to the dried NMR tube using a dry syringe or pipette.

  • Sealing: Cap the NMR tube and immediately wrap the cap with Parafilm to minimize moisture ingress.

  • Analysis: Acquire the ¹H and ¹¹B NMR spectra as soon as possible.

Q8: My lab doesn't have easy access to ¹¹B NMR. Are there other reliable methods?

A8: While ¹¹B NMR is ideal, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent alternatives, though they require more method development.

  • HPLC: A reverse-phase HPLC method can often separate the relatively nonpolar boronate ester from the more polar boronic acid hydrolysis product.[18] However, be aware that standard aqueous mobile phases can cause on-column hydrolysis, complicating quantification.[1] Specialized methods using non-aqueous diluents and basic mobile phases may be required for reactive boronates.[1]

  • GC-MS: This is very effective for detecting the alcohol (e.g., pinacol) cleaved during hydrolysis. It can also be used to analyze the boronate ester itself, sometimes requiring derivatization to improve volatility and stability.[19][20]

Q9: How can I be sure my solvents are dry enough for handling these reagents?

A9: This is a critical point. The gold standard for determining water content in organic solvents is Karl Fischer titration.[13][21] It is a highly accurate and sensitive method. For many labs, a simpler approach is to use a freshly opened bottle of a high-purity anhydrous solvent (<10-30 ppm water content specified by the manufacturer) for all critical applications involving these boronates.

References

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents [closed]. Available at: [Link]

  • Leonori, D., & Aggarwal, V. K. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications, 53(45), 6078-6089. Available at: [Link]

  • Chaysuwan, D., et al. (2020). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Advances, 10(40), 23924-23931. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism for oxidation of boronate esters by (A) hydrogen peroxide (H2O2) and (B) peroxynitrite (ONOO⁻). Available at: [Link]

  • The University of Queensland. Chemical Storage Safety Guideline. Available at: [Link]

  • Radi, R., et al. (2011). Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence. Journal of Biological Chemistry, 286(13), 11426-11434. Available at: [Link]

  • Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters, 10(19), 4413–4416. Available at: [Link]

  • Mettler Toledo. Water content in organic solvents - Titration. Available at: [Link]

  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020741118. Available at: [Link]

  • White Rose Research Online. Mild Cu-catalyzed oxidation of benzylic boronic esters to ketones. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit. Available at: [Link]

  • Reddit. (2025). How to store reagents under an inert gas. Available at: [Link]

  • Kumar, S. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available at: [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17169-17181. Available at: [Link]

  • SUZHOU Yacoo SCIENCE CO.,LTD. (2025). Storage instructions for chemical reagents. Available at: [Link]

  • MDPI. (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 29(23), 5432. Available at: [Link]

  • Cash, J. J., et al. (2015). Room-Temperature Self-Healing Polymers Based on Dynamic-Covalent Boronic Esters. Macromolecules, 48(7), 2098-2106. Available at: [Link]

  • Sciencemadness.org. (2025). How do you store chemicals in inert gas? Available at: [Link]

  • ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? Available at: [Link]

  • Regalado, E. L., et al. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Chromatography A, 1232, 209-215. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414-7427. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 130(48), 16484-16485. Available at: [Link]

  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Available at: [Link]

  • Roy, N., et al. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A, 9(20), 12190-12216. Available at: [Link]

  • Google Patents. (2003). DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters.
  • ResearchGate. (2024). Principles of Inert Atmosphere Storage. Available at: [Link]

  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Available at: [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • ResearchGate. (2000). Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Available at: [Link]

  • MDPI. (2023). A Self-Healing Thermoset Epoxy Modulated by Dynamic Boronic Ester for Powder Coating. Polymers, 15(19), 3911. Available at: [Link]

  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15003-15011. Available at: [Link]

  • ACS Publications. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(13), 4697-4708. Available at: [Link]

  • RSC Publishing. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. Chemical Science, 13(12), 3466-3472. Available at: [Link]

  • ResearchGate. (2010). A Solid-State B-11 NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Available at: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

  • Wikipedia. (n.d.). Organoboron chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Reactivity of highly Lewis acidic diborane(4) towards pyridine and isocyanide: formation of boraalkene–pyridine complex and ortho-functionalized pyridine derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Available at: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

  • ACS Publications. (n.d.). N-Coordinated Organoboron in Polymer Synthesis and Material Science. Available at: [Link]

  • Der Pharma Chemica. (2013). ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Analysis of 5-Methyl-6-propoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Spectrum

For researchers in drug discovery and development, 5-Methyl-6-propoxypyridine-3-boronic acid is a valuable building block, particularly for creating novel therapeutics via Suzuki-Miyaura cross-coupling reactions. The purity and structural integrity of this reagent are paramount, as impurities can lead to failed reactions, difficult purification, and misleading biological data. While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation, the analysis of boronic acids presents unique challenges that are often overlooked.

This guide provides an in-depth, experience-driven approach to the ¹H NMR analysis of 5-Methyl-6-propoxypyridine-3-boronic acid. We will move beyond a simple peak assignment to discuss the common pitfalls associated with this class of compounds, including anhydride formation and degradation pathways. This comparative guide will equip you with the expertise to not only verify your material's identity but also to diagnose potential issues, ensuring the reliability of your downstream applications.

The Challenge with Boronic Acids: More Than Meets the Eye

Boronic acids are not always simple, monomeric species in solution. Their inherent Lewis acidity and tendency to dehydrate create a complex equilibrium that can confound spectral interpretation.

Boroxine Formation: The Trimer Impurity

A primary challenge in the NMR analysis of boronic acids is their propensity to form cyclic, trimeric anhydrides known as boroxines upon dehydration.[1][2] This equilibrium between the boronic acid and its boroxine can result in broadened NMR signals or the appearance of multiple sets of peaks, making a definitive purity assessment difficult.[3][4] The formation of boroxines is often concentration and solvent-dependent.

G cluster_0 Boronic Acid Monomers cluster_1 Dehydration cluster_2 Boroxine (Trimeric Anhydride) cluster_3 Rehydration BA1 R-B(OH)₂ BA1->Dehydration BA2 R-B(OH)₂ BA2->Dehydration Boroxine (RBO)₃ BA2->Boroxine Equilibrium BA3 R-B(OH)₂ BA3->Dehydration Dehydration->Boroxine Boroxine->Rehydration Rehydration->BA1

Figure 1: Equilibrium between boronic acid and its boroxine.
Protodeboronation: The Unwanted Side Reaction

Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond.[5] This side reaction is a common issue, particularly under aqueous or acidic/basic conditions, and results in the formation of 5-Methyl-6-propoxypyridine as a significant impurity.[6][7] Its presence can be difficult to detect without careful integration and analysis of the aromatic region in the ¹H NMR spectrum.

Oxidative Deboronation

Exposure to air (oxygen) can lead to oxidative deboronation, where the boronic acid moiety is replaced by a hydroxyl group.[8] This process can be slow but is a known degradation pathway for boronic acid-containing drugs and reagents, emphasizing the need for proper storage.

Experimental Protocol: A Self-Validating Workflow

To obtain a high-quality, reproducible spectrum, a rigorous and consistent methodology is crucial. This protocol is designed to minimize the common issues discussed above.

Figure 2: Recommended workflow for ¹H NMR sample preparation and analysis.
Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 10-15 mg of 5-Methyl-6-propoxypyridine-3-boronic acid into a clean, dry glass vial.[9]

  • Solvent Choice: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale (Expertise): DMSO-d₆ is the preferred solvent for several reasons. First, its polar nature effectively dissolves the boronic acid. Second, the labile deuterium atoms in DMSO-d₆ can exchange with the two protons on the B(OH)₂ group, which simplifies the spectrum by removing their broad signal. Most importantly, as a coordinating solvent, it helps to break up the boroxine trimers, leading to sharper, more representative signals of the monomeric species.[3]

  • Dissolution: Gently vortex the sample until the solid is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.[10][11]

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The sample height should be at least 5 cm to ensure it is within the detection region of the NMR coil.[9]

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. A standard pulse program with 16 to 64 scans is typically sufficient.

  • Processing: Process the data with standard Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual DMSO-d₅ peak to 2.50 ppm.

Spectral Interpretation: The Ideal Signature

The structure of 5-Methyl-6-propoxypyridine-3-boronic acid provides a distinct ¹H NMR fingerprint. Below is a predicted breakdown of the spectrum in DMSO-d₆.

Figure 3: Structure of 5-Methyl-6-propoxypyridine-3-boronic acid.
Signal LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale & Notes
H-2 ~8.4 - 8.6d1HPyridine-HProton ortho to the nitrogen and meta to the boronic acid. Expected to be the most downfield pyridine proton.
B(OH)₂ ~8.0 - 8.2br s2HBoronic acidBroad signal due to exchange. May not be visible or may be very broad in DMSO-d₆ due to exchange with the solvent.
H-4 ~7.9 - 8.1d1HPyridine-HProton ortho to the boronic acid group. The boronic acid is an electron-withdrawing group, shifting this proton downfield.
-OCH₂- ~4.2 - 4.4t2HPropoxy CH₂Methylene group directly attached to the electron-withdrawing pyridine ring oxygen.
-CH₃ ~2.3 - 2.5s3HPyridine-CH₃Methyl group on the pyridine ring.
-CH₂- ~1.7 - 1.9sextet2HPropoxy CH₂Methylene group in the middle of the propoxy chain.
-CH₃ ~0.9 - 1.1t3HPropoxy CH₃Terminal methyl group of the propoxy chain.

Table 1: Predicted ¹H NMR Spectral Data for 5-Methyl-6-propoxypyridine-3-boronic acid in DMSO-d₆.

Comparative Analysis: Identifying Common Impurities

The true power of NMR analysis lies in comparing the experimental spectrum to the ideal and identifying discrepancies. Below, we outline the spectral signatures of common issues.

ObservationPossible CauseSpectral Evidence & InterpretationRecommended Action
Broad Aromatic & Aliphatic Peaks Boroxine Formation The presence of the trimeric anhydride in equilibrium with the monomer leads to chemical exchange broadening. All peaks corresponding to the molecule may appear broad and poorly resolved.[2][3] This is more common in non-coordinating solvents like CDCl₃.Re-run the sample in a coordinating solvent like DMSO-d₆ or Methanol-d₄. Adding a drop of D₂O can also help break up the anhydride.[1]
New Aromatic Signals Protodeboronation Appearance of a new set of pyridine signals corresponding to 5-Methyl-6-propoxypyridine. A new multiplet may appear around 6.5-7.0 ppm (proton at C3) and other pyridine signals will shift slightly.[5]Quantify the impurity by integration. If the level is unacceptable, purification (e.g., recrystallization or forming a diethanolamine adduct) may be necessary.[12]
Sharp Singlets (e.g., 2.1 ppm, 3.3 ppm) Residual Solvents Sharp, characteristic singlets that do not couple to other signals. Common examples include Acetone (~2.09 ppm in DMSO-d₆) or Methanol (~3.31 ppm in DMSO-d₆).Compare observed peaks to known solvent chemical shift tables.[3] If necessary, remove the solvent under high vacuum.
Loss of Boronic Acid Protons Solvent Exchange The broad singlet for the B(OH)₂ protons around 8.0-8.2 ppm is absent or has very low integration.This is expected and normal when using DMSO-d₆ or D₂O. It confirms solvent exchange and is not indicative of an impurity.

Table 2: A Comparative Guide to Interpreting Non-Ideal ¹H NMR Spectra.

Conclusion

The ¹H NMR analysis of 5-Methyl-6-propoxypyridine-3-boronic acid is a critical quality control step that requires more than a cursory glance. By understanding the inherent chemical behaviors of boronic acids—namely their tendency to form boroxines and undergo protodeboronation—researchers can adopt a more robust analytical strategy. The choice of a coordinating deuterated solvent like DMSO-d₆ is a key experimental decision that mitigates the primary analytical challenge of anhydride formation. This guide provides a framework for not only obtaining a high-quality spectrum but also for critically evaluating it to identify potential impurities that could compromise subsequent research. A rigorous, well-informed approach to NMR analysis ensures the integrity of starting materials and, ultimately, the success of the synthetic and drug development endeavors that rely on them.

References

  • BenchChem. (2025). Identifying and characterizing impurities in allenylboronic acid samples.
  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii.
  • Hall, D. G. (Ed.). (2011).
  • Snyder, B., et al. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives. In D. G. Hall (Ed.), Boronic Acids. Wiley-VCH.
  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

  • Sandford, C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1294–1307. [Link]

  • Sandford, C., et al. (2022).
  • Humboldt-Universität zu Berlin.
  • Michigan State University.
  • D'Agostino, S., et al. (2025).
  • Yoshino, K., et al. (2025). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. ResearchGate. [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

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11B NMR Benchmarking: Pyridine-3-Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 11B NMR shifts for pyridine-3-boronic acid derivatives , contrasting them with phenylboronic acid and other isomers. It is designed for researchers requiring precise structural characterization and speciation data.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, NMR Spectroscopists

Executive Summary: The Shift Landscape

Pyridine-3-boronic acid (Py-3-BA) derivatives exhibit distinct 11B NMR signatures driven by the electron-deficient nature of the pyridine ring and its pH-dependent speciation. Unlike phenylboronic acid (PBA), Py-3-BA is susceptible to zwitterionic equilibria in aqueous media, which can drastically alter chemical shifts and line widths.

Quick Reference: Chemical Shift Ranges (vs. BF3·Et2O)
Species StateHybridizationChemical Shift (

, ppm)
Line WidthKey Characteristic
Free Boronic Acid (Neutral)

28.0 – 32.0 Broad (>100 Hz)Downfield from PBA (~29 ppm) due to EWG effect.
Boronate Anion (Tetrahedral)

2.0 – 10.0 Sharp (<50 Hz)Formed at pH > pKa (~8.0) or upon diol binding.[1]
Boroxine (Anhydride)

33.0 – 35.0 BroadSlightly downfield of the acid; indicates dehydration.
N-Coordinated (Intramolecular)

10.0 – 15.0 ModerateRare for 3-isomer ; common in 2-isomers (W-effect).
Trifluoroborate (

)

2.0 – 4.0 Quartet (

)
Distinct coupling pattern; stable surrogate.

Mechanistic Insight: Electronic & Structural Causality

The Pyridine Electronic Effect (Isomerism Matters)

The position of the boron atom relative to the pyridine nitrogen dictates the electronic environment and potential for intramolecular coordination.

  • Pyridine-3-Boronic Acid (Meta): The nitrogen is in the meta position. Direct intramolecular N→B coordination is sterically impossible (would require a strained 4-membered ring). Thus, the boron center remains Lewis acidic and

    
     hybridized in non-coordinating solvents. The electron-withdrawing nature of the pyridine ring (Inductive effect, -I) deshields the boron nucleus, typically shifting it 1–3 ppm downfield  compared to phenylboronic acid.
    
  • Pyridine-2-Boronic Acid (Ortho): Capable of forming a stable 5-membered intramolecular N→B coordinate bond. This often results in a permanent upfield shift (~5–15 ppm) even in neutral organic solvents, distinguishing it from the 3-isomer.

The "Zwitterion Trap" in Aqueous Media

In water, Py-3-BA exhibits complex speciation that phenylboronic acid does not.

  • Low pH (<3): Pyridine is protonated (

    
    ). Boron is neutral (
    
    
    
    ). Shift: ~30 ppm.[2]
  • Neutral pH (~7): Pyridine is neutral (

    
    ). Boron is neutral (
    
    
    
    ). Shift: ~29–30 ppm.
  • High pH (>10): Pyridine is neutral (

    
    ). Boron is anionic (
    
    
    
    ). Shift: ~5 ppm.

Critical Note: In zwitterionic "sweet spots" (depending on specific substituents), rapid exchange between species can broaden the signal to the point of invisibility (the "missing peak" phenomenon).

Visualization: Structural Speciation Pathway

The following diagram illustrates the pH-dependent pathways and their corresponding NMR signatures.

Speciation cluster_legend Hybridization State Acid Acidic pH (<3) PyH+ / B(OH)2 Shift: ~30 ppm (sp2) Neutral Neutral pH (~7) Py / B(OH)2 Shift: ~29-30 ppm (sp2) Acid->Neutral -H+ (Pyridine N) Basic Basic pH (>10) Py / B(OH)3- Shift: ~5 ppm (sp3) Neutral->Basic +OH- (Boron) Ester Boronate Ester (with Diol) Shift: ~6-9 ppm (sp3) Neutral->Ester + Diol (Complexation) key1 Red/Yellow: sp2 (Broad Signal) key2 Green/Blue: sp3 (Sharp Signal)

Caption: pH-dependent speciation of Pyridine-3-Boronic Acid showing the transition from broad sp2 signals (left) to sharp sp3 signals (right).

Comparative Performance Analysis

Pyridine-3-BA vs. Phenylboronic Acid (PBA)
FeaturePhenylboronic Acid (PBA)Pyridine-3-Boronic AcidInterpretation
Typical Shift (

)
29.3 ppm30.5 – 32.0 ppmPyridine ring withdraws electron density, deshielding the boron.
pKa (Boron) ~8.8~7.8 – 8.2Py-3-BA is more Lewis acidic; forms boronates at lower pH.
Solubility (D2O) Low (< 10 mM)High (pH dependent)Py-3-BA dissolves readily in acid/base; PBA requires cosolvent.
Stability HighModeratePy-3-BA is prone to protodeboronation at high temperature/acid.
Pyridine-3-BA vs. Pinacol Esters (Bpin)

Pinacol esters are common synthetic intermediates.

  • Bpin Shift: Typically 30–31 ppm in organic solvents (

    
    ).
    
  • Distinction: The shift difference between the free acid and the pinacol ester is negligible (~1 ppm).

  • Diagnostic: To distinguish them, add a Lewis base (e.g.,

    
     or 
    
    
    
    ). The free acid converts to the
    
    
    adduct much faster or at lower concentration than the sterically hindered pinacol ester.

Validated Experimental Protocol

To ensure data integrity, follow this self-validating workflow. 11B NMR signals are broad; background subtraction is mandatory for low-concentration samples.

Phase 1: Sample Preparation
  • Concentration: Prepare samples at >20 mM if possible. 11B is sensitive, but broad lines dilute peak height.

  • Solvent Choice:

    • Structural Characterization: Use DMSO-d6 or CD3OD . Avoid D2O unless studying pH effects, as rapid exchange can broaden peaks.

    • Speciation Studies: Use D2O with buffered conditions.

  • Tube Selection: Use Quartz NMR tubes (or specific boron-free tubes) to eliminate the broad glass background signal (~0-30 ppm hump). If using Pyrex, you must run a blank.

Phase 2: Acquisition Parameters
  • Pulse Sequence: Standard single-pulse (zg).

  • Sweep Width: Large (200–300 ppm) to capture all species.

  • Reference: External

    
     (0.0 ppm) is standard. 
    
    
    
    (-42 ppm) is a safer secondary standard.
  • Background Suppression:

    • Acquire spectrum of the sample.[3][4][5]

    • Acquire spectrum of the exact same solvent/tube (blank).

    • Perform fid subtraction (or spectrum subtraction) in processing software.

Phase 3: Decision Tree for Signal Interpretation

Use this logic flow to interpret your spectrum.

DecisionTree Start Analyze 11B Spectrum Peak30 Peak at ~30 ppm? Start->Peak30 Peak5 Peak at ~5 ppm? Peak30->Peak5 No Broad Is it Broad (>100Hz)? Peak30->Broad Yes Peak14 Peak at ~14 ppm? Peak5->Peak14 No Result3 Anionic State Peak5->Result3 Yes: Tetrahedral Boronate (sp3) (High pH or Diol Complex) Result4 Contaminant / Wrong Isomer Peak14->Result4 Yes: Check Structure! Likely 2-Isomer or Amine Adduct Result1 Standard State Broad->Result1 Yes: Free Py-3-BA (sp2) Result2 Likely Pinacol Ester Broad->Result2 No: Check for Boronate Ester

Caption: Diagnostic logic for assigning 11B NMR signals in pyridine-boronic acid derivatives.

References

  • Storey, C. M., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. National Science Foundation/ACS. Link

  • Iashin, V., et al. (2015). Activity of Organoboron Compounds against Biofilm-Forming Pathogens. European Journal of Medicinal Chemistry. Link

  • SDSU Chemistry Department. (n.d.). 11B NMR Chemical Shifts and General Trends.Link

  • Hermanek, S. (1992). Factors Influencing Chemical Shifts of Skeletal Atoms in 11B NMR. Chemical Reviews. Link

  • Pellegrino, J., et al. (2010). Solid-State 11B NMR and Computational Study of Boronic Acids. Journal of Physical Chemistry A. Link

Sources

Optimizing Pyridyl Cross-Couplings: A Comparative Guide to Boronic Acids vs. Pinacol Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pyridine Problem"

In medicinal chemistry, the pyridine ring is a ubiquitous pharmacophore, yet it remains one of the most challenging substrates for Suzuki-Miyaura cross-coupling (SMC). The core issue is not the catalyst, but the nucleophile .

Unlike phenyl boronic acids, pyridyl boronates suffer from intrinsic instability. The electron-deficient nature of the pyridine ring, coupled with the basicity of the nitrogen atom, accelerates protodeboronation —the cleavage of the C-B bond to form a C-H bond (pyridine), destroying the reagent before it can enter the catalytic cycle.

This guide objectively compares the two most common reagents—Boronic Acids (BA) and Pinacol Esters (BPin) —to determine which offers the highest probability of success for specific pyridine isomers.

Mechanistic Failure Analysis

To choose the right reagent, one must understand why they fail. The failure mode is highly regioselective: 2-pyridyl boronates are exponentially more unstable than 3- or 4-pyridyl isomers.

The Protodeboronation Pathway

Under the basic conditions required for SMC, the boronate species coordinates with a base (OH⁻).[1] In 2-pyridyl systems, the adjacent nitrogen lone pair stabilizes the transition state for C-B bond cleavage, leading to rapid decomposition.

Protodeboronation Start 2-Pyridyl Boronate (Stable Precursor) Coord Boronate 'Ate' Complex (Base Coordinated) Start->Coord + OH- (Base) TS Zwitterionic Transition State Coord->TS N-B Interaction Success Pd-Transmetallation (Product) Coord->Success Slow (k_trans) Fail Pyridine (H-Py) + Boric Acid TS->Fail Fast (k_debor)

Figure 1: Kinetic competition between protodeboronation (failure) and transmetallation (success). For 2-pyridyl species, k_debor often exceeds k_trans.

Comparative Analysis: BA vs. BPin

Stability & Storage
  • Boronic Acids (BA):

    • 2-Pyridyl: Extremely unstable.[2] Often cannot be isolated or stored. Decomposes within minutes in aqueous base.

    • 3-/4-Pyridyl: Moderately stable but prone to dehydration into boroxines (trimers), leading to variable stoichiometry during weighing.

  • Pinacol Esters (BPin):

    • 2-Pyridyl: Isolable and shelf-stable under anhydrous conditions. However, they must hydrolyze to the acid (or an activated hydroxo-species) to transmetallate in standard SMC, re-exposing them to the instability window.

    • 3-/4-Pyridyl: Highly stable.

Purification Challenges
  • BA: Amphoteric nature (basic N, acidic B) makes silica chromatography nearly impossible. Often requires crystallization, which leads to yield loss.

  • BPin: Lipophilic and amenable to silica chromatography.

    • Caveat: Pyridyl-BPins can streak on silica due to the basic nitrogen.

    • Solution: Pre-treat silica with 2% Et₃N or use neutral alumina.

Reactivity Profile (The "Slow Release" Effect)

The BPin ester acts as a "mask." In aqueous Suzuki couplings, BPin hydrolyzes slowly to the active boronic acid.

  • Advantage: Maintains a low steady-state concentration of the unstable boronic acid, potentially reducing dimerization/side-reactions.

  • Disadvantage: If hydrolysis is too slow compared to catalyst activation, the catalyst may decompose (Pd black formation).

Performance Data Comparison

The following data summarizes typical isolated yields for cross-coupling a 2-chloropyridine (electrophile) with various pyridyl nucleophiles under standard conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O).

FeaturePyridyl Boronic Acid (BA)Pyridyl Pinacol Ester (BPin)
3-Pyridyl Yield 85-95% (High)80-90% (High)
4-Pyridyl Yield 70-85% (Moderate)75-85% (Moderate)
2-Pyridyl Yield < 5% (Critical Failure)10-30% (Poor)*
Atom Economy High (waste is B(OH)₃)Low (waste is pinacol)
Cost LowModerate
Solubility Poor (Organic solvents)Excellent

*Note: 2-Pyridyl BPin yields can be improved to 60-80% only by using specific "anhydrous" activation protocols (e.g., Copper(I) promoters) or specialized ligands (e.g., Buchwald G3).

Experimental Protocols

Protocol A: The "Standard" (For 3- and 4-Pyridyls)

Best for: Cost-efficiency and speed when the position is not 2-substituted.

  • Charge: Aryl halide (1.0 equiv), Py-BA or Py-BPin (1.2 equiv), Pd(dppf)Cl₂ (3 mol%).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Water is essential for BPin hydrolysis.

  • Base: K₂CO₃ (3.0 equiv).

  • Conditions: Heat to 90°C for 4-12 hours.

  • Workup: Standard extraction.

Protocol B: The "Protected" System (For 2-Pyridyls)

Best for: Overcoming the instability of the 2-position. Uses BPin with Copper promotion to bypass the slow hydrolysis/deboronation trap.

  • Charge: Aryl halide (1.0 equiv), 2-Py-BPin (1.5 equiv).[3]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) AND Cu(I)Thiophenecarboxylate (CuTC) (1.5 equiv).

  • Solvent: Toluene (Anhydrous). Strictly exclude water to prevent protodeboronation.

  • Conditions: 80°C, 16 hours.

  • Mechanism: The Copper(I) activates the BPin directly (transmetallation B -> Cu -> Pd) without requiring hydrolysis to the unstable boronic acid.

Decision Matrix & Workflow

Use this logic flow to select the correct reagent for your campaign.

DecisionMatrix Start Target Molecule Analysis PosCheck Is the Boron on the 2-Position of Pyridine? Start->PosCheck No2Pos No (3- or 4-Position) PosCheck->No2Pos Safe Yes2Pos Yes (2-Position) PosCheck->Yes2Pos Danger UseBA Use Boronic Acid (BA) (Cheaper, Faster) No2Pos->UseBA Isolate Can you buy/make MIDA Boronate? Yes2Pos->Isolate AvoidBA AVOID Boronic Acid (High Failure Risk) Yes2Pos->AvoidBA UseMIDA Use MIDA Boronate (Best Stability) Isolate->UseMIDA Yes UseBPin Use Pinacol Ester (BPin) + Cu(I) Promoter Isolate->UseBPin No

Figure 2: Reagent selection logic. Note that for 2-pyridyls, Boronic Acids are explicitly discouraged.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Substituted Triarylamines. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of 2,6-disubstituted arylboronic acids. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 132(22), 7600–7601. [Link]

  • Deng, X. M., et al. (2011). Copper-mediated cross-coupling of 2-pyridylboronate esters with aryl bromides.[2][4] Chemical Communications, 47, 10133-10135. [Link]

Sources

A Comparative Guide to HPLC Purity Standards for 5-Methyl-6-propoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of building blocks such as 5-Methyl-6-propoxypyridine-3-boronic acid is paramount. As a key intermediate in Suzuki-Miyaura cross-coupling reactions, its purity directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 5-Methyl-6-propoxypyridine-3-boronic acid, offering field-proven insights and supporting data to ensure robust and reliable analytical characterization.

The Criticality of Purity in Boronic Acids

Boronic acids and their derivatives are indispensable tools in modern organic synthesis.[3] However, they are not without their challenges. Boronic acids can be susceptible to various side reactions, including protodeboronation, oxidation, and the formation of boroxines (anhydrides).[4] Furthermore, some boronic acids and related reagents have been identified as potential genotoxic impurities (PGIs), necessitating their close monitoring and control to stringent levels.[5][6][7] An accurate and precise analytical method is therefore not just a quality control metric but a critical component of process understanding and regulatory compliance.

HPLC: The Gold Standard for Purity Determination

While other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be employed for specific impurity analyses, reversed-phase HPLC (RP-HPLC) remains the workhorse for routine purity checks and quantification of known impurities in non-volatile boronic acids.[1] However, the inherent instability of boronic acids under certain analytical conditions presents a significant hurdle.[3] A key challenge in RP-HPLC analysis is the on-column hydrolysis of boronic esters to their corresponding boronic acids, which can complicate accurate quantification.[8][9][10]

Understanding and Mitigating On-Column Degradation

The choice of stationary phase and mobile phase conditions is critical to prevent artifactual impurity formation during analysis. Studies have shown that columns with low residual silanol activity can significantly minimize on-column hydrolysis of boronate esters.[8][11] For boronic acids themselves, pH of the mobile phase plays a crucial role. While acidic modifiers like formic acid or trifluoroacetic acid are common in RP-HPLC, their effect on the stability of the specific boronic acid must be evaluated.[2][12] In some cases, highly basic mobile phases have been successfully employed to stabilize reactive boronate esters.[13][14]

Comparative Analysis of HPLC Methods

This section compares two primary HPLC approaches for the purity analysis of 5-Methyl-6-propoxypyridine-3-boronic acid: a conventional reversed-phase method and a method utilizing advanced column technology designed to minimize analyte-surface interactions.

ParameterMethod A: Conventional C18Method B: Hybrid Silica C18 with MaxPeak™ HPS Technology
Column Standard C18, 4.6 x 150 mm, 3.5 µmXSelect Premier HSS T3, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Expected Performance Potential for peak tailing and variability due to interactions with active sites on the silica surface. Risk of on-column degradation.Improved peak shape, higher sensitivity, and greater reproducibility due to the mitigation of non-specific binding of the boronic acid group to the column hardware.[12]

Rationale for Method B Superiority: The pyridine and boronic acid moieties in 5-Methyl-6-propoxypyridine-3-boronic acid can interact with residual silanols on conventional silica-based columns and trace metals in the column hardware, leading to poor peak shape and low recovery. MaxPeak™ High Performance Surfaces are designed to form a barrier between the sample and the metal surfaces of the column, reducing these undesirable interactions.[12] This results in a more robust and reliable method, which is crucial in a regulated environment.

Experimental Protocol: Recommended HPLC Method

This protocol details a robust, self-validating HPLC method for the purity determination of 5-Methyl-6-propoxypyridine-3-boronic acid.

1. Instrumentation and Reagents

  • HPLC system with a PDA detector (e.g., Arc™ HPLC System)[12]

  • XSelect Premier HSS T3 Column (4.6 x 150 mm, 3.5 µm)

  • HPLC-grade acetonitrile and water

  • Formic acid (reagent grade)

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

  • Gradient Program:

    Time (min) %B
    0.0 5
    15.0 95
    17.0 95
    17.1 5

    | 20.0 | 5 |

3. Sample Preparation

  • Accurately weigh approximately 10 mg of 5-Methyl-6-propoxypyridine-3-boronic acid.

  • Dissolve in a suitable diluent. Acetonitrile is often a good starting point to minimize hydrolysis.[15]

  • Sonicate briefly to ensure complete dissolution.

  • Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Integrate all peaks.

  • Calculate the purity of 5-Methyl-6-propoxypyridine-3-boronic acid using the area percent method.

Visualization of the Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto XSelect Premier HSS T3 Column filter->inject separate Gradient Elution (ACN/H2O with 0.1% FA) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Purity (Area %) integrate->calculate report Generate Report calculate->report

Caption: HPLC Purity Analysis Workflow.

Potential Impurities and Their Origin

A robust HPLC method must be able to separate the main component from potential impurities. For 5-Methyl-6-propoxypyridine-3-boronic acid, these may include:

  • Starting materials and reagents from the synthesis.

  • Homocoupling products: Dimerization of the boronic acid.[16][17][18]

  • Protodeboronation product: Replacement of the boronic acid group with a hydrogen atom.[6][16]

  • Boroxine formation: Anhydride formed from three molecules of the boronic acid.[16]

  • Oxidation products: Oxidation of the boronic acid.[16][19]

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are essential to demonstrate the stability-indicating nature of the HPLC method.[20][21][22][23]

Alternative and Complementary Analytical Techniques

While RP-HPLC is the primary technique, other methods can provide valuable information:

  • Post-column Derivatization HPLC: This technique involves reacting the boronic acid with a reagent like alizarin after separation to form a fluorescent complex, offering high selectivity and sensitivity.[24][25]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be advantageous for retaining polar boronic acids and preventing on-column hydrolysis due to the high organic content of the mobile phase.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile boronic acid impurities or those that can be derivatized to become volatile.[1][5]

Conclusion

The purity of 5-Methyl-6-propoxypyridine-3-boronic acid is a critical parameter that requires a robust and reliable analytical method for its determination. While conventional RP-HPLC methods can be employed, they are susceptible to issues arising from the reactivity of the boronic acid moiety. The use of advanced column technologies, such as those incorporating MaxPeak™ High Performance Surfaces, provides a superior solution by mitigating undesirable analyte-surface interactions, leading to improved peak shape, higher sensitivity, and greater method robustness. A well-developed, stability-indicating HPLC method is a cornerstone of ensuring the quality and consistency of this vital synthetic building block in the drug development pipeline.

References

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | W
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corpor
  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed.
  • Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods - Benchchem.
  • (PDF)
  • 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276.
  • Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatiz
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters - ResearchG
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Strategies for the Analysis of Highly Reactive Pinacolboron
  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC - Bohrium.
  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar.
  • Degradation pathways of a peptide boronic acid deriv
  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC Intern
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • Forced Degrad
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Process for purification of boronic acid and its derivatives - Google P
  • How to purify boronic acids/boronate esters?
  • Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. - The Royal Society of Chemistry.
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
  • 1083168-99-3|(6-Methoxy-5-methylpyridin-3-yl)boronic acid - BLDpharm.
  • Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities - MDPI.
  • Boronic Acids and Derivatives - Probing the Structure-Activity Rel
  • (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid (contains varying amounts of Anhydride).
  • 5-Methylpyridine-3-boronic acid AldrichCPR | Sigma-Aldrich.
  • (5-Fluoro-6-methoxypyridin-3-yl)boronic acid - Chem-Impex.

Sources

Spectroscopic Characterization Guide: 5-Methyl-6-propoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-6-propoxypyridine-3-boronic acid represents a specific class of heterocyclic building blocks where the stability of the carbon-boron bond is electronically modulated by the ortho-alkoxy group. Unlike simple phenylboronic acids, this molecule exhibits a unique "push-pull" electronic character due to the electron-donating propoxy group at C6 opposing the electron-withdrawing pyridine nitrogen.

This guide provides a technical comparison of the Free Acid form against its two primary alternatives: the Pinacol Ester and the Potassium Trifluoroborate salt. It addresses the common analytical challenges—specifically the "Boroxine Equilibrium" in NMR and ionization artifacts in Mass Spectrometry—providing self-validating protocols for accurate characterization.

Part 1: Structural Analysis & Theoretical Framework

To characterize this molecule accurately, one must understand the electronic environment of the boron center.

  • The 6-Propoxy Effect: The oxygen at position 6 donates electron density into the pyridine ring (mesomeric effect), which increases the electron density at C3 (the boron attachment site). This makes the C-B bond more nucleophilic compared to unsubstituted pyridine boronic acids, potentially increasing reactivity in Suzuki couplings but also increasing susceptibility to protodeboronation under acidic conditions.

  • The 5-Methyl Steric Anchor: The methyl group at C5 provides minor steric bulk, which helps prevent rapid hydrolysis of the C-B bond during storage, acting as a kinetic stabilizer.

Comparative Performance Matrix

The following table contrasts the target molecule (Free Acid) with its functional alternatives.

FeatureFree Acid (Target)Pinacol Ester (Alternative A)Trifluoroborate Salt (Alternative B)
Formula



Atom Economy High (Ideal for scale-up)Low (Wasteful by-products)Medium
Stability Moderate (Forms Boroxines)High (Hydrolysis resistant)Very High (Air/Moisture stable)
Solubility DMSO, MeOH, warm EtOAc

, DCM, Ethers
Acetone/Water, DMSO
Reactivity High (No activation needed)Moderate (Requires hydrolysis)Low (Slow release)
Purification Crystallization (diffic.)Silica Gel ChromatographyRecrystallization

Part 2: Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR)

Challenge: Boronic acids exist in a dynamic equilibrium between the monomeric acid


 and the trimeric cyclic anhydride (boroxine) 

. In non-polar solvents like

, this results in broad, uninterpretable signals.

Protocol: The "Solvent-Lock" Method

  • Objective: Force the equilibrium to the monomeric species for sharp resolution.

  • Solvent: DMSO-

    
     with 1% 
    
    
    
    (or trace
    
    
    ).
  • Mechanism: DMSO acts as a Lewis base, coordinating to the empty p-orbital of boron, breaking boroxine aggregates.

Predicted

H NMR Data (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
C2-H 8.30 – 8.45Doublet (

Hz)
1HAromatic (Deshielded by N & B)
C4-H 7.80 – 7.95Doublet (

Hz)
1HAromatic (Shielded by Me)
B(OH)₂ 8.00 – 8.50Broad Singlet2HDisappears on

shake
O-CH₂ 4.20 – 4.30Triplet (

Hz)
2HPropoxy

-protons
C5-CH₃ 2.15 – 2.25Singlet3HMethyl group
CH₂ 1.70 – 1.80Multiplet2HPropoxy

-protons
CH₃ 0.95 – 1.05Triplet (

Hz)
3HPropoxy terminal methyl

B NMR (128 MHz, DMSO-

)
  • Signal: Broad singlet at 28 – 32 ppm .

  • Validation: If the sample contains significant boroxine, a second peak may appear slightly upfield (20-25 ppm). If the sample is the Pinacol Ester, the shift moves to 30-34 ppm . If it is the Trifluoroborate, the signal is a sharp quartet at 2-4 ppm .

Mass Spectrometry (ESI-MS)

Challenge: Boronic acids rarely fly as the molecular ion


. They readily esterify with methanol (mobile phase) or dehydrate in the source.

Protocol: The "Soft-Ionization" Check

  • Mode: ESI Positive & Negative.

  • Mobile Phase: Acetonitrile / Water (Avoid Methanol to prevent methyl ester formation).

  • Expected Ions:

    • Positive Mode: Look for the Boroxine trimer

      
       or the Acetonitrile adduct.
      
    • Negative Mode: Look for the adduct

      
      .
      
  • Red Flag: If you see a mass of

    
    , you have likely formed the methyl ester in the instrument, not in the bottle.
    

Part 3: Experimental Workflow Visualization

The following diagrams illustrate the logical flow for characterizing this specific molecule, handling its unique stability profile.

Diagram 1: Characterization Decision Tree

This workflow ensures you distinguish between the Free Acid and its dehydrated Boroxine form.

CharacterizationWorkflow Start Unknown Sample (White Powder) Solubility Solubility Test (CDCl3 vs DMSO) Start->Solubility CDCl3_Soluble Soluble in CDCl3 (Likely Pinacol Ester or Boroxine) Solubility->CDCl3_Soluble Dissolves Clear DMSO_Soluble Soluble in DMSO only (Likely Free Boronic Acid) Solubility->DMSO_Soluble Needs Polar Solvent NMR_11B 11B NMR Check Chemical Shift CDCl3_Soluble->NMR_11B NMR_1H 1H NMR (DMSO-d6 + D2O) Check for OH exchange DMSO_Soluble->NMR_1H NMR_1H->NMR_11B Result_Acid Signal ~29 ppm Broad Singlet CONFIRMED: Free Acid NMR_11B->Result_Acid 28-32 ppm Result_Ester Signal ~33 ppm Sharp Singlet + Methyls CONFIRMED: Pinacol Ester NMR_11B->Result_Ester 30-34 ppm Result_Salt Signal ~3 ppm Quartet CONFIRMED: BF3 Salt NMR_11B->Result_Salt 2-5 ppm

Caption: Decision matrix for distinguishing the boronic acid from its ester and salt derivatives based on solubility and


B NMR shifts.
Diagram 2: The Boroxine Equilibrium

Understanding this equilibrium is vital for interpreting "impure" looking NMR spectra.

BoroxineEquilibrium Monomer 3 x Monomeric Acid (Active Species) Broad NMR Signals Boroxine Boroxine Trimer (Storage Form) Sharper NMR Signals Monomer->Boroxine Dehydration Dehydration - 3 H2O (Heat / Vacuum) Hydration + 3 H2O (Wet Solvent / Air) Boroxine->Monomer Hydrolysis (DMSO/D2O)

Caption: The reversible dehydration of 5-Methyl-6-propoxypyridine-3-boronic acid into its cyclic trimer. Adding


 pushes the equilibrium left.

Part 4: Detailed Experimental Protocol

Synthesis of the Characterization Sample (QC Check)

If you need to re-purify the commercial material before characterization:

  • Dissolution: Dissolve crude material in minimal 1M NaOH (The acid becomes the boronate anion

    
    , which is water-soluble).
    
  • Filtration: Filter off any insoluble impurities (boroxine polymers or starting materials).

  • Precipitation: Carefully acidify to pH 5-6 using 1M HCl. The free boronic acid will precipitate as a white solid.

    • Note: Do not drop to pH < 3, or you may protonate the pyridine nitrogen, keeping it in solution.

  • Drying: Filter and air dry. Do not heat >60°C under vacuum, or you will drive the formation of the boroxine anhydride, complicating the melting point and NMR analysis.

Shelf-Life Monitoring
  • Storage: 4°C under Argon.

  • Visual Indicator: The powder should be fluffy and white. Clumping or "glassy" appearance indicates partial dehydration to the boroxine.

References

  • ChemicalBook. (2025). 3-Pyridylboronic acid NMR Spectrum and Properties. Retrieved from

    • Source for general pyridine-3-boronic acid spectral baselines.
  • Sigma-Aldrich. (2025). 5-Methylpyridine-3-boronic acid Product Specification. Retrieved from

    • Source for 5-methyl analog physical properties and safety data.

  • Storey, C. M., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. National Science Foundation. Retrieved from

    • Authoritative source for B NMR shifts and pH-dependent speci
  • BenchChem. (2025).[1] Spectroscopic Profile of 2-Chloropyridine-3-boronic acid: A Technical Guide. Retrieved from

    • Comparative data for halogen
  • Fan, Z. H., et al. (2024).[2] Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Royal Society of Chemistry. Retrieved from

    • Recent literature on pyridine-boron coordin

Sources

Safety Operating Guide

5-Methyl-6-propoxypyridine-3-boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary & Chemical Safety Profile

Compound Identity:

  • Chemical Name: 5-Methyl-6-propoxypyridine-3-boronic acid

  • Structural Class: Pyridine-boronic acid derivative[1][2][3]

  • Physical State: Solid (White to off-white powder)

  • Solubility: Soluble in organic solvents (DMSO, Methanol, DCM); limited aqueous solubility due to the lipophilic propoxy tail.

Operational Hazard Analysis: As a Senior Application Scientist, I must emphasize that while specific SDS data for this exact propoxy-derivative may be limited in public repositories, its safety profile is reliably predicted via Structure-Activity Relationship (SAR) analysis of its analogs (e.g., 5-Methylpyridine-3-boronic acid, CAS 173999-18-3).

  • Boronic Acid Moiety: Acts as a mild Lewis acid. It is susceptible to deboronation in the presence of strong oxidizers (e.g., H₂O₂, KMnO₄), which can be exothermic.

  • Pyridine Ring: Weakly basic. Can form salts with strong acids.

  • Propoxy Group: Increases lipophilicity compared to methoxy analogs, making this compound unsuitable for aqueous waste streams .

Core Safety Directive: Treat this substance as Hazardous Chemical Waste . Do not dispose of via sanitary sewer systems.[4] Segregate strictly from oxidizing agents.

Pre-Disposal Risk Assessment (The "Self-Validating" Protocol)

Before disposal, you must validate the waste stream compatibility. This protocol prevents cross-reactivity in waste drums.

ParameterCheckAction Required
Physical State Solid vs. LiquidSolids: Double-bag in polyethylene. Liquids: Verify solvent compatibility (see Section 3).
pH Check < 2 or > 12.5Neutralize: If in solution, adjust pH to 5–9 before adding to organic waste drums to prevent drum corrosion or unexpected hydrolysis.
Oxidizer Presence Peroxides, NitratesSTOP. Do not mix. Boronic acids react exothermically with oxidizers. Quench oxidizers separately before combining.
Halogen Content Cl, Br, I, FThis specific molecule is Non-Halogenated . However, if mixed with DCM/Chloroform, dispose as Halogenated Waste.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid Waste

Applicability: Expired shelf-life material, spill cleanup residues, or excess weighing solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[5] "5-Methyl-6-propoxypyridine-3-boronic acid"

    • Hazard Checkbox: Irritant, Toxic (standard precaution for pyridine derivatives).

  • Segregation: Ensure the solid waste container is NOT stored next to waste containers holding strong oxidizers (e.g., Chromium VI, Nitric Acid waste).

  • Disposal Route: High-temperature incineration via a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicability: Mother liquors, HPLC effluent, or reaction byproducts.[6]

  • Solvent Identification:

    • Non-Halogenated Solvents (e.g., Methanol, DMSO, Ethyl Acetate): Dispose in the Non-Halogenated Organic Waste stream (Red Can).

    • Halogenated Solvents (e.g., DCM, Chloroform): Dispose in the Halogenated Organic Waste stream (Yellow Can).

  • Quenching (Critical Step):

    • If the reaction involved reactive species (e.g., n-BuLi, LAH) or oxidizers, quench fully before adding the boronic acid residues to the main waste drum.

    • Mechanism: Boronic acids are stable to water but can degrade. Ensure no active oxidizers are present to prevent "runaway" deboronation in the waste drum.

  • Filtration: If the boronic acid has precipitated, filter the solid and dispose of it as Solid Waste (Scenario A) to reduce the volume of expensive liquid waste disposal.

Scenario C: Contaminated Glassware & Consumables
  • Triple Rinse: Rinse glassware 3x with a suitable solvent (Acetone or Methanol).

  • Rinsate Disposal: Collect the first 3 rinses into the appropriate Liquid Organic Waste container.

  • Glass Disposal: After rinsing, air-dry the glassware. Deface labels. Dispose of in the "Broken/Laboratory Glass" box.

    • Note: Unrinsed glassware containing visible solid residue must be treated as solid hazardous waste.

Decision Matrix: Waste Segregation Logic

The following diagram illustrates the critical decision pathways for segregating this specific compound to prevent incompatibility incidents.

DisposalLogic Start Waste: 5-Methyl-6-propoxypyridine-3-boronic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Residue Liquid Liquid/Solution StateCheck->Liquid Dissolved OxidizerCheck Contains Oxidizers? (H2O2, Nitric, etc.) Solid->OxidizerCheck Liquid->OxidizerCheck Quench Quench Oxidizer First OxidizerCheck->Quench Yes (Risk of Exotherm) SolventCheck Solvent Type? OxidizerCheck->SolventCheck No (Liquid) SolidBin Solid Hazardous Waste (Incineration) OxidizerCheck->SolidBin No (Pure Solid) Quench->OxidizerCheck Re-test Halogenated Halogenated Waste (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated No Halogens

Caption: Operational logic flow for segregating boronic acid waste streams to ensure chemical compatibility.

Regulatory Compliance & Classification

US EPA (RCRA) Classification:

  • Listing: This specific compound is not P-listed or U-listed.

  • Characteristic: It typically does not meet the definition of Ignitable (D001), Corrosive (D002), or Reactive (D003) in solid form.

  • Generator Status: Under 40 CFR 262.11, the generator must determine if the waste is hazardous.

    • Determination: Due to the pyridine ring (potential toxicity) and boronic acid functionality, the Best Management Practice (BMP) is to classify it as Non-Regulated Chemical Waste (if non-toxic per TCLP) OR Hazardous Waste (if mixed with solvents).

    • Recommendation: Tag as "Hazardous Waste - Toxic/Irritant" to ensure incineration, which effectively destroys the organic framework [1].

EU (REACH/CLP):

  • Dispose of as European Waste Catalogue (EWC) Code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

Emergency Procedures (Spill Response)

In the event of a spill outside of a fume hood:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator to prevent inhalation (STOT SE 3 hazard).

  • Containment: Do not dry sweep if dust generation is likely. Cover with a damp paper towel or use a HEPA vacuum.

  • Decontamination: Wipe the area with a dilute soap solution followed by water. Boronic acids are generally water-soluble enough to be cleaned from surfaces, though the propoxy group may require a final ethanol wipe [2].

  • Disposal: Place all cleanup materials (wipes, gloves) into the Solid Hazardous Waste container.

References

  • United States Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. EPA.gov. [Link]

  • National Institutes of Health (NIH). (2021). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. PubMed Central. [Link]

Sources

Personal protective equipment for handling 5-Methyl-6-propoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-Methyl-6-propoxypyridine-3-boronic acid is a functionalized heterocyclic building block primarily used in Suzuki-Miyaura cross-coupling reactions. While often categorized generically as an "Irritant," its specific structural features—a Lewis-acidic boron center coupled with a lipophilic propoxy-pyridine ring—require a nuanced safety approach beyond standard protocols.

Immediate Hazard Profile:

  • H315/H319: Skin and severe eye irritation (Pyridine moiety).[1][2][3]

  • H335: Respiratory tract irritation (Boronic acid dust).[1][2]

  • Bioactivity: As a drug intermediate, it possesses undefined biological activity. Treat as a potential sensitizer.

  • Physical: Hygroscopic; prone to static charge buildup during weighing.

Hazard Mechanism & Risk Assessment

To select the correct PPE, we must understand the mechanism of the hazard, not just the regulation.

The "Dual-Threat" Molecular Profile
  • The Boronic Acid Moiety: Boronic acids can reversibly covalently bind to diols (sugars, glycoproteins) in biological membranes. This makes them potential mucous membrane irritants.

  • The Pyridine Ring: Pyridine derivatives are excellent organic solvents and can facilitate the transport of the molecule across the dermal barrier.

  • The Propoxy Group: Increases lipophilicity compared to simple pyridine boronic acids, potentially increasing skin absorption rates.

Risk Stratification Table
OperationHazard LevelPrimary Risk VectorCritical Control
Weighing (Solid) ModerateInhalation of dust; Static dispersalFume Hood + Static Gun
Reaction (Solution) HighDermal absorption (Solvent carrier)Double-Gloving / Barrier Selection
Quench/Workup ModerateAerosolization of biphasic mixtureSash Height + Face Shield

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient if you do not account for the physical state (Solid vs. Solution).

A. Hand Protection (The Critical Variable)[1][3][4]
  • Solid Handling: Standard Nitrile (0.11 mm / 4-5 mil) is acceptable.

  • Solution Handling: Warning. Pyridine derivatives can permeate standard nitrile. If dissolved in DCM, THF, or DMF, the breakthrough time of a single nitrile glove can be <5 minutes.

Recommendation:

  • Primary: Double-gloving (Nitrile over Nitrile) with visual inspection for swelling.

  • High Exposure (Spill Cleanup): Silver Shield® (Laminate) gloves are required for pyridine-based solutions.

B. Respiratory & Eye Protection[1][2][3][4][5][6][7][8][9][10][11]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient for fine boronic acid dust which can bypass side shields.

  • Lungs: All handling must occur within a certified Chemical Fume Hood.

    • Airflow Check: Verify face velocity is 0.3–0.5 m/s (60–100 fpm) before opening the container.

PPE Decision Logic (Visualization)

PPE_Decision_Tree start Start: Handling 5-Methyl-6-propoxypyridine-3-boronic acid state_check What is the Physical State? start->state_check solid Solid / Powder state_check->solid solution Solution (Organic Solvent) state_check->solution solid_ppe Standard PPE: - Nitrile Gloves (Single) - Lab Coat - Splash Goggles solid->solid_ppe sol_check Solvent Type? solution->sol_check static_warn CRITICAL: Use Antistatic Gun to prevent dust dispersal solid_ppe->static_warn aggressive DCM, THF, DMF, Pyridine sol_check->aggressive mild Water, Alcohols sol_check->mild high_ppe ENHANCED PPE: - Double Nitrile Gloves - Change every 15 mins - Fume Hood Sash Low aggressive->high_ppe mild->solid_ppe

Figure 1: PPE Decision Logic based on physical state and solvent carrier. Note the escalation for aggressive solvents.

Operational Protocol: Step-by-Step

This protocol integrates safety with experimental success (yield protection).

Phase 1: Preparation
  • Dehydration Check: Boronic acids can dehydrate to form boroxines (anhydrides) upon storage. If precise stoichiometry is required for your Suzuki coupling, check the melting point or run a quick NMR.

  • Static Control: Place an ionizing fan or use a Polonium-210 antistatic gun inside the hood. Pyridine boronic acids are "fluffy" and carry high static charge, leading to mass loss and contamination.

Phase 2: Weighing & Transfer
  • Don PPE: Lab coat, goggles, double nitrile gloves.

  • Tare: Place weighing boat in the balance.

  • Neutralize: Point antistatic gun at the powder for 3 seconds before spatulating.

  • Transfer: Use a glossy weighing paper or glass boat. Avoid plastic boats if static is high.

  • Clean: Wipe the balance area with a damp tissue immediately. Boronic acid dust is sticky.

Phase 3: Reaction Setup (Suzuki Coupling Context)
  • Inerting: This chemical is sensitive to oxidation over time. Purge reaction vessels with Nitrogen or Argon.

  • Solvent Addition: Add solvent (e.g., Dioxane/Water) slowly.

  • Heating: If heating to reflux, ensure the condenser is active. Pyridine vapors are potent irritants.

Phase 4: Disposal & Cleanup
  • Quench: No violent quench needed.

  • Waste Stream:

    • Solid Waste: Segregate into "Solid Hazardous Waste." Label clearly with "Boronic Acid Derivative."

    • Liquid Waste: Halogenated or Non-Halogenated organic waste stream depending on the solvent.

  • Decontamination: Wipe surfaces with a mild detergent followed by water. Boronic acids are water-soluble (especially at high pH).

Emergency Response Workflow

Emergency_Response incident Exposure Incident type Type? incident->type skin Skin Contact type->skin eye Eye Contact type->eye inhal Inhalation type->inhal act_skin 1. Remove Gloves/Clothes 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents skin->act_skin act_eye 1. Eyewash Station (15 min) 2. Hold eyelids open 3. Seek Medical Attention eye->act_eye act_inhal 1. Move to Fresh Air 2. If wheezing, seek medical help inhal->act_inhal

Figure 2: Immediate emergency response actions specific to irritant chemical exposure.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor. [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Referenced for chemical stability and handling properties).[4][5][6] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.